molecular formula C16H22ClN3O2 B052152 Renzapride CAS No. 112727-80-7

Renzapride

Katalognummer: B052152
CAS-Nummer: 112727-80-7
Molekulargewicht: 323.82 g/mol
InChI-Schlüssel: GZSKEXSLDPEFPT-IINYFYTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Renzapride is a benzamide derivative functioning as a selective serotonin receptor agonist and antagonist, making it a pivotal pharmacological tool for gastrointestinal (GI) research. Its primary mechanism of action involves high-affinity agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor. This dual activity promotes the release of acetylcholine from enteric neurons, thereby enhancing gastrointestinal motility and transit, while simultaneously modulating visceral sensitivity and pain perception. As such, this compound has been extensively investigated in preclinical models for conditions like irritable bowel syndrome (IBS), particularly with constipation (IBS-C), and gastroparesis. Its research value lies in its ability to dissect the complex roles of specific serotonin receptor subtypes in gut function, peristalsis, and the brain-gut axis. This compound provides critical insights for developing novel prokinetic agents and understanding serotonergic signaling pathways in the enteric nervous system. We supply high-purity this compound to support reliable and reproducible in vitro and in vivo studies.

Eigenschaften

IUPAC Name

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKEXSLDPEFPT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318522
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112727-80-7
Record name Renzapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112727-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Renzapride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENZAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Renzapride Pharmacodynamics & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Renzapride (ATL-1251) represents a distinct class of benzamide derivatives designed to address the complex pathophysiology of Irritable Bowel Syndrome with Constipation (IBS-C) and gastroparesis.[1] Unlike selective agents (e.g., prucalopride), this compound is defined by a dual-mechanism of action : it functions as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor .

This guide provides a rigorous technical analysis of this compound’s molecular signaling, comparative pharmacology, and experimental validation protocols. It is structured to allow researchers to replicate mechanistic validation assays and understand the compound's translational limitations.

Part 1: Pharmacodynamic Profile

The therapeutic hypothesis of this compound relies on a synergistic "push-and-quiet" mechanism:

  • "Push" (5-HT4 Agonism): Stimulates peristalsis and chloride secretion to accelerate transit.

  • "Quiet" (5-HT3 Antagonism): Modulates visceral hypersensitivity to reduce abdominal pain and bloating.

Receptor Binding Affinity ( )

The following data summarizes this compound's affinity profile relative to clinically relevant serotonin receptor subtypes. Note the high affinity for 5-HT3, which distinguishes it from cisapride.

Receptor SubtypeAffinity (

)
Functional EffectPhysiological Outcome
5-HT3 (Human)17 nM Antagonist Inhibition of fast depolarization; reduced visceral pain signaling.
5-HT4 (Guinea Pig)~477 nM Full Agonist Activation of cAMP-PKA pathway; enhanced ACh release; prokinetic effect.
5-HT2B ModerateAntagonist/Weak AgonistPotential safety signal (valvulopathy risk monitoring).
hERG Channel LowBlockerReduced risk of QT prolongation compared to Cisapride.

Critical Insight: While the


 for 5-HT4 appears lower (higher nanomolar) than 5-HT3, this compound acts as a full agonist at 5-HT4, meaning it can elicit a maximal response (

) even at sub-saturating concentrations due to high intrinsic efficacy.

Part 2: Molecular Signaling Cascades

This compound’s dual action engages two distinct signaling topologies: a metabotropic G-protein cascade and a ligand-gated ion channel blockade.

Mechanism 1: 5-HT4 Mediated Prokinesis

Upon binding to the 5-HT4 receptor (a GPCR) on enteric cholinergic neurons:

  • Coupling: The receptor undergoes a conformational change, coupling to the

    
     protein .
    
  • Transduction:

    
     stimulates Adenylyl Cyclase (AC) .
    
  • Amplification: AC converts ATP to cAMP (cyclic adenosine monophosphate).

  • Effect: cAMP activates Protein Kinase A (PKA) .

  • Output: PKA phosphorylates

    
     channels (closing them) and 
    
    
    
    channels (opening them), leading to neuronal depolarization and enhanced Acetylcholine (ACh) release at the neuromuscular junction.
Mechanism 2: 5-HT3 Mediated Antinociception

5-HT3 receptors are ligand-gated cation channels located on extrinsic primary afferent neurons.

  • Blockade: this compound occupies the orthosteric site, preventing Serotonin (5-HT) binding.

  • Inhibition: Prevents the opening of the channel pore to

    
     and 
    
    
    
    .
  • Output: Blocks rapid excitatory postsynaptic potentials (EPSPs), dampening the transmission of nociceptive (pain) signals from the gut to the spinal cord.

Visualization: Dual Signaling Pathway

Renzapride_Mechanism cluster_5HT4 Prokinetic Pathway (Enteric Neuron) cluster_5HT3 Antinociceptive Pathway (Afferent Neuron) This compound This compound (Ligand) Rec_5HT4 5-HT4 Receptor (GPCR) This compound->Rec_5HT4 Agonist Rec_5HT3 5-HT3 Receptor (Ion Channel) This compound->Rec_5HT3 Antagonist (Blockade) Gs Gs Protein Rec_5HT4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (accumulation) AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ion_Channels K+ Channel Closure Ca2+ Influx PKA->Ion_Channels Phosphorylates ACh_Release Acetylcholine Release (Motility) Ion_Channels->ACh_Release Depolarization Cation_Influx Na+/Ca2+ Influx Rec_5HT3->Cation_Influx Normally Promotes Depolarization Fast Depolarization Cation_Influx->Depolarization Pain_Signal Visceral Pain Transmission Depolarization->Pain_Signal

Figure 1: this compound dual-action topology showing concurrent Gs-protein activation (green path) and Ion Channel blockade (red path).

Part 3: Experimental Validation Protocols

To validate the mechanism of action in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Functional cAMP Accumulation Assay (5-HT4 Validation)

Objective: Quantify the potency (


) and efficacy (

) of this compound at the human 5-HT4 receptor.

System: HEK-293 cells stably transfected with human 5-HT4(b) isoform.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight.

  • Pre-Treatment (Critical Control):

    • Replace medium with stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Rationale: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. Without this, the signal-to-noise ratio is insufficient for accurate

      
       determination.
      
  • Agonist Challenge:

    • Add this compound (10 pM to 10 µM) in duplicate.

    • Positive Control: Serotonin (5-HT) at

      
       (defines 100% response).
      
    • Negative Control: Buffer only (defines basal cAMP).

    • Specificity Control: Co-incubate this compound with GR113808 (selective 5-HT4 antagonist). If this compound signal is not abolished, the effect is off-target.

  • Incubation: 30 minutes at 37°C.

  • Lysis & Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., HTRF or Lance Ultra).

  • Data Analysis: Plot log[Agonist] vs. Response. Fit to a 4-parameter logistic equation.

Protocol B: Ex Vivo Peristaltic Reflex (Dual Action Validation)

Objective: Demonstrate prokinetic effect in native tissue.

System: Isolated Guinea Pig Ileum (GPI) in an organ bath.

  • Preparation: Mount 2-3 cm ileal segments in Tyrode’s solution, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g tension; equilibrate for 60 mins.

  • Induction: Elicit peristalsis by increasing intraluminal pressure (fluid distension).

  • Treatment:

    • Add this compound (

      
       to 
      
      
      
      M).
    • Observation: Measure decrease in pressure threshold required to trigger a peristaltic wave (Sensitization/Prokinetic effect).

  • Antagonism Check:

    • Add Ondansetron (Selective 5-HT3 antagonist).

    • Rationale: If this compound’s effect on compliance is mediated solely by 5-HT3 blockade, Ondansetron should mimic part of the this compound profile.

Visualization: Experimental Logic Flow

Experimental_Workflow Start Start Validation Cell_System HEK-293 (h5-HT4) Start->Cell_System Add_IBMX Add IBMX (Block PDE) Cell_System->Add_IBMX Add_Renz Add this compound (Dose Response) Add_IBMX->Add_Renz Decision Signal Detected? Add_Renz->Decision Control_Check Add GR113808 (Antagonist) Decision->Control_Check Yes (cAMP Up) Result_Artifact Off-Target Artifact Decision->Result_Artifact No Signal Result_Valid Valid 5-HT4 Agonism Control_Check->Result_Valid Signal Abolished Control_Check->Result_Artifact Signal Persists

Figure 2: Decision tree for validating specific 5-HT4 agonism using competitive antagonism controls.

Part 4: Clinical Translation & Safety Context

While the mechanistic rationale for this compound was sound, its clinical development (Alizyme) faced hurdles that serve as critical lessons in drug development.

Efficacy vs. Placebo (The RELIEF Trial)

In Phase III trials (RELIEF), this compound demonstrated significant improvements in colonic transit time (verifying the 5-HT4 mechanism). However, it failed to show statistical superiority over placebo for the primary endpoint: Global Relief of Abdominal Pain/Discomfort .

  • Mechanistic Disconnect: This suggests that while 5-HT3 antagonism works in isolation (e.g., Alosetron), the "mixed" profile may not provide sufficient receptor occupancy at 5-HT3 sites at doses tolerated for 5-HT4 stimulation, or that the placebo response in IBS-C is disproportionately high.

Safety Profile
  • Ischemic Colitis: Rare cases were reported.[2] This is a class effect of 5-HT3 antagonists (slowing motility) and 5-HT4 agonists (vasoconstriction via 5-HT1 cross-reactivity, though this compound is selective).

  • Cardiovascular: Unlike Cisapride, this compound showed a cleaner profile regarding hERG channel blockade and QT prolongation, confirming that benzamide scaffolds can be engineered to avoid cardiac toxicity.

References

  • Camilleri, M., et al. (2004). Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, this compound, in humans.[3] Aliment Pharmacol Ther.[2][3][4][5][6][7] Link

  • Meyers, N.L., & Hickling, R.I. (2008). Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome.[1][4] Drugs R D. Link

  • Lembo, A.J., et al. (2010). This compound treatment of women with irritable bowel syndrome and constipation: a double-blind, randomized, placebo-controlled, study.[5][8][9] Int J Clin Pract. Link

  • Spiller, R.C. (2002). Targeting the 5-HT3 receptor in the treatment of Irritable Bowel Syndrome.[2][4][9][10] Curr Opin Pharmacol. Link

  • Ford, A.C., et al. (2009).[4] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[4] Am J Gastroenterol. Link

Sources

Dual-Target Modulation in GI Motility: A Technical Deep Dive into Renzapride Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Renzapride, synthesizing molecular pharmacology, experimental validation, and clinical translation.

Executive Summary

This compound (ATL-1251) represents a distinct class of gastrointestinal prokinetics characterized by a dual mechanism of action: 5-HT4 receptor agonism and 5-HT3 receptor antagonism .[1][2] Unlike selective agents that target a single receptor subtype (e.g., Prucalopride for 5-HT4 or Alosetron for 5-HT3), this compound was designed to simultaneously stimulate motility while modulating visceral sensitivity.

Although its development for Irritable Bowel Syndrome with Constipation (IBS-C) was discontinued due to a lack of superior efficacy over placebo in Phase III trials, this compound remains a critical reference molecule in drug development. It serves as a model for "balanced modulation," illustrating the complex interplay between enhancing peristalsis and blunting nociception without the severe cardiac liabilities (hERG blockade) seen in earlier benzamides like Cisapride.

Molecular Pharmacology: The Dual Mechanism

This compound functions as a benzamide derivative with a unique binding profile. Its therapeutic rationale relies on the synergistic activation of excitatory pathways and the inhibition of inhibitory/nociceptive pathways.

5-HT4 Agonism (Prokinetic Driver)[3]
  • Mechanism: this compound acts as a full agonist at 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons in the myenteric plexus.

  • Signaling Cascade: Binding induces a conformational change in the Gs-protein coupled receptor, stimulating Adenylyl Cyclase (AC). This increases intracellular cAMP, activating Protein Kinase A (PKA).

  • Physiological Output: PKA phosphorylates potassium channels (closing them) and calcium channels (opening them), leading to membrane depolarization and enhanced exocytosis of Acetylcholine (ACh). This facilitates fast excitatory postsynaptic potentials (fEPSPs) and drives smooth muscle contraction.

5-HT3 Antagonism (Sensory & Modulatory Brake)
  • Mechanism: this compound acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels found on extrinsic primary afferent neurons (mediating pain/nausea) and some enteric neurons.

  • Physiological Output: Blockade prevents rapid Na+/K+ influx, hyperpolarizing the nerve terminal. This reduces the firing of visceral afferents (reducing sensation of bloating/pain) and prevents the activation of rapid descending inhibitory pathways that might otherwise counteract the prokinetic effect.

Visualization of Signaling Pathways

The following diagram illustrates the concurrent molecular events in the enteric nervous system.

Renzapride_Mechanism cluster_5HT4 Prokinetic Pathway (5-HT4 Agonism) cluster_5HT3 Sensory Modulation (5-HT3 Antagonism) This compound This compound (Dual Ligand) Rec_5HT4 5-HT4 Receptor (Gs-Coupled) This compound->Rec_5HT4 Agonist Rec_5HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) This compound->Rec_5HT3 Antagonist AC Adenylyl Cyclase Rec_5HT4->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A cAMP->PKA ACh_Release Enhanced ACh Release (Myenteric Plexus) PKA->ACh_Release Motility Smooth Muscle Contraction ACh_Release->Motility Ion_Block Block Na+/K+ Influx Rec_5HT3->Ion_Block Nociception Inhibit Visceral Afferent Firing Ion_Block->Nociception

Figure 1: Dual signaling pathways of this compound in the Enteric Nervous System.

Experimental Validation Protocols

For researchers investigating dual-action benzamides, the following protocols provide self-validating systems to distinguish between 5-HT4 mediated motility and 5-HT3 mediated sensory blockade.

Protocol A: The Trendelenburg Peristaltic Reflex (Ex Vivo)

This classic assay measures the ability of the drug to enhance the peristaltic reflex induced by luminal distension.

  • Rationale: this compound enhances the preparatory phase of peristalsis via 5-HT4, a mechanism distinct from pure cholinergic agonists.

  • System: Isolated Guinea Pig Ileum.[3][4][5][6]

Step-by-Step Methodology:

  • Tissue Preparation: Excise a 10-cm segment of distal ileum from a male Hartley guinea pig. Flush lumen with Krebs-Henseleit solution.[4]

  • Mounting: Mount the segment horizontally in an organ bath (37°C, oxygenated with 95% O2/5% CO2). Cannulate the oral end to a pressure reservoir and the aboral end to an outflow catheter.

  • Equilibration: Allow tissue to equilibrate for 60 minutes under a resting intraluminal pressure of 0-2 cm H2O.

  • Stimulation: Increase intraluminal pressure stepwise (e.g., to 2-4 cm H2O) to trigger the peristaltic reflex. Record longitudinal muscle tension and intraluminal pressure changes.

  • Drug Application:

    • Administer this compound (0.1 µM - 10 µM) to the serosal bath.

    • Validation Step: Pre-treat with GR113808 (selective 5-HT4 antagonist) in a parallel bath. If this compound's effect is abolished, the prokinetic mechanism is confirmed as 5-HT4 mediated.

  • Data Analysis: Measure the frequency of peristaltic waves and the threshold pressure required to trigger the reflex. This compound typically lowers the threshold and increases frequency.

Protocol B: hERG Channel Safety Profiling (In Vitro)

A critical differentiator for this compound against Cisapride is its safety profile.[7] This protocol validates the lack of arrhythmogenic potential.[7]

  • Rationale: To quantify the margin of safety regarding QT prolongation.

  • System: HEK293 cells stably expressing hERG (human ether-à-go-go-related gene) potassium channels.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293-hERG cells in MEM supplemented with 10% FBS and selection antibiotics (Geneticin).

  • Patch Clamp Setup: Use whole-cell patch-clamp configuration. Pipette solution: K-aspartate based; Bath solution: Tyrode’s solution.

  • Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (activates hERG), then repolarize to -50 mV (elicits tail current).

  • Drug Application: Perfuse cells with this compound at ascending concentrations (0.1, 1, 10, 100 µM).

  • Comparison: Run a positive control using Cisapride (known potent blocker, IC50 ~10-20 nM).

  • Outcome: this compound should demonstrate an IC50 > 2-5 µM (approx. 1000-fold less potent than Cisapride), confirming a wide safety margin.

Experimental Workflow Diagram

Experimental_Workflow cluster_Efficacy Efficacy Validation (Guinea Pig Ileum) cluster_Safety Safety Validation (hERG Assay) Start Compound Evaluation: This compound Tissue Isolate Distal Ileum Start->Tissue Cells HEK293-hERG Cells Start->Cells Trendelenburg Trendelenburg Setup (Pressure vs. Tension) Tissue->Trendelenburg Antagonist_Check Apply GR113808 (5-HT4 Antagonist) Trendelenburg->Antagonist_Check Result_Eff Confirm Prokinetic Mechanism Antagonist_Check->Result_Eff Patch Whole-Cell Patch Clamp (Tail Current Analysis) Cells->Patch Comparator Compare vs. Cisapride Patch->Comparator Result_Safe Calculate IC50 (Target > 1 µM) Comparator->Result_Safe

Figure 2: Integrated workflow for validating efficacy and cardiac safety.

Therapeutic Translation & Safety Analysis

The Safety Advantage

This compound was developed specifically to overcome the limitations of Cisapride.

  • Cardiac Safety: Cisapride was withdrawn due to QT prolongation and Torsades de Pointes caused by high-affinity blockade of the hERG K+ channel. This compound exhibits negligible affinity for hERG at therapeutic concentrations, a fact supported by electrophysiological studies showing no action potential prolongation in cardiac Purkinje fibers [1].[7]

  • Ischemic Colitis: Unlike selective 5-HT3 antagonists (e.g., Alosetron) which slow transit to the point of potentially causing ischemic colitis, this compound's 5-HT4 agonism maintains forward propulsion. This "push-pull" mechanism theoretically mitigates the stasis-induced ischemia risk, although diarrhea remains a common adverse event due to the dominant prokinetic effect.

The Efficacy Paradox

Despite a sound mechanistic hypothesis, this compound failed to demonstrate statistically significant benefit over placebo in the primary endpoints (global relief of IBS symptoms) in large-scale Phase III trials (ATL-1251).

  • Hypothesis: The 5-HT3 antagonism may have blunted the visceral sensation of bloating, but the 5-HT4 mediated fluid secretion and motility (diarrhea) may have counteracted the subjective feeling of "relief" in IBS-C patients.

  • Lesson: "Balanced" modulation may result in canceling effects in heterogeneous patient populations like IBS.

Comparative Profiling

The following table contrasts this compound with other serotonergic agents.

FeatureThis compoundCisapridePrucaloprideAlosetron
Primary Mechanism 5-HT4 Agonist / 5-HT3 Antagonist5-HT4 Agonist / 5-HT3 Antagonist (Weak)Selective 5-HT4 AgonistSelective 5-HT3 Antagonist
hERG Affinity (IC50) Low (> 2 µM)High (~10 nM) - Danger Very LowNegligible
Primary Indication IBS-C (Discontinued)Gastroparesis (Withdrawn/Restricted)Chronic ConstipationIBS-D
GI Transit Effect Acceleration (Prokinetic)AccelerationAccelerationDeceleration
Key Adverse Event DiarrheaCardiac ArrhythmiaHeadache, DiarrheaIschemic Colitis

References

  • Camilleri, M., et al. (2008). "Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome."[1][2] Drugs in R&D.

  • Potet, F., et al. (2001).[8] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel."[8][9] Journal of Pharmacology and Experimental Therapeutics.

  • Ford, A.C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology.

  • Gershon, M.D. (2004). "Serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.

Sources

Technical Guide: Chemical Structure and Synthesis of Renzapride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, retrosynthetic logic, and step-by-step synthesis of Renzapride (BRL-24924), a substituted benzamide acting as a 5-HT4 agonist and 5-HT3 antagonist.[1][2]

Executive Summary

This compound is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog metoclopramide, this compound lacks dopamine D2 antagonist activity, reducing the risk of extrapyramidal side effects.

  • IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide[1][2]

  • CAS Number: 112727-80-7 (Free base)[1][2]

  • Molecular Formula: C₁₆H₂₂ClN₃O₂

  • Molecular Weight: 323.82 g/mol [2]

Chemical Structure & Pharmacophore Analysis

The molecule consists of two distinct domains linked by an amide bond:

  • The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety.[1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]

  • The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation that optimally positions the basic nitrogen for receptor interaction.[1]

Structural Visualization

Figure 1: Pharmacophore dissection of this compound showing the acid and amine domains.

Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond. The primary challenge is the construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.

Strategic Disconnections:

  • Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.

  • Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted piperidine derivative.[1]

  • Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]

Retrosynthesis This compound This compound (Target Molecule) Coupling Amide Coupling This compound->Coupling Acid 4-Amino-5-chloro- 2-methoxybenzoic acid Coupling->Acid Amine Endo-4-amino-1-azabicyclo [3.3.1]nonane Coupling->Amine Red_Am Reductive Amination Separation of Isomers Amine->Red_Am Ketone 1-Azabicyclo[3.3.1] nonan-4-one Red_Am->Ketone Dieckmann Dieckmann Cyclization Decarboxylation Ketone->Dieckmann Piperidine Ethyl 1-(2-ethoxycarbonylethyl) piperidine-3-carboxylate Dieckmann->Piperidine Start Ethyl Nicotinate + Ethyl Acrylate Piperidine->Start

Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]

Detailed Synthesis Protocol

Phase 1: Synthesis of the Amine Core (1-azabicyclo[3.3.1]nonan-4-amine)

This route follows the methodology established by King et al. (Beecham Pharmaceuticals), utilizing a Dieckmann cyclization to form the bridged system.[2]

Step 1: Preparation of Ethyl Nipecotate

  • Reagents: Ethyl nicotinate, H₂, Pd/C (5%), Ethanol.[2]

  • Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl nipecotate (piperidine-3-carboxylate).[1][2]

  • Mechanism: Reduction of the pyridine ring to the saturated piperidine.

Step 2: N-Alkylation (Michael Addition) [1][2]

  • Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).

  • Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl acrylate.

  • Product: Diethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.[1][2]

  • Key Parameter: Control temperature to prevent polymerization of the acrylate.

Step 3: Dieckmann Cyclization

  • Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]

  • Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular Claisen condensation (Dieckmann cyclization).[2]

  • Intermediate: The β-keto ester bicyclic intermediate.[1]

  • Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-azabicyclo[3.3.1]nonan-4-one .[1][2]

Step 4: Stereoselective Reductive Amination

  • Reagents: Hydroxylamine hydrochloride, NaOAc, then H₂/Raney Nickel or Na/Amyl alcohol.

  • Procedure:

    • Convert the ketone to the oxime using hydroxylamine.

    • Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and exo isomers.

    • Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is often separated by fractional crystallization of the hydrochloride or benzoate salt.

Phase 2: Synthesis of the Acid Core
  • Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[1][2]

  • Chlorination: Protection of the amine (acetyl) followed by chlorination with SO₂Cl₂ or Cl₂ in acetic acid introduces the chlorine at the 5-position.

  • Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate or methyl iodide.[1][2]

  • Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic acid .[1][2]

Phase 3: Coupling (Final Assembly)

Protocol:

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively, use Ethyl chloroformate to form the mixed anhydride.

  • Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid solution.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Quench with water, extract with DCM, wash with NaHCO₃ (to remove unreacted acid) and brine.

  • Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate This compound Hydrochloride .

Quantitative Data & Process Parameters

ParameterSpecificationNotes
Reaction Temp (Cyclization) 80–110°CReflux required for Dieckmann closure.[1][2]
Pressure (Hydrogenation) 50 psiFor pyridine reduction and oxime reduction.
Yield (Step 3 - Ketone) 45–60%Critical step; competitive polymerization reduces yield.[2]
Isomer Ratio (Endo:Exo) ~3:1 to 1:1Depends on reducing agent (Raney Ni vs Na/Alcohol).[2]
Final Purity >99.5%Required for pharmaceutical grade (HPLC).

Analytical Characterization (Expected Data)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.8 (s, 1H, Ar-H6), δ 6.5 (s, 1H, Ar-H3).[2]

    • δ 5.9 (s, 2H, NH₂).[2]

    • δ 3.8 (s, 3H, OMe).[2]

    • δ 4.1 (m, 1H, Bridgehead CH-N).[2]

    • δ 3.0–3.4 (m, Multiplets, Bicyclic ring protons).[2]

  • Mass Spectrometry (ESI+): m/z 324 [M+H]⁺ (³⁵Cl isotope), 326 (³⁷Cl isotope) in 3:1 ratio.[2]

  • IR Spectroscopy: 1640 cm⁻¹ (Amide C=O), 3300–3400 cm⁻¹ (NH stretch).[2]

References

  • King, F. D., et al. (1993). "5-HT4 receptor antagonists: synthesis and structure-activity relationships of some benzamide derivatives." Journal of Medicinal Chemistry, 36(6), 683-689.[2] Link[2][3]

  • Beecham Group PLC. (1983). "Azabicyclo derivatives, process for their preparation and their use." European Patent EP0094742. Link[2]

  • Baxter, G. S., et al. (1993). "5-HT4 receptor binding and function of the new benzamide derivative, this compound." Bioorganic & Medicinal Chemistry Letters, 3(4), 633.[2]

  • Alizyme Therapeutics. (2005). "Form of this compound hydrochloride hydrate and uses thereof." US Patent Application 20050209271. Link

Sources

Technical Characterization of Renzapride: Binding Kinetics & Pharmacological Profiling

[1][2]

Executive Summary

This technical guide outlines the in vitro characterization framework for Renzapride (BRL-24924), a substituted benzamide prokinetic agent.[1] Unlike selective 5-HT4 agonists (e.g., prucalopride), this compound exhibits a unique dual mechanism: it acts as a full agonist at 5-HT4 receptors and a high-affinity antagonist at 5-HT3 receptors .[1]

This document details the experimental protocols required to validate these binding profiles, focusing on radioligand competition assays and functional safety profiling (hERG). The protocols described herein are designed to ensure reproducibility, minimizing non-specific binding artifacts common in benzamide characterization.

Key Pharmacological Parameters (Reference Values)

The following thermodynamic constants serve as the validation baseline for the assays described in this guide:

Target ReceptorInteraction TypeBinding Affinity (

)
Functional Potency (

/

)
5-HT4 (Human) Full Agonist115 nM ~20–40 nM (cAMP)
5-HT3 (Human) Antagonist17 nM N/A (Inhibitory)
5-HT2B Antagonist> 1000 nMSafety Target (Non-agonist)
hERG (

)
Channel BlockerN/A1.8

M
(Safety Margin)

Receptor Pharmacology & Mechanism[3][4]

The therapeutic rationale for this compound relies on its ability to modulate the enteric nervous system via two distinct pathways.[1] The characterization strategy must distinguish between these two concurrent mechanisms.

  • 5-HT4 Agonism (Prokinetic): Stimulation of Gs-coupled 5-HT4 receptors on enteric cholinergic neurons facilitates acetylcholine release, enhancing peristalsis.[1]

  • 5-HT3 Antagonism (Sensory/Motor): Blockade of 5-HT3 receptors on extrinsic afferent nerves reduces visceral hypersensitivity and modulates colonic transit.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the G-protein coupling and downstream effector activation that serves as the readout for functional assays.

GThis compoundThis compound(Ligand)Rec_5HT45-HT4 Receptor(GPCR)This compound->Rec_5HT4Binding (Ki = 115 nM)GsGαs ProteinRec_5HT4->GsActivationACAdenylyl Cyclase(Effector)Gs->ACStimulationcAMPcAMP(2nd Messenger)AC->cAMPConversionATPATPATP->ACPKAPKA Activation(Response)cAMP->PKASignaling Cascade

Caption: Signal transduction pathway for this compound-mediated 5-HT4 activation.[1] Functional assays quantify the conversion of ATP to cAMP.

Protocol: 5-HT4 Competition Radioligand Binding[3]

To determine the affinity (

231[

H]-GR113808
1
Materials & Reagents[3]
  • Cell Line: HEK-293 or COS-7 cells stably expressing recombinant human 5-HT4(d) or (e) splice variants.[1]

  • Radioligand: [

    
    H]-GR113808 (Specific Activity: ~80 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM HEPES, pH 7.4. (Tris-based buffers are acceptable, but HEPES maintains pH better at physiological temperatures).[1]

  • Non-Specific Binding (NSB) Determinant: 10

    
    M Serotonin (5-HT) or 10 
    
    
    M unlabeled GR113808.[1]
  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.1% Polyethyleneimine (PEI).[1][4]

    • Expert Insight: PEI pre-soaking is critical for benzamides to reduce the electrostatic binding of the positively charged ligand to the glass fibers, which would otherwise artificially inflate background counts.

Experimental Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (50 mM HEPES).

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet and repeat centrifugation to wash away endogenous serotonin (which interferes with binding).[1]

    • Resuspend final pellet to a protein concentration of ~50

      
       g/well .[1][4]
      
  • Assay Assembly (96-well format):

    • Total Binding: 50

      
      L Membrane + 20 
      
      
      L [
      
      
      H]-GR113808 (~0.2 nM final conc) + 20
      
      
      L Buffer.[1]
    • Non-Specific Binding (NSB): 50

      
      L Membrane + 20 
      
      
      L [
      
      
      H]-GR113808 + 20
      
      
      L Unlabeled 5-HT (10
      
      
      M).[1]
    • Test Wells: 50

      
      L Membrane + 20 
      
      
      L [
      
      
      H]-GR113808 + 20
      
      
      L this compound (Concentration range:
      
      
      M to
      
      
      M).[1]
  • Equilibrium Incubation:

    • Incubate plates at 25°C for 30–60 minutes .

    • Note: While 37°C is physiological, 25°C is often preferred for binding assays to prevent ligand degradation and receptor internalization during the assay window.[1]

  • Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or TomTec).[1]

    • Wash filters

      
       with ice-cold wash buffer (50 mM Tris-HCl, pH 7.[1][4]4) to remove unbound radioligand.[1]
      
  • Quantification:

    • Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a beta counter.[5]

Data Analysis (Cheng-Prusoff)

Convert raw CPM to % Specific Binding.[1] Fit the data to a one-site competition model to determine the

1

  • 
     : Concentration of this compound displacing 50% of specific binding.[1]
    
  • 
     : Concentration of [
    
    
    H]-GR113808 used (0.2 nM).[1][6]
  • 
     : Dissociation constant of [
    
    
    H]-GR113808 (typically ~0.2 nM).[1][6]

Safety Pharmacology: hERG Binding[3][8][9]

This compound belongs to the benzamide class, which has a history of hERG channel blockade (e.g., Cisapride). While this compound is safer, quantifying this margin is mandatory.[1]

Comparative hERG Affinity

Unlike the 5-HT4 assay, hERG liability is often assessed via patch-clamp (functional) or radioligand displacement using [

1
  • This compound

    
    :  1.8 
    
    
    M (1800 nM).[1]
  • Cisapride

    
    :  0.0024 
    
    
    M (2.4 nM).[1]
  • Interpretation: this compound is approximately 750-fold less potent at hERG than Cisapride, indicating a significantly improved cardiac safety margin, though high doses still carry theoretical risk.[1]

Experimental Workflow Diagram

The following diagram summarizes the decision tree and workflow for characterizing the compound.

Workflowcluster_bindingAffinity Profiling (Thermodynamics)cluster_safetySafety & SelectivityStartStart: this compound SampleBind_5HT45-HT4 Competition BindingLigand: [3H]-GR113808Start->Bind_5HT4Bind_5HT35-HT3 Competition BindingLigand: [3H]-GranisetronStart->Bind_5HT3Calc_KiCalculate Ki(Cheng-Prusoff)Bind_5HT4->Calc_KiBind_5HT3->Calc_KiDecisionKi < 150nM(5-HT4)?Calc_Ki->DecisionhERGhERG Channel Assay(Patch Clamp / Binding)ReportGenerate PharmacologicalProfile ReporthERG->ReportD2Dopamine D2 Screen(Exclude EPS Liability)D2->ReportDecision->hERGYes (Proceed)Decision->D2

Caption: Integrated workflow for affinity determination and safety pharmacology profiling of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119574, this compound.[1] Retrieved January 29, 2026 from [Link]

  • Potet, F., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel.[1] Journal of Pharmacology and Experimental Therapeutics, 299(3), 1007-1012.[1] [Link]

  • Briejer, M. R., et al. (2001). The in vitro pharmacological profile of this compound.[2][1] European Journal of Pharmacology. (Contextual citation for 5-HT4/5-HT3 dual action).

  • IUPHAR/BPS Guide to Pharmacology. 5-HT4 Receptor.[1][7][6][8][9][Link]

Renzapride: Dual-Action Serotonergic Modulation and Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Scientists

Executive Summary: The "Ideal" Prokinetic Concept

Renzapride (ATL-1251) represents a pivotal case study in the development of gastrointestinal prokinetics. Designed as a substituted benzamide , it was engineered to overcome the limitations of its predecessors, Cisapride (cardiac toxicity) and Alosetron (ischemic colitis).

The pharmacological rationale for this compound was the "Dual-Action" hypothesis:

  • 5-HT4 Receptor Agonism: To stimulate peristalsis and accelerate transit.[1][2]

  • 5-HT3 Receptor Antagonism: To reduce visceral hypersensitivity and dampen the emetic reflex.

Despite a favorable pharmacokinetic profile characterized by metabolic stability and a lack of hERG channel blockade, this compound failed to demonstrate superior efficacy over placebo in Phase III clinical trials for IBS-C (Irritable Bowel Syndrome with Constipation), leading to its discontinuation. This guide analyzes its pharmacological profile to inform future serotonergic drug design.

Molecular Pharmacology

Receptor Binding Profile

This compound is a benzamide derivative structurally related to metoclopramide but lacking dopamine D2 receptor affinity, thereby avoiding extrapyramidal side effects.

Receptor TargetInteraction TypeFunctional OutcomeClinical Relevance
5-HT4 Full Agonist

cAMP,

Acetylcholine release
Prokinetic: Accelerates gastric emptying and colonic transit.
5-HT3 AntagonistBlockade of cation channelsAntinociceptive: Reduces visceral pain/discomfort; Anti-emetic.
5-HT2B AntagonistInhibition of mitogenic signalingSafety Critical: Avoids valvulopathy associated with 5-HT2B agonists.
hERG (Kv11.1) Negligible AffinityNo

blockade
Safety Critical: Avoids QT prolongation (unlike Cisapride).
Dopamine D2 Negligible AffinityNoneAvoids tardive dyskinesia/parkinsonian symptoms.
Signal Transduction Pathways

The dual mechanism operates on distinct cellular machineries. The 5-HT4 agonism engages G-protein coupled receptors (GPCRs) on enteric neurons, while 5-HT3 antagonism targets ligand-gated ion channels on extrinsic sensory neurons.

Renzapride_Signaling cluster_Enteric Enteric Motor Neuron (5-HT4) cluster_Sensory Extrinsic Sensory Neuron (5-HT3) This compound This compound HT4 5-HT4 Receptor This compound->HT4 Agonist HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) This compound->HT3 Antagonist (Block) Gs Gαs Protein HT4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA K_channel K+ Channel Closure PKA->K_channel ACh Acetylcholine Release K_channel->ACh Facilitation Depol Depolarization (Na+/Ca++) HT3->Depol Inhibited Pain Nociceptive Signal Depol->Pain

Figure 1: Dual transduction mechanism. This compound promotes cholinergic transmission via 5-HT4 while simultaneously blocking nociceptive transmission via 5-HT3.

ADME and Metabolic Profile

Unlike many CNS and GI drugs that suffer from high first-pass metabolism or polymorphic CYP450 variability, this compound is characterized by metabolic stability .

Absorption and Distribution
  • Bioavailability: High oral bioavailability.

  • Kinetics: Linear pharmacokinetics with a plasma half-life (

    
    ) of approximately 10 hours , supporting once or twice-daily dosing.
    
  • Protein Binding: Moderate.

Metabolism (The "Clean" Profile)

This compound is not a substrate for major Cytochrome P450 enzymes (CYP3A4, CYP2D6).[3] This is a critical differentiator from Cisapride, which caused fatal arrhythmias when co-administered with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin).

  • Primary Route: Renal excretion of unchanged parent drug.

  • Minor Metabolites:

    • This compound N-oxide: Formed via oxidation of the bicycloamino nitrogen.[4] This metabolite is pharmacologically inactive.[2]

    • Aromatic Oxidation Products: Trace amounts detected in human S9 fractions.[4]

Metabolic Pathway Visualization

Metabolic_Fate cluster_Liver Hepatic Microsomes (Minor Pathway) cluster_Kidney Renal Elimination (Major Pathway) Parent This compound (Parent) FMO Flavin-containing Monooxygenase (FMO) Parent->FMO <10% Urine Urine Excretion (Unchanged Drug) Parent->Urine >90% Filtration & Secretion N_Oxide This compound N-oxide (Inactive) FMO->N_Oxide

Figure 2: Metabolic fate of this compound. Note the predominance of renal excretion over hepatic metabolism.

Experimental Protocols for Validation

For researchers investigating benzamide derivatives, validating the dual 5-HT4/5-HT3 profile requires distinct assays.

Protocol A: 5-HT4 Agonism (cAMP Accumulation Assay)

Objective: Quantify intrinsic activity at the 5-HT4 receptor using human colonic smooth muscle cells or transfected HEK-293 cells.

  • Cell Preparation: Culture cells expressing human 5-HT4(b) splice variant in 24-well plates until confluent.

  • Pre-treatment: Wash cells with PBS and incubate in serum-free medium containing isobutylmethylxanthine (IBMX) (1 mM) for 30 minutes.

    • Rationale: IBMX inhibits phosphodiesterase (PDE), preventing the degradation of cAMP and allowing measurable accumulation.

  • Agonist Challenge: Add this compound (concentration range

    
     to 
    
    
    
    M).
    • Control Positive: Serotonin (5-HT) or Tegaserod.[1][4][5]

    • Control Negative: Vehicle only.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Lysis & Detection: Terminate reaction with ice-cold ethanol or lysis buffer. Quantify cAMP using a competitive immunoassay (ELISA) or TR-FRET.

  • Validation: Co-incubate with GR113808 (highly selective 5-HT4 antagonist). If this compound effect is blocked, 5-HT4 specificity is confirmed.

Protocol B: 5-HT3 Antagonism (Isolated Guinea Pig Ileum)

Objective: Demonstrate blockade of 5-HT3 mediated contraction.

  • Tissue Setup: Mount ileal segments in organ baths containing Tyrode’s solution, gassed with 95% O2/5% CO2 at 37°C.

  • Sensitization: Add 2-methyl-5-HT (selective 5-HT3 agonist) to induce rapid, transient contraction (mediated by cholinergic nerve depolarization).

  • Antagonist Incubation: Wash tissue, then incubate with this compound for 20 minutes.

  • Re-challenge: Re-administer 2-methyl-5-HT.

  • Data Analysis: Calculate the Dose Ratio (DR) and Schild plot. A parallel rightward shift of the agonist curve indicates competitive antagonism.

Toxicology & Safety Analysis: The Failure Point

While this compound succeeded in avoiding hERG toxicity, it ultimately failed due to the "Safety/Efficacy Paradox" inherent to IBS drugs.

Ischemic Colitis (The Class Effect)

Ischemic colitis (IC) is a rare but serious condition associated with serotonergic modulators (notably Alosetron and Tegaserod).

  • Mechanism: While this compound has low affinity for 5-HT1B/1D (vascular constrictors), the modulation of splanchnic blood flow via complex serotonergic pathways remains a risk factor in patients with pre-existing vascular compromise.

  • Observation: In clinical trials, the incidence of IC with this compound was low, but the regulatory threshold for safety in non-life-threatening conditions (IBS) is extremely high.

The Efficacy Ceiling

In Phase III trials, this compound increased colonic transit speed but failed to show a statistically significant improvement in the primary endpoint: Subjective Global Assessment of Relief compared to placebo.

  • Insight: Accelerating transit does not always correlate with pain relief in IBS-C, suggesting that the 5-HT3 antagonism component of this compound may have been insufficient to quell visceral hypersensitivity at the doses used to drive motility.

References

  • Camilleri, M., et al. (2004). "Pharmacodynamic effects of this compound, a 5-HT4 agonist/5-HT3 antagonist, in constipation-predominant irritable bowel syndrome." Alimentary Pharmacology & Therapeutics. Link

  • Sutton, A., et al. (2000). "The pharmacology of this compound, a novel benzamide 5-HT4 receptor agonist and 5-HT3 receptor antagonist."[3] British Journal of Pharmacology.[1][4][6] Link

  • Alizyme plc. (2008). "Alizyme announces results of Phase III trial of this compound in IBS-C." Press Release/Clinical Trial Archives.[7] Link

  • Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link

  • Briejer, M.R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology. Link

Sources

Technical Guide: The Development & Discontinuation of Renzapride for IBS-C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Renzapride (ATL-1251) represents a pivotal case study in gastroenterology drug development. Designed as a "dual-action" benzamide derivative, it aimed to solve the two primary symptoms of Irritable Bowel Syndrome with Constipation (IBS-C): dysmotility and visceral hypersensitivity. By combining 5-HT4 receptor agonism (prokinetic) with 5-HT3 receptor antagonism (analgesic/anti-emetic), it was theoretically positioned to outperform single-action agents like cisapride or tegaserod.

Despite a promising Phase II profile, this compound failed to achieve commercialization for IBS-C. This guide analyzes the technical trajectory of the molecule, from its molecular rationale to the Phase III clinical failures that led to the insolvency of its developer, Alizyme. It serves as a critical post-mortem for researchers navigating the serotonergic signaling landscape.

Part 1: Molecular Rationale & Pharmacology

The Dual-Action Hypothesis

The enteric nervous system (ENS) relies heavily on serotonin (5-HT) signaling. In IBS-C, the therapeutic goal is twofold:

  • Stimulate Peristalsis: Achieved via 5-HT4 receptors on presynaptic cholinergic neurons, enhancing acetylcholine (ACh) release.

  • Reduce Visceral Pain: Achieved via 5-HT3 receptors on extrinsic primary afferent neurons (spinal afferents), blocking nociceptive transmission to the CNS.

This compound was engineered as a racemic mixture acting as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.[1] Crucially, it also acted as an antagonist at 5-HT2B receptors , a safety feature intended to avoid the valvulopathy and cardiac fibrosis issues associated with non-selective serotonergic agents (e.g., fenfluramine).

Mechanism of Action Visualization

The following diagram illustrates the specific loci of this compound's action within the gut wall.

G This compound This compound (Ligand) HT4 5-HT4 Receptor (Myenteric Plexus) This compound->HT4 Agonism (+) HT3 5-HT3 Receptor (Extrinsic Afferents) This compound->HT3 Antagonism (-) ACh Acetylcholine Release HT4->ACh Facilitates CNS Central Nervous System HT3->CNS Nociception (Pain Signal) PainRelief Reduced Visceral Pain HT3->PainRelief Blockade SmoothMuscle Smooth Muscle Contraction ACh->SmoothMuscle Stimulates Motility Increased Motility SmoothMuscle->Motility

Figure 1: Dual Mechanism of Action. Green arrows indicate stimulation; red tee-arrows indicate blockade. This compound promotes motility via the 5-HT4->ACh pathway while simultaneously blunting pain signaling via 5-HT3 blockade.[2]

Part 2: Preclinical & Early Clinical Validation

Pharmacokinetics (PK) Profile

This compound exhibited a favorable PK profile for a chronic condition drug, characterized by renal excretion and a lack of hepatic metabolism, minimizing drug-drug interactions (DDIs).[3]

ParameterValueClinical Implication
Bioavailability High (Oral)Suitable for once-daily (QD) or twice-daily (BID) dosing.
Tmax 2–3 hoursRapid onset of action post-ingestion.
Half-life (t½) ~10 hoursSupports BID dosing; steady state reached quickly.
Metabolism Minimal CYP450Critical: Low risk of interaction with CYP inhibitors (unlike Cisapride).[3]
Excretion >60% Renal (Unchanged)Requires dose adjustment in severe renal impairment.
Phase IIb Dose-Ranging Results

In Phase II trials (George et al., 2008), this compound demonstrated a dose-dependent increase in responder rates.[4] The study compared 1mg, 2mg, and 4mg daily doses against placebo.[4][5]

  • Key Finding: The 4mg/day dose showed the most consistent improvement in bowel movement frequency and stool consistency.[4]

  • Safety: No significant QT prolongation was observed, distinguishing it early on from Cisapride.

Part 3: The Phase III Pivotal Failure (ATLANTIS)

The defining moment for this compound was the Phase III program, specifically the study published by Lembo et al. (2010) . This trial was designed to secure FDA approval but ultimately led to the program's termination.

Experimental Protocol
  • Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled.

  • Population: Women with IBS-C (Rome II criteria).

  • Sample Size: N = 1798 (Efficacy analysis), N = 971 (Long-term open-label).[5]

  • Intervention Arms:

    • This compound 4 mg QD.[6][3]

    • This compound 2 mg BID.[6][5]

    • Placebo.[6][4][5][7]

  • Duration: 12 weeks (Double-blind) + 12 months (Open-label safety extension).

  • Primary Endpoint: Global relief of IBS symptoms (Binary responder: Yes/No) for at least 50% of weeks.

Efficacy Data Summary

The results showed statistical significance but lacked clinical robustness.

EndpointThis compound (4mg QD)PlaceboP-ValueClinical Interpretation
Months with Relief 0.550.440.027Statistically Significant but the delta (0.11 months) is marginal.[5]
Responder Rate ~30%~24%< 0.05High placebo response blunted the drug's effect size.[6]
Stool Consistency ImprovedBaseline< 0.01Clear prokinetic effect confirmed.[4]
Abdominal Pain ReducedReducedNSFailure: No significant advantage over placebo for pain.[3][4]
The Safety Signal: Ischemic Colitis

While the cardiac safety profile held up (no arrhythmias), a different class-effect safety signal emerged. In the long-term observational study, 3 cases of ischemic colitis were reported (incidence ~0.1%).

Contextual Criticality: This occurred shortly after the withdrawal of Tegaserod (Zelnorm) in 2007 due to ischemic cardiovascular events. The regulatory tolerance for any ischemic event in an IBS drug had dropped to near zero.

Part 4: Failure Analysis & Discontinuation

In April 2008, Alizyme announced the discontinuation of this compound for IBS-C. The decision was multifactorial, driven by the "Benefit/Risk" equation.

The Decision Matrix

The following flowchart details the logical progression that led to the termination of the program.

FailureAnalysis Phase3 Phase III Trial (Lembo et al.) EfficacyCheck Primary Endpoint Analysis Phase3->EfficacyCheck SafetyCheck Safety Signal Analysis Phase3->SafetyCheck EfficacyResult Statistically Significant BUT Clinically Marginal (Delta < 10-15%) EfficacyCheck->EfficacyResult SafetyResult 3 Cases of Ischemic Colitis SafetyCheck->SafetyResult Decision Benefit/Risk Ratio Insufficient EfficacyResult->Decision SafetyResult->Decision RegContext Regulatory Context (Post-Tegaserod Era) RegContext->Decision Low Tolerance Outcome TERMINATION of IBS-C Program Decision->Outcome

Figure 2: Development Termination Logic. The convergence of marginal efficacy and a specific safety signal (ischemic colitis) in a hostile regulatory environment made approval impossible.

Why did the Dual Mechanism Fail?
  • Opposing Forces: While 5-HT4 agonism promotes motility, 5-HT3 antagonism can sometimes slow colonic transit (constipating effect).[8] Balancing these two opposing vectors in a single molecule proved difficult in a heterogeneous patient population.

  • Placebo Response: IBS trials are notorious for high placebo response rates (often 30-40%). A drug must be potent to break through this noise; this compound's effect size was too subtle.

  • Ischemic Colitis Mechanism: 5-HT is a vasoconstrictor. While this compound was 5-HT2B antagonistic, the localized 5-HT4 effects or off-target effects on vascular tone in the splanchnic circulation likely contributed to the ischemic events, mirroring the Tegaserod profile.

Part 5: References

  • Lembo, A. J., Cremonini, F., Meyers, N., & Hickling, R. (2010).[5] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[3][4] Alimentary Pharmacology & Therapeutics. [Link][5]

  • George, A. M., Meyers, N. L., & Hickling, R. I. (2008).[4] Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome - multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting.[3] Alimentary Pharmacology & Therapeutics. [Link][4]

  • Scarpellini, E., & Tack, J. (2008).[9] this compound: a new drug for the treatment of constipation in the irritable bowel syndrome.[2][3][5][8][9][10][11] Expert Opinion on Investigational Drugs. [Link]

  • Ford, A. C., et al. (2009).[3] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology. [Link]

  • Alizyme PLC. (2008). Press Release: Alizyme Discontinues Development of this compound for IBS-C. (Historical Archive). [Link]

Sources

Technical Deep Dive: Renzapride Pharmacodynamics in GI Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacodynamic profile of Renzapride, focusing on its dual-action mechanism in gastrointestinal smooth muscle.

Executive Summary

This compound (ATL-1251) represents a distinct class of benzamide derivatives designed to modulate gastrointestinal motility through a dual-mechanism approach. Unlike selective 5-HT4 agonists (e.g., prucalopride), this compound functions as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist .[1] This guide analyzes how this synergistic profile enhances propulsive motility while modulating visceral sensitivity, providing a technical framework for researchers investigating prokinetic agents.

Key Differentiator: While Cisapride (a structural analog) was withdrawn due to severe cardiac arrhythmias, this compound exhibits a significantly lower affinity for the hERG potassium channel, offering a wider safety margin during smooth muscle modulation.

Molecular Mechanism of Action

The efficacy of this compound stems from its ability to simultaneously stimulate excitatory pathways and inhibit inhibitory/nociceptive pathways within the Enteric Nervous System (ENS).

5-HT4 Agonism (The Propulsive Driver)
  • Target: 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons (IPANs) and interneurons.

  • Cascade: Activation triggers the Gs-protein coupled cascade, increasing adenylyl cyclase activity and intracellular cAMP.

  • Outcome: Enhanced release of Acetylcholine (ACh) and Calcitonin Gene-Related Peptide (CGRP) at the neuromuscular junction, directly increasing the amplitude of smooth muscle contraction.

5-HT3 Antagonism (The Modulator)
  • Target: 5-HT3 receptors on extrinsic afferent nerves and enteric inhibitory neurons.

  • Cascade: Blockade prevents rapid depolarization mediated by ligand-gated ion channels.

  • Outcome: Reduction in visceral hypersensitivity (pain dampening) and potential disinhibition of cholinergic transmission, preventing the "braking" effect of excessive serotonin release during distension.

Visualization: Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by this compound in the enteric neuron.

Renzapride_Mechanism This compound This compound HT4 5-HT4 Receptor (Presynaptic) This compound->HT4 Agonist HT3 5-HT3 Receptor (Inhibitory/Afferent) This compound->HT3 Antagonist Gs Gs Protein HT4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Kv K+ Channel Closure PKA->Kv Phosphorylation Ca Ca2+ Influx Kv->Ca Depolarization ACh Acetylcholine Release Ca->ACh Vesicle Fusion Muscle Smooth Muscle Contraction ACh->Muscle M3 Receptor Block Inhibition of Nociception HT3->Block Prevents Na+ Influx

Figure 1: Dual-action signaling pathway of this compound in enteric neurons leading to smooth muscle contraction.

Physiological Effects on GI Segments

This compound's effects are not uniform across the GI tract. Its profile is characterized by a gradient of efficacy, most pronounced in the colon.

Table 1: Regional Physiological Effects
GI SegmentPrimary EffectMechanism DominanceClinical Correlate
Stomach Increased amplitude of antral contractions.5-HT4 AgonismAccelerated gastric emptying (Gastroparesis).
Small Intestine Increased propagation velocity of peristaltic waves.[2]Mixed 5-HT4/5-HT3Reduced small bowel transit time.[1][3]
Ascending Colon Significant acceleration of transit (t1/2 reduction).[4]5-HT4 AgonismRelief of constipation in IBS-C.
Distal Colon Modulation of propulsive motor complexes.5-HT3 AntagonismReduced visceral pain/hypersensitivity.

Safety Profile: The hERG Distinction

A critical aspect of this compound's development was its differentiation from Cisapride regarding cardiac safety. Both are benzamides, but this compound exhibits a lower affinity for the hERG (human ether-à-go-go-related gene) potassium channel, which is responsible for the repolarization of the cardiac action potential (IKr current).

Comparative hERG Blockade Potency

The risk of Torsades de Pointes is directly linked to the potency of hERG blockade relative to the therapeutic plasma concentration.

Table 2: hERG Inhibition Constants (IC50)
CompoundhERG IC50 (M)Potency Relative to CisaprideArrhythmogenic Risk
Cisapride 2.4 x 10⁻⁷ (240 nM)1.0 (Baseline)High (Withdrawn)
This compound 1.8 x 10⁻⁶ (1800 nM)~0.13xModerate/Low
Prucalopride 5.7 x 10⁻⁶ (5700 nM)~0.04xLow
Mosapride > 10⁻⁵NegligibleVery Low

Note: While this compound is safer than Cisapride, it is more potent at blocking hERG than newer generation agonists like Prucalopride.

Experimental Protocols

To validate this compound’s effects, researchers utilize isolated tissue preparations. The following protocol is a "Self-Validating System" designed to confirm the specific receptor-mediated mechanism.

Protocol A: Isometric Tension Recording (Guinea Pig Ileum)

Objective: Quantify the contractile response and verify the 5-HT4/Cholinergic pathway.

Reagents:

  • Tyrode’s Solution (Oxygenated with 95% O2 / 5% CO2).

  • This compound stock (10⁻⁹ to 10⁻⁵ M).

  • Validation Antagonists: Atropine (1 µM), GR113808 (Selective 5-HT4 antagonist).

Workflow:

  • Preparation: Isolate 2-3 cm segments of guinea pig ileum. Mount in a 10-20 mL organ bath at 37°C under 1g resting tension.

  • Equilibration: Wash every 15 mins for 60 mins until baseline stabilizes.

  • Control Response: Apply Acetylcholine (10 µM) to establish maximum tissue contractility (Emax). Wash out.[5]

  • Dose-Response (this compound): Add this compound cumulatively (0.1 nM -> 10 µM). Record contractile force (g).

  • Validation Step (Crucial):

    • Wash tissue.[5][6] Incubate with Atropine (1 µM) for 20 mins.

    • Re-administer this compound.

    • Result: Contraction should be abolished (>90% reduction), confirming the effect is mediated via cholinergic neurons, not direct muscle stimulation.

  • Receptor Confirmation:

    • In a fresh strip, incubate with GR113808 (10 nM) .

    • Re-administer this compound.

    • Result: Significant rightward shift in the dose-response curve confirms 5-HT4 specificity.

Visualization: Experimental Workflow

This diagram outlines the logic flow for the organ bath experiment to ensure data integrity.

Experimental_Protocol Start Isolate Ileum Segment Equilibrate Equilibrate 60min (Tyrode's Solution) Start->Equilibrate Control Apply ACh (10µM) Establish Emax Equilibrate->Control Wash1 Washout Control->Wash1 This compound Apply this compound (Cumulative Dose) Wash1->this compound Record Record Contraction This compound->Record Decision Validation Phase Record->Decision PathA Incubate Atropine Decision->PathA PathB Incubate GR113808 (5-HT4 Antagonist) Decision->PathB ReTestA Re-apply this compound PathA->ReTestA ReTestB Re-apply this compound PathB->ReTestB ResultA Response Abolished? (Confirms Cholinergic) ReTestA->ResultA ResultB Rightward Shift? (Confirms 5-HT4) ReTestB->ResultB

Figure 2: Workflow for validating this compound mechanism in isolated tissue.

References

  • Camilleri, M., et al. (2004). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.

  • Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.

  • Briejer, M.R., et al. (2001). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome."[1] Clinical Pharmacokinetics.

  • Meyers, N.L., et al. (2004). "Efficacy and Safety of this compound in Patients with Constipation-Predominant Irritable Bowel Syndrome." Alimentary Pharmacology & Therapeutics.

  • Gershon, M.D. (2004). "Review article: serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.

Sources

Technical Analysis: Renzapride-Mediated Acetylcholine Release in the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Renzapride (ATL-1251) represents a significant case study in the pharmacological modulation of gastrointestinal (GI) motility.[1] Structurally a substituted benzamide, it was designed as a "balanced" modulator, functioning as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors .

The primary therapeutic hypothesis for this compound was that 5-HT4 agonism would drive acetylcholine (ACh) release to stimulate motility, while 5-HT3 antagonism would mitigate visceral hypersensitivity and prevent feedback inhibition of motility. Although clinical development was halted by Alizyme following Phase III trials due to insufficient efficacy differentiation from placebo, this compound remains a critical reference compound for understanding serotonergic control of the Enteric Nervous System (ENS).

This guide details the molecular mechanisms of this compound-induced ACh release, provides validated experimental protocols for assessing this release ex vivo, and analyzes the quantitative data that defined its pharmacological profile.

Molecular Mechanism: The 5-HT4/ACh Axis

The prokinetic effect of this compound is strictly causal: it acts upstream of the cholinergic motor neuron to facilitate neurotransmission.

The Signaling Cascade

This compound binds to 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons within the myenteric plexus. This binding initiates a G-protein coupled cascade:

  • Receptor Activation: this compound binds 5-HT4 (Gs-coupled).

  • Adenylate Cyclase (AC) Stimulation: G

    
    s activates AC, increasing conversion of ATP to cAMP.
    
  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Channel Phosphorylation: PKA phosphorylates N-type voltage-gated calcium channels (VGCC) and closes potassium channels (

    
    ), prolonging depolarization.
    
  • Neurotransmitter Release: Increased intracellular

    
     triggers the fusion of synaptic vesicles, releasing Acetylcholine (ACh) into the synaptic cleft.
    
  • Muscarinic Action: Released ACh binds M2/M3 receptors on smooth muscle cells, inducing contraction.

The Role of 5-HT3 Antagonism

Simultaneously, this compound blocks 5-HT3 receptors.[1][2] While 5-HT3 activation typically triggers rapid depolarization, it can also mediate nociception and inhibitory reflexes. By blocking these, this compound was theorized to normalize visceral sensation without dampening the propulsive drive, although clinical data suggested the 5-HT4 effect is the dominant prokinetic driver.

Visualization of Signaling Pathway

G This compound This compound Rec_5HT4 5-HT4 Receptor (Presynaptic) This compound->Rec_5HT4 Agonism Gs Gs Protein Rec_5HT4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Ca_Influx Ca2+ Influx (VGCC Phosphorylation) PKA->Ca_Influx Vesicles Synaptic Vesicle Fusion Ca_Influx->Vesicles ACh_Release Acetylcholine (ACh) Release Vesicles->ACh_Release Smooth_Muscle Smooth Muscle Contraction (M2/M3) ACh_Release->Smooth_Muscle

Figure 1: Intracellular signaling cascade triggered by this compound in enteric cholinergic neurons leading to smooth muscle contraction.

Experimental Methodologies

To rigorously validate this compound-mediated ACh release, researchers must distinguish between direct muscle stimulation and neurally mediated effects. The following protocols are the industry standard for this differentiation.

Protocol A: Electrical Field Stimulation (EFS) of Guinea Pig Ileum

This assay measures the ability of a compound to potentiate electrically evoked cholinergic twitch responses.

Reagents Required:

  • Krebs-Henseleit buffer (carbogenated).

  • Tetrodotoxin (TTX) (1

    
    M) – Negative Control (Neural Blockade).
    
  • Atropine (1

    
    M) – Negative Control (Cholinergic Blockade).
    
  • This compound (1 nM – 10

    
    M).
    

Step-by-Step Workflow:

  • Preparation: Isolate 2-cm segments of distal ileum from male Dunkin-Hartley guinea pigs. Flush lumen.

  • Mounting: Suspend segments in organ baths between platinum ring electrodes under 1g tension.

  • Equilibration: Wash every 15 min for 60 min.

  • Stimulation: Apply square wave pulses (Supramaximal voltage, 0.1 Hz, 0.5 ms duration). This elicits a stable "twitch" contraction mediated by endogenous ACh release.

  • Challenge: Add cumulative concentrations of this compound.

  • Validation:

    • Observation: this compound should increase twitch height (potentiation).

    • Confirmation: Addition of Atropine must abolish the twitch, proving the contraction is cholinergic. Addition of TTX must abolish the twitch, proving it is neurogenic (not direct muscle action).

Protocol B: The Trendelenburg Preparation (Peristaltic Reflex)

Unlike EFS, this measures the coordinated peristaltic wave, a more physiological readout of the 5-HT4/ACh interplay.

  • Setup: Mount the ileum horizontally in an organ bath. Cannulate both oral and aboral ends.

  • Pressure Induction: Raise the intraluminal pressure by 2-3 cm H2O via the oral cannula. This distension triggers the peristaltic reflex.

  • Measurement: Record the frequency and amplitude of peristaltic waves via a pressure transducer at the aboral end.

  • Dosing: Apply this compound extraluminally (in the bath).

  • Endpoint: Calculate the % decrease in pressure threshold required to trigger peristalsis (sensitization).

Experimental Workflow Diagram

Experiment Tissue Guinea Pig Ileum (Longitudinal Muscle) Bath Organ Bath (Krebs @ 37°C) Tissue->Bath EFS EFS Stimulation (0.1 Hz, 0.5ms) Bath->EFS Baseline Baseline Twitch (Cholinergic) EFS->Baseline Drug Add this compound Baseline->Drug Response Potentiated Contraction Drug->Response Control Add Atropine/TTX (Validation) Response->Control Result Signal Abolished (Confirms ACh Mechanism) Control->Result

Figure 2: Validated workflow for confirming neurogenic ACh release via Electrical Field Stimulation (EFS).

Quantitative Pharmacology & Comparative Analysis

This compound's profile is best understood in comparison to other benzamides. The table below synthesizes binding affinity (


) and functional potency (

) data.

Table 1: Comparative Pharmacological Profile

ParameterThis compoundCisaprideMetoclopramide
5-HT4 Activity Full AgonistFull AgonistPartial Agonist
5-HT4 Affinity (

)
~477 nM (GP)~20 nM>1000 nM
5-HT3 Activity Antagonist (

17 nM)
Antagonist (Weak)Antagonist
Functional Potency (Ileum) High (

~7.2)
Moderate (

~6.8)
Low
hERG Liability Low/ModerateHigh (Withdrawn)Low
Primary Mechanism Presynaptic ACh ReleasePresynaptic ACh ReleaseD2 Antagonism + 5-HT4

Note on Potency: In the guinea pig ileum Trendelenburg model, this compound demonstrates a rank order of potency: This compound > Cisapride > Metoclopramide [1].[3] This superior potency is attributed to its full intrinsic activity at the 5-HT4 receptor, maximizing cAMP generation per receptor occupancy.

Clinical Translation & Status

The Translational Gap

Despite robust preclinical data showing this compound effectively stimulates ACh release and accelerates transit in canine and rodent models, this did not translate to "sufficiently compelling" clinical success in humans.

  • IBS-C Efficacy: In Phase III trials, while this compound accelerated colonic transit, the improvement in subjective symptoms (pain, bloating) was not statistically superior enough to placebo to warrant regulatory approval [2].

  • Safety Signal (Ischemic Colitis): While this compound lacks the severe cardiac arrhythmia risk of Cisapride, the class of 5-HT modulators carries a risk of ischemic colitis. Although rare, this safety concern raises the bar for required efficacy [3].

Conclusion

This compound remains a potent tool compound for researchers investigating the 5-HT4/ACh axis. Its dual mechanism offers a unique probe for distinguishing between motility stimulation (5-HT4) and sensory modulation (5-HT3). However, its development history underscores the complexity of treating functional GI disorders, where correcting motility (ACh release) does not always resolve patient symptoms.

References

  • Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. Source: PubMed / Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]

  • Alizyme decides to pull the plug on IBS drug this compound. Source: PharmaTimes URL:[Link]

  • Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron. Source: NCBI / PMC URL:[Link]

  • Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. Source: PubMed URL:[2][4][5][6][Link]

Sources

Off-target effects of Renzapride at other serotonin receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Functional Analysis of Serotonergic Selectivity

Executive Summary

Renzapride (ATL-1251) represents a pivotal case study in the design of benzamide-based prokinetics. Originally developed for constipation-predominant Irritable Bowel Syndrome (IBS-C), its pharmacological profile is defined by a dual mechanism: 5-HT


 receptor full agonism  (prokinetic) and 5-HT

receptor antagonism
(anti-emetic/anti-nociceptive).[1]

For drug development professionals, the critical value of analyzing this compound lies not in its clinical efficacy (which ultimately proved insufficient for IBS-C approval), but in its safety pharmacology profile . Unlike its predecessor Cisapride, this compound successfully navigated the cardiotoxicity minefield by avoiding hERG channel blockade and 5-HT


 agonism.

This guide details the technical assessment of this compound’s off-target interactions, providing a validated framework for screening next-generation serotonergic modulators.

Part 1: The Pharmacological Profile

This compound belongs to the substituted benzamide class.[1][2][3] Its therapeutic intent relies on stimulating enteric cholinergic transmission via 5-HT


 while simultaneously blunting visceral hypersensitivity via 5-HT

blockade.
1.1 Receptor Affinity Hierarchy

The safety margin of any serotonergic drug is dictated by the delta between its therapeutic target affinity and its off-target binding (


). This compound exhibits a unique "inverted" affinity profile where it binds more tightly to one of its antagonist targets than its primary agonist target.

Table 1: this compound Binding Affinity Profile (Human & Animal Models)

Receptor SubtypeInteraction TypeAffinity (

or

)
Physiological Implication
5-HT

(Human)
Antagonist 17 nM Anti-emetic; modulation of visceral pain. High affinity.
5-HT

(Guinea Pig)
Full Agonist 138 – 477 nM Prokinetic action; acetylcholine release in ENS.
5-HT

Antagonist 324 – 760 nM CRITICAL: Cardiac valvulopathy safety margin.
5-HT

Low Affinity> 1,000 nM (Micromolar)CNS effects (hallucinations) unlikely.
5-HT

Low Affinity> 1,000 nM (Micromolar)Satiety/Weight modulation unlikely.
hERG Channel Null> 10

M
Low risk of QT prolongation (Torsades de Pointes).

Technical Insight: Note the


 for 5-HT

is in the nanomolar range (300-700 nM). In isolation, this binding is a "red flag." However, safety is determined by functional efficacy (see Part 2).
Part 2: The Critical Off-Target – 5-HT and Cardiac Safety

The withdrawal of fenfluramine (Fen-Phen) established 5-HT


 agonism as a primary exclusion criterion for serotonergic drugs. Activation of 5-HT

on cardiac valvular interstitial cells leads to mitogenesis and valvulopathy via the G

/PLC/IP

pathway.
2.1 The Agonist vs. Antagonist Distinction

This compound binds to 5-HT


 with moderate affinity.[4] However, unlike valvulopathic drugs, this compound acts as an antagonist  (or inhibitor) at this site.
  • Agonists (Toxic): Stabilize the active receptor conformation, recruiting G

    
     proteins 
    
    
    
    fibroblast proliferation.
  • Antagonists (this compound): Occupy the orthosteric pocket without inducing the conformational change required for G-protein coupling.

2.2 Visualization of Signaling Divergence

The following diagram illustrates why this compound avoids the cardiotoxicity associated with non-selective 5-HT agonists.

Signaling_Pathways cluster_Gut Enteric Nervous System (Therapeutic) cluster_Heart Cardiac Valve (Off-Target Safety) This compound This compound (Ligand) HT4 5-HT4 Receptor This compound->HT4 Agonist Binding HT2B 5-HT2B Receptor This compound->HT2B Antagonist Binding (No Activation) Gs Gs Protein HT4->Gs cAMP cAMP Increase Gs->cAMP Ach Acetylcholine Release cAMP->Ach Prokinetic Effect Gq Gq Protein HT2B->Gq BLOCKED Mitosis Mitogenesis (Valvulopathy) Gq->Mitosis

Figure 1: this compound activates the therapeutic 5-HT4 pathway while occupying but blocking the cardiotoxic 5-HT2B pathway.

Part 3: Experimental Framework for Off-Target Screening

To validate the safety profile of a this compound-like compound, researchers must move beyond simple binding assays (


) and employ functional readouts.
3.1 Protocol A: Radioligand Competition Binding (The Filter)

Objective: Determine if the compound binds to the off-target (5-HT


, 5-HT

, 5-HT

).
  • Membrane Prep: Transfect HEK-293 cells with human recombinant 5-HT

    
     cDNA. Harvest and homogenize.
    
  • Ligand Selection: Use

    
    -Mesulergine or 
    
    
    
    -LSD (non-selective high affinity).
  • Incubation: Incubate membranes with radioligand (~1 nM) and varying concentrations of this compound (

    
     to 
    
    
    
    M).
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria: If

      
      , the risk is negligible. If 
      
      
      
      (like this compound), proceed to Protocol B.
3.2 Protocol B: Functional IP

Accumulation Assay (The Verdict)

Objective: Determine if the binding is agonistic or antagonistic.

  • Cell Culture: Use CHO-K1 cells stably expressing human 5-HT

    
    .
    
  • Labeling: Incubate cells with

    
    -myo-inositol for 24 hours.
    
  • Challenge (Agonist Mode): Add this compound alone. Measure IP

    
     accumulation.
    
    • Result: No increase in IP

      
       = Not an agonist (Safe).
      
  • Challenge (Antagonist Mode): Add 5-HT (1

    
    ) + this compound.
    
    • Result: Reduction in 5-HT induced IP

      
       = Antagonist (Confirmed this compound mechanism).
      
3.3 Protocol C: Ex Vivo Tissue Bath (Physiological Confirmation)

Objective: Verify lack of vasoconstriction (5-HT


 liability).
  • Tissue: Rabbit saphenous vein (sensitive to 5-HT

    
     mediated constriction).
    
  • Setup: Organ bath with Krebs solution, aerated with 95% O

    
    .
    
  • Dosing: Cumulative addition of this compound.

  • Readout: Isometric tension recording.

    • This compound Profile: Should show no contractile response (unlike Sumatriptan).

Part 4: Comparative Safety Analysis

This compound's failure to capture the market was not due to the dangerous off-target effects that plagued Cisapride, but rather a lack of superior efficacy over placebo in specific endpoints.

Table 2: The "Benzamide" Safety Matrix

Compound5-HT

Activity
hERG Blockade5-HT

Activity
Clinical Outcome
Cisapride AgonistHigh Affinity Agonist (Weak)Withdrawn (Arrhythmias)
Tegaserod Partial AgonistLow AffinityAgonist (1B/1D/2B) Withdrawn (Ischemic Events)
This compound Full AgonistNegligibleAntagonist Failed Phase III (Efficacy)
Prucalopride Highly SelectiveNegligibleNegligibleApproved (High Selectivity)
4.1 The Screening Workflow Diagram

The following workflow illustrates the decision tree used to clear this compound of cardiac liability during development.

Screening_Workflow Start Compound Synthesis (Benzamide Core) Binding Panel Screen: Binding Affinity (Ki) Start->Binding Decision1 High Affinity for 5-HT2B or hERG? Binding->Decision1 Patch_Clamp hERG Patch Clamp Binding->Patch_Clamp Func_Assay Functional Assay: Ca2+ Flux / IP3 Decision1->Func_Assay Yes (5-HT2B) Stop TERMINATE: Safety Risk Decision1->Stop Yes (hERG) Proceed PROCEED: Clinical Development Decision1->Proceed No Decision2 Agonist Activity? Func_Assay->Decision2 Decision3 IC50 < Therapeutic Cmax? Patch_Clamp->Decision3 Decision2->Stop Yes (Agonist) Decision2->Proceed No (Antagonist) (this compound Path) Decision3->Stop Yes Decision3->Proceed No

Figure 2: Safety pharmacology decision tree. This compound passes via the "Antagonist" branch of the 5-HT2B check.

References
  • Alizyme. (2004). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. PubMed Central. Link

  • Tack, J., et al. (2012).[2] Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics. Link

  • Meyers, N.L., et al. (2009). Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis. Gastroenterology Review. Link

  • Camilleri, M., et al. (2004). Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology. Link

  • EndoLogic. (2018).[5] EndoLogic Announces FDA Accepts Cardiac Safety Trial for this compound.[5][6] GlobeNewswire. Link

Sources

Renzapride N-Oxide: Pharmacological Characterization and Metabolic Disposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Safety Assessment [1]

Executive Summary

Renzapride (ATL-1251) is a substituted benzamide prokinetic agent acting as a full 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist.[1][2][3][4] Its primary Phase I metabolite in humans, dogs, and rats is This compound N-oxide (identified as metabolite M-1).[1]

This guide analyzes the activity profile of this compound N-oxide, establishing it as a pharmacologically inactive clearance product with significantly reduced affinity for serotonergic targets compared to the parent compound.[1] Furthermore, the formation of the N-oxide represents a critical detoxification pathway regarding cardiac safety (hERG inhibition), although the potential for reductive retroconversion by gut microbiota necessitates rigorous pharmacokinetic monitoring.[1]

Molecular Genesis and Structural Characterization[1][5][6]

Metabolic Formation

This compound N-oxide is formed via the oxidation of the tertiary amine within the azabicyclo-nonane ring.[1] This transformation is typically catalyzed by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver, though CYP450 isoforms may contribute.[1]

  • Parent Compound: this compound (Lipophilic, basic amine).[1]

  • Metabolite: this compound N-oxide (Polar, neutral/zwitterionic).[1]

  • Mass Spectrometry ID: The N-oxide is characterized by an MRM ion transition of 340/184 , distinct from the parent's retention time due to increased polarity.[1][3]

Metabolic Pathway Visualization

The following diagram illustrates the bidirectional metabolic pathway, highlighting the oxidative formation in the liver and the reductive retroconversion in the intestinal lumen.[1]

MetabolicPathway Parent This compound (Active Parent) Metabolite This compound N-oxide (Inactive Metabolite M-1) Parent->Metabolite Oxidation (Liver) FMO3 / CYP450 Metabolite->Parent Retroconversion (Gut) Microbial Reductases Excretion Renal/Fecal Excretion Metabolite->Excretion Clearance

Figure 1: Bidirectional metabolic pathway of this compound.[1] Note the potential for 'metabolic recycling' via gut microbiota.[1][5][6]

Pharmacological Activity Profile

Receptor Binding Affinity (5-HT Targets)

The therapeutic efficacy of this compound relies on 5-HT₄ agonism (prokinetic) and 5-HT₃ antagonism (anti-emetic/anti-nociceptive).[1] The N-oxide modification introduces a polar oxygen atom to the basic nitrogen, sterically and electronically hindering the interaction with the aspartate residue in the receptor's orthosteric binding pocket.[1]

Data Synthesis: Parent vs. Metabolite Affinity

Receptor TargetSpeciesThis compound Affinity (

)
This compound N-oxide Affinity (

)
Fold Reduction in Activity
5-HT₃ Human17 nM 1,980 nM ~116x Lower
5-HT₄ Guinea Pig138 - 477 nM > 10,000 nM (IC₅₀)Inactive
5-HT₂A HumanMicromolar> 10,000 nMInactive
5-HT₂C HumanMicromolar> 10,000 nMInactive

Interpretation: The N-oxide is effectively inert at therapeutic concentrations.[1] It does not contribute to the prokinetic efficacy of the drug.[1]

Cardiac Safety (hERG Inhibition)

A critical failure point for benzamide prokinetics (e.g., Cisapride) is QT prolongation via hERG channel blockade.[1]

  • This compound: Blocks hERG with an

    
     of 1.8 µM .[1][7] This proximity to therapeutic plasma levels requires careful safety monitoring.[1]
    
  • This compound N-oxide: The hERG channel pore binding site (Y652/F656) requires a cation-

    
     interaction with a positively charged nitrogen.[1] The N-oxide moiety is neutral/zwitterionic, drastically reducing affinity for the hERG pore.[1]
    

Experimental Protocols

To validate the activity and stability of this compound N-oxide, the following protocols are recommended. These ensure data integrity and reproducibility.[1]

Protocol A: Chemical Synthesis of this compound N-oxide

Purpose: To generate analytical standards for LC-MS/MS and pharmacological assays.

  • Dissolution: Dissolve this compound free base (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (System: DCM/MeOH 9:1). The N-oxide will appear as a more polar spot (lower

    
    ).[1]
    
  • Quenching: Wash the organic layer with 10% aqueous

    
     to remove benzoic acid byproducts.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).
    
  • Validation: Confirm structure via

    
    -NMR (shift of protons adjacent to nitrogen) and MS (M+16 peak).
    
Protocol B: Bioreductive Stability Assay (Gut Microbiota)

Purpose: To assess the risk of the N-oxide reverting to the active/toxic parent drug in the intestine.[1]

  • Preparation: Prepare a 10% (w/v) fecal homogenate from human or rat feces in anaerobic phosphate buffer (pH 7.4) inside an anaerobic chamber (

    
     atmosphere).
    
  • Incubation: Spike this compound N-oxide (10 µM final) into the homogenate.

  • Sampling: Aliquot samples at t=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately mix with ice-cold acetonitrile containing an internal standard (e.g., Mosapride).

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot the disappearance of N-oxide and the appearance of Parent.

    • Risk Metric: If >20% reversion occurs within 2 hours, "metabolic recycling" significantly impacts systemic exposure.[1]

Experimental Workflow Visualization

ExperimentalWorkflow Start Start: this compound Parent Synth Synthesis (mCPBA) Generate N-oxide Standard Start->Synth Screen1 In Vitro Binding (5-HT3 / 5-HT4) Synth->Screen1 Screen2 Safety Screen (hERG Patch Clamp) Synth->Screen2 Screen3 Stability Assay (Fecal Homogenate) Synth->Screen3 Decision Decision Gate: Is Metabolite Active? Screen1->Decision Screen2->Decision Screen3->Decision

Figure 2: Integrated workflow for characterizing N-oxide metabolite activity and safety.

References

  • Alizyme plc / Norgine. (2004).[1] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome.[1][2][3] International Journal of Gastroenterology and Hepatology.

  • Potet, F., et al. (2001).[1] Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Staniforth, D. H., & Pennick, M. (1990).[1] Human pharmacology of this compound: a new gastrokinetic benzamide without dopamine antagonist properties.[1][8] European Journal of Clinical Pharmacology.[1][8]

  • Camilleri, M., et al. (2004).[1] Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome.[1][4][9][10] Clinical Gastroenterology and Hepatology.[1]

  • Uldam, H. K., et al. (2011).[1] Biosynthesis and identification of an N-oxide/N-glucuronide metabolite.[1][11][12] Drug Metabolism and Disposition.[1][13][14] (Contextual reference for N-oxide characterization protocols).

Sources

Methodological & Application

Application Note: In Vitro Radioligand Binding Profiling of Renzapride at 5-HT4 and 5-HT3 Receptors

[1]

Abstract & Introduction

Renzapride is a substituted benzamide derivative that functions as a balanced 5-HT4 receptor full agonist and 5-HT3 receptor antagonist .[1] This dual mechanism is clinically significant for treating gastrointestinal motility disorders, such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis. The 5-HT4 agonism promotes acetylcholine release (prokinetic effect), while 5-HT3 antagonism modulates visceral sensitivity and prevents rapid transit associated with diarrhea.

This application note details the protocol for determining the binding affinity (

Mechanistic Context[1][2][3][4][5][6][7][8]
  • Primary Target (Agonism): 5-HT4 receptors (G_s-coupled).

  • Secondary Target (Antagonism): 5-HT3 receptors (Ligand-gated ion channel).[2]

  • Off-Target (Safety): Dopamine D2 receptors (potential for extrapyramidal side effects, though this compound has low affinity compared to other benzamides like metoclopramide).

Experimental Logic & Design

To validate this compound's profile, we utilize a Competition Binding Assay . We act on the principle of competitive inhibition, where increasing concentrations of non-radioactive this compound displace a high-affinity radioligand from the receptor binding pocket.

Key Variables
Parameter5-HT4 Assay Condition5-HT3 Assay Condition
Radioligand [³H]-GR113808 (Antagonist)[³H]-Granisetron (Antagonist)
Radioligand Conc. ~0.2 nM (approx.[3]

)
~0.5 nM (approx.

)
Receptor Source Guinea pig striatum or h5-HT4-HEK293Rat cortex or h5-HT3-HEK293
Non-Specific Control 10 µM Serotonin (5-HT)10 µM MDL-72222 or Ondansetron
Equilibrium Time 30–60 min @ 25°C60 min @ 25°C

Materials & Reagents

Biological Preparations[1][3][4][5][6][7][8][11][12][13]
  • Membranes: Stably transfected HEK-293 cells expressing human 5-HT4(e) or human 5-HT3A receptors are preferred for high signal-to-noise ratios. Alternatively, guinea pig striatal homogenates (rich in 5-HT4) can be used.[3]

Buffer Systems[3]
  • Assay Buffer A (5-HT4): 50 mM HEPES, pH 7.4, 0.1% BSA (to prevent ligand adsorption).

  • Assay Buffer B (5-HT3): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[4]

Radiochemicals
  • [³H]-GR113808: Specific Activity ~80 Ci/mmol.

  • [³H]-Granisetron: Specific Activity ~60–80 Ci/mmol.

Detailed Protocol

Phase 1: Membrane Preparation

Critical Step: Proper homogenization ensures receptor accessibility. Over-sonication can denature receptors.

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin if possible to preserve receptor integrity).

  • Lysis: Resuspend cell pellet in ice-cold hypotonic buffer (5 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Incubate on ice for 10 min.

  • Homogenization: Homogenize using a Polytron (bursts of 5 sec, setting 5).

  • Centrifugation: Spin at 40,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend pellet in Assay Buffer. Determine protein concentration (BCA assay).[4] Dilute to working concentration (typically 5–20 µg protein/well).

Phase 2: Competition Binding Assay (96-well format)

Step 1: Plate Setup Use polypropylene 96-well plates to minimize drug adsorption.

  • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO 1%).

  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM 5-HT).

  • Test Wells: Membrane + Radioligand + this compound (10⁻¹¹ M to 10⁻⁵ M).

Step 2: Incubation

  • Add 50 µL of this compound dilution series.

  • Add 50 µL of Radioligand (optimized to

    
     concentration).
    
  • Initiate reaction by adding 100 µL of Membrane preparation.

  • Incubate:

    • 5-HT4: 30 min at 25°C.

    • 5-HT3: 60 min at 25°C.

    • Note: Equilibrium must be reached. This compound kinetics are generally fast, but 60 min ensures stability.

Step 3: Termination & Filtration

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Reason: Reduces non-specific binding of the radioligand to the filter.

  • Harvest using a vacuum manifold (e.g., PerkinElmer Filtermate).

  • Rapidly wash filters 3

    
     with 3 mL ice-cold Wash Buffer.
    
  • Dry filters at 50°C for 30 min (or air dry).

Step 4: Scintillation Counting

  • Add liquid scintillant (e.g., MicroScint-20).

  • Count on a TopCount or MicroBeta counter for 1 min/well.

Data Analysis & Interpretation

Calculation of Ki

Raw CPM (Counts Per Minute) data must be converted to Specific Binding.

  • Specific Binding (SB):

    
    .
    
  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    (Inhibition Constant).
    
    
    • 
      : Concentration of radioligand used (nM).[4][3]
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Expected Results for this compound
ReceptorExpected

(nM)
Interpretation
5-HT4 5 – 20 nMHigh Affinity (Agonist site)
5-HT3 10 – 50 nMHigh Affinity (Antagonist site)
Dopamine D2 > 1,000 nMLow Affinity (Selectivity window)

Visualization of Signaling & Workflow

Figure 1: this compound Receptor Interaction Map

This diagram illustrates the dual-action mechanism of this compound on the Enteric Nervous System (ENS).

RenzaprideMechanismcluster_receptorsReceptor Targetscluster_effectsPhysiological OutputThis compoundThis compound(Ligand)HT45-HT4 Receptor(GPCR - Gs)This compound->HT4Agonist(High Affinity)HT35-HT3 Receptor(Ion Channel)This compound->HT3Antagonist(High Affinity)cAMPIncrease cAMP(PKA Pathway)HT4->cAMPGs ActivationDepolBlock Depolarization(Nociception)HT3->DepolInhibitionAChAcetylcholineReleasecAMP->AChMotilityIncreasedGI MotilityACh->MotilityPainReduced VisceralHypersensitivityDepol->PainPrevents

Caption: this compound stimulates 5-HT4 to drive motility while blocking 5-HT3 to reduce pain signaling.

Figure 2: Radioligand Competition Workflow

A logical flow of the experimental steps described in Section 4.

WorkflowStartStart: Membrane PrepIncubationIncubation(Membrane + Radioligand + this compound)Start->IncubationEquilibriumEquilibrium Reached(30-60 mins @ 25°C)Incubation->EquilibriumCompetitionFiltrationVacuum Filtration(GF/B Filters + 0.3% PEI)Equilibrium->FiltrationTerminateWashWash Step(3x Ice-Cold Buffer)Filtration->WashRemove UnboundCountingScintillation Counting(LSC)Wash->CountingAnalysisData Analysis(Cheng-Prusoff Equation)Counting->Analysis

Caption: Step-by-step workflow for the competition radioligand binding assay.

Troubleshooting & Optimization (Expert Insights)

Problem: High Non-Specific Binding (NSB)

  • Cause: Radioligand sticking to filters or plasticware.

  • Solution: Ensure filters are pre-soaked in 0.3% PEI for at least 1 hour. Use silanized tubes or add 0.1% BSA to the assay buffer.

Problem: Low Specific Binding Signal

  • Cause: Receptor density (

    
    ) is too low or radioligand degradation.
    
  • Solution: Increase membrane protein concentration (up to 50 µ g/well ). Check radioligand purity via HPLC. Ensure the radioligand concentration is near its

    
    .
    

Problem: "Flat" Displacement Curve

  • Cause: this compound dilution error or non-equilibrium conditions.

  • Solution: Freshly prepare serial dilutions from a DMSO stock. Extend incubation time to 90 minutes to verify equilibrium.

References

  • Briejer, M. R., et al. (2000). "The in vitro pharmacological profile of this compound: a novel benzamide derivative with 5-HT4 receptor agonist and 5-HT3 receptor antagonist activity."[1] European Journal of Pharmacology.

  • Camilleri, M. (2008). "Serotonin Receptor Agonists: Essential and Investigational Treatments for Irritable Bowel Syndrome." Gastroenterology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Application Notes.

  • Eglen, R. M., et al. (1995). "Central 5-HT4 receptors."[1][3][5][6] Trends in Pharmacological Sciences.

Using human liver microsomes to study Renzapride metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Stability and Profiling of Renzapride in Human Liver Microsomes (HLM)

Abstract

This application note details the protocol for evaluating the metabolic stability and metabolite profiling of this compound (ATL-1251), a substituted benzamide with dual 5-HT4 agonist and 5-HT3 antagonist activity.[1][2] Unlike many prokinetic agents that undergo extensive hepatic clearance, this compound exhibits limited microsomal metabolism. This guide focuses on quantifying intrinsic clearance (


) and identifying the primary metabolite, this compound N-oxide, using Human Liver Microsomes (HLM). Special attention is given to distinguishing Flavin-containing Monooxygenase (FMO) activity from Cytochrome P450 (CYP) activity, a critical consideration for this compound.[2]

Introduction

This compound is a therapeutic agent developed for constipation-predominant irritable bowel syndrome (IBS-C) and diabetic gastroparesis.[2] Structurally, it is a benzamide derivative (


, MW 323.82 Da).[3]

Scientific Rationale for HLM Studies: While renal excretion is the primary elimination route for this compound, in vitro HLM assays are critical for:

  • Safety Profiling: Confirming the lack of significant CYP450 inhibition or induction, which differentiates this compound from cardiotoxic predecessors like Cisapride.

  • Metabolite Identification: this compound is metabolized to a minor extent to This compound N-oxide .[2][4] This reaction is likely mediated by FMOs (Flavin-containing Monooxygenases) rather than CYPs, given the N-oxidation mechanism and lack of CYP inhibition.[2]

  • Regulatory Compliance: Establishing the "metabolically stable" classification required for IND/NDA submissions.

Materials & Reagents

Biological Matrix
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration.[2]

    • Specification: Mixed gender pool (n>50 donors) to average out CYP/FMO polymorphisms.

    • Storage: -80°C. Thaw on ice immediately before use. Do not refreeze.

Chemicals[1][3][5][6][7][8][9][10][11][12][13]
  • Test Compound: this compound (Solid or 10 mM DMSO stock).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase) OR solid NADPH.[2]
    
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[2]

    • Recommended IS: Propranolol or Deuterated this compound (

      
      -Renzapride).[2]
      
  • Positive Control: Verapamil (High clearance) or Carbamazepine (Medium clearance).[2]

  • Negative Control: Heat-inactivated HLMs (Boiled for 15 mins).

Experimental Protocol

Assay Conditions
  • Microsomal Protein Conc.: 0.5 mg/mL (Standard) or 1.0 mg/mL (if turnover is extremely low).

  • Substrate Concentration: 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Incubation Time: 0, 15, 30, 45, 60 minutes.

  • Temperature: 37°C ± 0.5°C.[2]

Step-by-Step Procedure
  • Preparation:

    • Thaw HLMs on ice.[2]

    • Prepare a 2x Master Mix in Phosphate Buffer containing HLMs (1.0 mg/mL) to achieve a final concentration of 0.5 mg/mL after substrate addition.

    • Pre-warm the Master Mix at 37°C for 5 minutes. Note: Pre-warming is crucial to liquefy the microsomal lipid membrane, ensuring enzymes are accessible.

  • Initiation:

    • Add 1 µM this compound to the Master Mix.

    • Initiate the reaction by adding the NADPH regenerating system (pre-warmed).

    • Total Reaction Volume: Typically 200 µL - 500 µL per time point.[2]

  • Sampling:

    • At each time point (0, 15, 30, 45, 60 min), remove a specific aliquot (e.g., 50 µL).

    • Immediately dispense into a plate/tube containing 150 µL of Ice-Cold Quenching Solution (ACN + IS).

  • Termination & Processing:

    • Vortex plates/tubes for 10 minutes to ensure protein precipitation.[2]

    • Centrifuge at 3,500 x g for 20 minutes at 4°C.

    • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Workflow Visualization

HLM_Protocol cluster_sampling Sampling Time Points Start Thaw HLMs (On Ice) Mix Prepare 2x Master Mix (Buffer + HLMs) Start->Mix PreWarm Pre-warm 37°C (5 mins) Mix->PreWarm AddSub Add this compound (1 µM Final) PreWarm->AddSub Initiate Add NADPH (Start Reaction) AddSub->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with ACN + IS (Stop Reaction) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (3500g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 1: Step-by-step workflow for this compound metabolic stability assay in Human Liver Microsomes.

Bioanalytical Method (LC-MS/MS)

Since this compound forms a specific N-oxide metabolite, the mass spectrometry method must monitor both the parent depletion and metabolite formation.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex 6500).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.0).[4] Note: Acidic pH helps stabilize the amine groups.

    • B: Acetonitrile.[2][5][6]

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Note
This compound 324.1

184.1

Quantifier (Parent)
This compound N-Oxide 340.1

184.1

Metabolite (Bicycloamino oxidation)
This compound N-Oxide 340.1

200.1

Trace Metabolite (Aromatic oxidation)
Propranolol (IS) 260.1

116.1

Internal Standard

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (ln) of the % Parent Remaining vs. Time. The slope (


) of the linear regression represents the elimination rate constant.

[2]


Pathway Analysis

This compound metabolism is unique because it bypasses the major CYP pathways (3A4, 2D6) that clear most drugs. The formation of the N-oxide suggests FMO involvement.[2]

Renzapride_Pathway Parent This compound (m/z 324) Metabolite This compound N-Oxide (m/z 340) Parent->Metabolite Minor Pathway (+16 Da) Renal Renal Excretion (Unchanged) Parent->Renal Major Route (>80%) CYPs CYP450s (CYP3A4, 2D6) CYPs->Parent No Interaction (Metabolic Stability) FMO FMO (Flavin Monooxygenase) FMO->Metabolite Catalysis

Figure 2: Metabolic pathway of this compound.[1] Note the lack of CYP-mediated clearance, contrasting with FMO-mediated N-oxidation.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Metabolite Signal N-oxide is thermally unstable.[2]Ensure the ion source temperature is not excessive (<350°C). Use ESI+ at moderate voltage.[2]
Non-Linear Depletion Substrate concentration >

.[2]
Lower this compound concentration to 0.5 µM.
High Background Noise Phosphate buffer suppression.[2]Dilute supernatant 1:1 with water before injection or switch to TRIS buffer (though Phosphate is standard for HLMs).[2]
No Depletion Observed This compound is highly stable.[2]This is expected. Extend incubation to 120 mins or increase protein to 1.0 mg/mL to detect trace turnover.

References

  • Meyers, N. L., & Hickling, R. I. (2008).[2] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. Drugs in R&D, 9(1), 37–63. Link

  • Alizyme plc. (2002).[2] Pharmacodynamic and pharmacokinetic effects of this compound examined in IBS. BioWorld. Link

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate Protocols. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[2] Link

Sources

Application Note: Preclinical Evaluation of Renzapride Prokinetic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Renzapride is a benzamide derivative characterized by a unique dual mechanism of action: it acts as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors .[1] Unlike selective 5-HT4 agonists (e.g., Prucalopride), this compound’s profile offers a theoretical advantage of modulating visceral hypersensitivity via 5-HT3 blockade while driving motility via 5-HT4 activation.

This guide details the standard operating procedures (SOPs) for evaluating this compound’s prokinetic efficacy. The protocols focus on the three critical segments of gastrointestinal (GI) transit: gastric emptying, small intestinal transit, and colonic expulsion.

Mechanism of Action

The prokinetic effect is primarily driven by presynaptic 5-HT4 receptor activation on cholinergic enteric neurons. This facilitates the release of Acetylcholine (ACh), which acts on muscarinic receptors on smooth muscle cells to induce contraction. Simultaneously, 5-HT3 antagonism may prevent the nociceptive signaling often associated with distension, though its role in motility is secondary to 5-HT4.

RenzaprideMechanism This compound This compound FiveHT4 5-HT4 Receptor (Presynaptic) This compound->FiveHT4 Agonism (+) FiveHT3 5-HT3 Receptor (Modulatory) This compound->FiveHT3 Antagonism (-) ACh_Release Increased ACh Release FiveHT4->ACh_Release cAMP u2191 SmoothMuscle Smooth Muscle Contraction ACh_Release->SmoothMuscle Muscarinic Activation

Figure 1: Dual mechanism of this compound. Prokinetic activity is driven by 5-HT4 mediated cholinergic transmission, while 5-HT3 blockade modulates sensory feedback.

Experimental Protocols

Protocol A: Gastric Emptying (Phenol Red Method)

Objective: Quantify the rate at which the stomach empties a liquid meal.[2][3][4] This is the gold standard for screening upper GI prokinetics.

Materials
  • Animals: Male SD Rats (180–220g) or Swiss Albino Mice (25–30g).

  • Test Meal: 0.05% Phenol Red in 1.5% Methylcellulose (viscous non-nutrient meal).

  • Reagents: 0.1N NaOH, 20% Trichloroacetic acid (TCA).

  • Equipment: Spectrophotometer (560 nm).

Step-by-Step Methodology
  • Fasting: Deprive animals of food for 18–24 hours. Critical: Use wire-bottom cages to prevent coprophagy (ingestion of feces), which falsely increases stomach weight. Water is allowed ad libitum.[2]

  • Drug Administration:

    • Administer this compound (0.5, 1.0, 5.0 mg/kg) or Vehicle (Saline/CMC) via IP or PO routes.

    • Wait Time: 30 minutes (IP) or 60 minutes (PO) to reach Cmax.

  • Meal Administration: Administer the Phenol Red meal via oral gavage (1.5 mL/rat or 0.5 mL/mouse).

  • Termination: Exactly 15 minutes (mice) or 20 minutes (rats) post-meal, euthanize by cervical dislocation.

  • Harvest:

    • Clamp the pylorus and cardia immediately to prevent leakage.

    • Remove the stomach.[2][5]

  • Extraction:

    • Homogenize stomach in 0.1N NaOH.[2]

    • Precipitate proteins with TCA.

    • Centrifuge and collect supernatant.

    • Add NaOH to supernatant to develop the purple color.

  • Quantification: Measure absorbance at 560 nm.

Self-Validating Control: Include a "Zero-Time" control group (sacrificed immediately after meal administration). This establishes the 100% retention baseline (


).
Protocol B: Small Intestinal Transit (Charcoal Meal)

Objective: Assess the propulsion of a semi-solid meal through the small intestine.

Workflow Diagram

CharcoalTransit Start Start: Fasting (18h) Dosing Administer this compound (T = -30 min) Start->Dosing Meal Oral Gavage: 10% Charcoal + 5% Gum Arabic Dosing->Meal Wait Wait 20 Minutes Meal->Wait Sacrifice Euthanasia & Dissection Wait->Sacrifice Measure Measure Distance: Pylorus to Charcoal Front Sacrifice->Measure

Figure 2: Experimental workflow for the Charcoal Meal Transit Test.

Methodology
  • Preparation: Prepare a suspension of 10% activated charcoal in 5% Gum Arabic or Acacia.

  • Dosing: Administer this compound (Test) or Atropine (Negative Control, 1 mg/kg) or Vehicle.

  • Meal: 30 minutes post-dose, gavage the charcoal meal (10 mL/kg).

  • Measurement:

    • Sacrifice animals 20 minutes after the meal.

    • Isolate the small intestine (Pylorus to Ileocecal junction).[2]

    • Carefully extend the intestine on a clean surface without stretching.

    • Measure: (A) Distance traveled by charcoal front; (B) Total length of small intestine.[3]

Protocol C: Loperamide-Induced Constipation (Colonic Focus)

Objective: Determine if this compound can rescue opioid-induced colonic stasis. This models "slow-transit constipation."

  • Induction: Administer Loperamide (3–5 mg/kg, SC) 1 hour prior to the test. This induces a delay in transit via mu-opioid receptors.

  • Treatment: Administer this compound (IP/PO) 30 minutes after Loperamide.

  • Bead Expulsion Test:

    • Anesthetize animal lightly (Isoflurane).

    • Insert a glass bead (3mm diameter) 2 cm into the distal colon using a lubricated glass rod.

    • Place animal in a clean cage on white paper.

    • Metric: Time to expulsion of the bead (cutoff time: 60 mins).

Interpretation: Loperamide typically delays expulsion to >30 mins. Effective prokinetics (this compound) should restore expulsion time to near-baseline (<15 mins).

Data Analysis & Interpretation

Calculation Formulas
ParameterFormulaInterpretation
% Gastric Emptying

Higher % = Better Prokinetic Activity
% Intestinal Transit

>60-70% usually indicates acceleration
Inhibition Reversal

Quantifies "Rescue" effect in constipation models
Expected Results Profile

This compound typically exhibits a bell-shaped dose-response curve (common for 5-HT4 agonists).

  • Low Dose (0.5 - 1 mg/kg): Minimal effect.

  • Optimal Dose (1 - 5 mg/kg): Significant acceleration of GE and Transit.

  • High Dose (>10 mg/kg): Efficacy may plateau or decrease due to receptor desensitization or off-target effects.

References

  • Al-Saffar, A., et al. (2019). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome." Taylor & Francis Knowledge Centers.[6][7]

  • Briejer, M.R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology.

  • George, A.M., et al. (2008).[8] "Clinical Trial: this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome." Alimentary Pharmacology & Therapeutics.

  • Talley, N.J., et al. (2008). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.

  • MMPC. (2024). "Whole Intestinal & Colonic Transit Time Protocols." Mouse Metabolic Phenotyping Centers.

Sources

Application Note: Pharmacodynamic Validation of Renzapride in Rat Models of Constipation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Mechanism of Action

The "Cholinergic Tug-of-War"

To effectively test Renzapride, one must select a model that specifically challenges the drug's primary mechanism: the facilitation of acetylcholine (ACh) release in the myenteric plexus.

This compound operates as a 5-HT4 receptor agonist (prokinetic) and a 5-HT3 receptor antagonist .[1][2][3]

  • 5-HT4 Agonism: Stimulates adenylyl cyclase

    
     increases cAMP 
    
    
    
    activates PKA
    
    
    closes potassium channels
    
    
    prolongs depolarization
    
    
    enhances ACh release.
  • Loperamide (Induction Agent): Acts on

    
    -opioid receptors to hyperpolarize neurons and inhibit ACh release.
    

Why the Loperamide Model is Superior: Unlike diet-induced models (which rely on bulk volume reduction), the Loperamide-Induced Constipation Model creates a direct neurochemical blockade of peristalsis. This establishes a specific "mechanistic clash" where this compound must overcome the opioid-induced inhibition to restore motility. This makes it the gold standard for validating 5-HT4 agonists.

Mechanistic Pathway Visualization

The following diagram illustrates the opposing forces of this compound and Loperamide on the Enteric Motor Neuron.

G This compound This compound HT4 5-HT4 Receptor This compound->HT4 Agonist Loperamide Loperamide MOR Mu-Opioid Receptor Loperamide->MOR Agonist AC Adenylyl Cyclase HT4->AC Stimulates ACh Acetylcholine Release MOR->ACh Inhibits (Gi/o) cAMP cAMP / PKA AC->cAMP Increases cAMP->ACh Facilitates Motility Peristaltic Contraction ACh->Motility Promotes

Figure 1: this compound counteracts Loperamide-induced inhibition via the cAMP-PKA pathway to restore Acetylcholine release.

Model Selection Matrix

Select the protocol based on your specific endpoint requirement.

FeatureProtocol A: Acute Transit (Charcoal) Protocol B: Sub-Chronic (Pellet Count)
Primary Endpoint Small Intestinal Transit Rate (SITR)Colonic Transit & Fecal Output
Duration 1 Day (Terminal)3–7 Days (Non-Terminal)
Sensitivity High (Direct measurement of distance)Moderate (Variability in pellet size)
Relevance Rapid screening of prokinetic potencyMimics IBS-C clinical pathology
This compound Dose 0.5 – 5.0 mg/kg (Single Dose)1.0 – 4.0 mg/kg (Daily)

Protocol A: Acute Small Intestinal Transit (Charcoal Meal)

This terminal procedure is the industry standard for calculating the precise percentage of transit acceleration.

Materials
  • Animals: Male Sprague-Dawley rats (180–220g).

  • Induction Agent: Loperamide HCl (3 mg/kg, s.c.).

  • Test Article: this compound (dissolved in saline/vehicle).

  • Marker: 10% Activated Charcoal suspension in 5% Gum Arabic.

Experimental Workflow

Timeline Start Starvation (T = -18h) Lop Induction Loperamide 3mg/kg (T = -60 min) Start->Lop Ren Treatment This compound (T = -30 min) Lop->Ren Char Marker Charcoal Meal (T = 0) Ren->Char Sac Sacrifice & Measurement (T = +30 min) Char->Sac

Figure 2: Temporal dosing schedule for the Acute Charcoal Meal Transit Test.

Step-by-Step Methodology
  • Fasting: Starve rats for 18 hours prior to the experiment to ensure the stomach is empty. Provide water ad libitum.

  • Induction (T minus 60 min): Administer Loperamide (3 mg/kg, s.c.) to induce acute inhibition of gut motility.

    • Validation Check: Animals should show reduced exploratory behavior but no signs of respiratory distress.

  • Treatment (T minus 30 min): Administer this compound (0.5, 1.0, or 5.0 mg/kg, p.o. or i.p.) or Vehicle control.

  • Marker Administration (T = 0): Administer 1.5 mL of Charcoal Meal orally via gavage.

  • Transit Period: Allow exactly 30 minutes for transit.

  • Termination & Measurement:

    • Euthanize animal (CO2 asphyxiation).

    • Immediately laparotomize and isolate the small intestine (pylorus to ileocecal junction).

    • Crucial Step: Carefully stretch the intestine on a ruler without over-stretching.

  • Calculation:

    
    
    

Protocol B: Sub-Chronic Colonic Transit (Pellet Count)

This non-terminal protocol evaluates the drug's ability to sustain motility over time, relevant for IBS-C indications.

Materials
  • Induction: Loperamide HCl (2 mg/kg, s.c., twice daily).

  • Marker (Optional): Carmine Red (6% in 0.5% methylcellulose) for "Time to First Pellet" analysis.[4]

Step-by-Step Methodology
  • Acclimatization: House rats individually in wire-bottom cages for 3 days to prevent coprophagy (stool eating) and establish baseline pellet output.

  • Induction Phase (Days 1-3):

    • Administer Loperamide (2 mg/kg, s.c.) twice daily.

    • Inclusion Criteria: Only rats showing >40% reduction in fecal pellet weight compared to baseline are included.

  • Treatment Phase (Day 4):

    • Administer this compound (1–4 mg/kg, p.o.) 30 minutes before Loperamide dose.

  • Data Collection (0 – 24 hours post-dose):

    • Metric 1: Total Pellet Count/Weight: Collect pellets at 4h, 8h, and 24h intervals. Weigh wet and dry (after 24h at 60°C) to assess water content.

    • Metric 2: Whole Gut Transit Time (WGTT): Administer 1 mL Carmine Red dye with the test drug. Record the time in minutes until the first red pellet appears.

Expected Results & Data Interpretation

Reference Data (Typical Values)
GroupCharcoal Transit (%)WGTT (Minutes)Fecal Water Content (%)
Control (Vehicle) 60% ± 5%180 ± 2040% - 50%
Model (Loperamide) 35% ± 4%> 300 (Delayed)< 30% (Hard pellets)
This compound (Low Dose) 45% ± 5%240 ± 3035% - 40%
This compound (High Dose) 58% ± 4%190 ± 2540% - 45%
Statistical Analysis
  • Data should be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Loperamide-only control.

  • Significance: A restoration of transit % toward Control levels (p < 0.05) confirms prokinetic efficacy.[5][6]

References

  • Hegde, S. S., & Eglen, R. M. (1996). Peripheral 5-HT4 receptors.[5] FASEB Journal, 10(12), 1398–1407.

  • Briejer, M. R., et al. (2000). The in vitro pharmacological profile of this compound. European Journal of Pharmacology, 391(3), 307-319.

  • Nagakura, Y., et al. (1996). Loperamide-induced constipation model in rats: validation for the evaluation of prokinetic agents. European Journal of Pharmacology, 311(1), 67-72.

  • Prior, H., et al. (2025). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period.[7] ResearchGate.[7]

  • Makizaki, Y., et al. (2021). Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome and serotonin. Frontiers in Microbiology.

Sources

Application Note: Canine Models for Studying Renzapride-Induced Motilin Release

[1]

Executive Summary & Rationale

This application note details the protocol for utilizing the conscious canine model to investigate the relationship between Renzapride (a 5-HT4 agonist/5-HT3 antagonist) and the release of the peptide hormone motilin .

While rodent models are standard for many pharmacokinetic studies, they are fundamentally unsuitable for motilin research because rats and mice lack a functional motilin gene and receptor system.[1] The dog (Canis lupus familiaris) remains the translational "gold standard" due to the high homology of its motilin system and Migrating Motor Complex (MMC) to humans.

Mechanistic Hypothesis: this compound facilitates gastric emptying and gastrointestinal transit.[2][3][4][5] The primary mechanism involves 5-HT4 receptor stimulation on presynaptic cholinergic neurons. This protocol investigates the downstream effect: whether this cholinergic activation triggers M-cells (in the duodenal mucosa) to release motilin, thereby inducing a premature Phase III MMC contraction.

Mechanistic Pathway Diagram

GThis compoundThis compound(5-HT4 Agonist)Receptor5-HT4 Receptor(Myenteric Plexus)This compound->Receptor BindsNeuronCholinergicNeuronReceptor->Neuron StimulatesAChAcetylcholine(ACh) ReleaseNeuron->ACh DepolarizationMCellDuodenalM-CellACh->MCell TriggersMuscleSmooth MuscleContraction (Phase III)ACh->Muscle Direct ActionMotilinPlasma MotilinReleaseMCell->Motilin SecretionMotilin->Muscle Endocrine Action

Figure 1: Proposed signaling cascade linking this compound administration to motilin-dependent Phase III contractions.[1]

Experimental Model: Chronic Force Transducer Implantation

To accurately correlate plasma motilin levels with motility, electrical activity (EMG) is often insufficient. Force transducers (strain gauges) sutured directly to the serosa provide the most reliable mechanical data.

Surgical Preparation (The "Itoh" Method)
  • Subjects: Healthy Beagles (9–12 kg).

  • Anesthesia: Propofol induction; Isoflurane maintenance.

  • Instrumentation:

    • Gastric Antrum: 1 transducer, 3 cm proximal to the pylorus.

    • Duodenum: 1 transducer, 5–10 cm distal to the pylorus.

    • Jejunum: 1 transducer, 20 cm distal to the Ligament of Treitz (optional control).

  • Vascular Access: A chronic indwelling catheter (jugular or cephalic) is essential for stress-free blood sampling. Acute venipuncture causes stress-induced catecholamine release, which inhibits gastric motility and confounds motilin data.

Validation Step: Allow 10–14 days for recovery. The model is considered "validated" only when the dog exhibits regular, cyclical MMC activity (Phase I, II, and III) in the fasted state without drug intervention.

Experimental Protocol

This protocol relies on the Interdigestive State .[6] this compound must be administered during Phase I (Quiescence) to determine if it can induce a premature Phase III event.

Workflow Diagram

WorkflowStartStart: 18h FastingMonitorMonitor Motility(Real-time Trace)Start->MonitorPhaseIIISpontaneous Phase IIIObserved?Monitor->PhaseIIIPhaseIII->MonitorNo (Phase II)WaitWait for Phase I(Quiescence > 20 min)PhaseIII->WaitYes (End of Phase III)DosingAdminister this compound(IV/PO)Wait->DosingStable BaselineSamplingBlood Sampling & Motility RecordingDosing->SamplingAnalysisRIA/ELISA &Motility Index CalcSampling->Analysis

Figure 2: Experimental workflow ensuring drug administration occurs during the correct physiological window.

Step-by-Step Procedure
  • Fasting: Fast animals for 18 hours (water ad libitum).

  • Baseline Recording: Connect transducers to the amplifier/DAQ system. Record for at least one full MMC cycle (approx. 90–120 mins) to establish the dog's natural rhythm.

  • Phase Identification: Wait for the completion of a spontaneous Phase III (strong contractions) followed by the onset of Phase I (motor quiescence).

  • Administration:

    • Once Phase I has persisted for 15–20 minutes, administer This compound (0.5 – 1.0 mg/kg) or Vehicle (Saline).

    • Note: IV bolus is preferred for PK/PD correlation; PO (oral) requires accounting for lag time.

  • Blood Sampling (Crucial):

    • Timepoints: -15, -5, 0 (dosing), 5, 10, 15, 30, 45, 60, 90, 120 min.

    • Volume: 2.0 mL per timepoint.

Bioanalytical Protocol: Motilin Handling

Motilin is highly unstable and susceptible to proteolytic degradation. Standard serum separation is insufficient and will yield false negatives.

Sample Collection Cocktail

Prepare collection tubes (chilled on ice) containing:

  • EDTA: 1 mg/mL blood (anticoagulant).

  • Aprotinin: 500 KIU (Kallikrein Inhibitor Units) per mL of blood. This is non-negotiable for preserving peptide integrity.

Processing Steps
  • Draw blood directly into the pre-chilled EDTA/Aprotinin tube.

  • Invert gently 5 times (do not shake).

  • Immediate Centrifugation: Spin at 4°C, 3000 rpm for 15 minutes.

  • Separate plasma immediately.[7]

  • Storage: Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C. Do not store at -20°C; motilin degrades over time at standard freezer temperatures.

Data Analysis & Interpretation

Quantitative Metrics Table
ParameterDefinitionExpected this compound Effect
Motility Index (MI)

over 10 min
Significant increase (vs. Vehicle)
Phase III Latency Time from dosing to first Phase III contractionReduced (Premature induction)
Peak Plasma Motilin Maximum concentration (

) post-dose
Increase (> 100 pg/mL over baseline)
Motilin/MI Correlation Pearson correlation coefficient (

)
Positive correlation (

)
Interpreting the "Motilin Peak"
  • Scenario A (Direct Induction): Plasma motilin spikes before or simultaneously with the onset of contractions. This suggests this compound triggers motilin release, which then drives the motility.

  • Scenario B (Dissociation): Contractions occur without a motilin spike. This suggests this compound is acting directly on smooth muscle 5-HT4 receptors or via neuronal ACh, bypassing the motilin hormonal pathway. Note: Previous literature suggests this compound (and Cisapride) causes both motility and motilin spikes in dogs.

Troubleshooting & Self-Validation

  • Issue: No Phase III observed after dosing.

    • Check: Was the dog truly in Phase I? If this compound is given during Phase II (irregular activity), the "induction" effect is masked.

    • Check: Tachyphylaxis. 5-HT4 receptors desensitize rapidly. Allow at least 48–72 hours washout between doses.

  • Issue: High variability in baseline motilin.

    • Check: Stress. If the dog is anxious, sympathetic override will dampen motilin release. Ensure dogs are acclimated to the Pavlov sling/stand for weeks prior to the study.

  • Issue: Hemolysis in samples.

    • Action: Discard sample. Hemolysis interferes with RIA/ELISA binding, producing erratic results.

References

  • Itoh, Z. (1997). Motilin and clinical application. Peptides.[8]

  • Sarr, M. G., Kelly, K. A., & Go, V. L. (1983).[9] Motilin regulation of canine interdigestive intestinal motility. Digestive Diseases and Sciences.

  • Lee, K. Y., et al. (1997). Effect of cisapride and this compound on gastrointestinal motility and plasma motilin concentration in dogs. Journal of Pharmacology and Experimental Therapeutics.

  • Briejer, M. R., et al. (2001). The pharmacology of this compound. European Journal of Pharmacology.

  • Thermo Fisher Scientific. (n.d.). Blood Plasma and Serum Preparation Guide.

Clinical Trial Design Guide: Renzapride in Cystic Fibrosis-Associated Gastroparesis

[1]

Abstract

This application note outlines a Phase IIb clinical trial protocol for Renzapride , a dual 5-HT4 agonist and 5-HT3 antagonist, targeting Cystic Fibrosis-Associated Gastroparesis (CF-GP).[1] Unlike traditional prokinetics, this compound’s dual mechanism addresses both delayed transit and visceral hypersensitivity (nausea/bloating).[1] This guide prioritizes non-invasive endpoints suitable for the CF population, specifically the 13C-Spirulina Gastric Emptying Breath Test (GEBT) , and addresses unique safety considerations regarding cardiac repolarization and polypharmacy in CF.

Part 1: Scientific Rationale & Mechanism of Action

The Clinical Need

While CFTR modulator therapies have revolutionized pulmonary care, gastrointestinal (GI) dysmotility remains a pervasive burden, affecting up to 80% of patients.[1] CF-GP leads to malnutrition, gastroesophageal reflux (GERD), and reduced absorption of oral medications.[1] Current prokinetics (e.g., metoclopramide, erythromycin) have limited long-term efficacy or severe safety profiles (tardive dyskinesia, tachyphylaxis).[1]

This compound: The Dual-Action Advantage

This compound distinguishes itself through a "push-and-soothe" mechanism:[1]

  • 5-HT4 Agonism (The "Push"): Activates receptors on presynaptic cholinergic neurons in the myenteric plexus, enhancing acetylcholine (ACh) release to stimulate high-amplitude propagating contractions (HAPCs).[1]

  • 5-HT3 Antagonism (The "Soothe"): Blocks receptors on extrinsic sensory afferents, reducing visceral hypersensitivity, nausea, and the emetic reflex often triggered by rapid gastric distension.[1]

Pharmacokinetic Edge: Unlike many GI drugs metabolized by CYP450, this compound is primarily excreted unchanged in the urine. This is critical for CF patients who are often on complex polypharmacy regimens (e.g., CFTR modulators like elexacaftor/tezacaftor/ivacaftor) that heavily utilize CYP3A4.[1]

Mechanism Visualization

Renzapride_MOAcluster_ENSEnteric Nervous System (Myenteric Plexus)cluster_SensorySensory Afferents (Gut-Brain Axis)DrugThis compoundRec_5HT45-HT4 Receptor(Presynaptic)Drug->Rec_5HT4Agonist (+)Rec_5HT35-HT3 Receptor(Sensory Neuron)Drug->Rec_5HT3Antagonist (-)ACh_ReleaseAcetylcholine (ACh)ReleaseRec_5HT4->ACh_ReleaseStimulatesSmooth_MuscleSmooth MuscleContractionACh_Release->Smooth_MusclePromotes MotilityNausea_SignalVisceral Pain &Nausea SignalRec_5HT3->Nausea_SignalBlocks

Figure 1: Dual mechanism of action of this compound in the enteric nervous system.[1]

Part 2: Phase IIb Clinical Trial Protocol

Study Design Architecture

Title: A Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Subjects with Cystic Fibrosis and Gastroparesis.

Objective: To determine the optimal dose of this compound that accelerates gastric emptying and improves GI symptoms without compromising safety.

ParameterSpecification
Phase Phase IIb
Design Parallel-group, 1:1:1 Randomization
Arms 1. Placebo 2.[1][2][3][4] this compound 2 mg BID 3.[1] this compound 4 mg QD
Duration 2-week Run-in (Baseline) + 4-week Treatment + 2-week Washout
Sample Size N = 120 (40 per arm) to detect a 20% improvement in GE T1/2
Inclusion & Exclusion Criteria

Strict criteria are necessary to isolate the drug's effect from CF pulmonary exacerbations or other GI pathologies.

CategoryCriteriaRationale
Inclusion 1. Confirmed CF Diagnosis (Sweat Cl- >60 mmol/L or Genotyping).2.[1] Age ≥ 12 years.3. Symptomatic Gastroparesis (GCSI score > 2.0).4.[1] Delayed Gastric Emptying (T1/2 > 75 min on GEBT).Ensures the population has the specific pathology (motility deficit) this compound targets.
Exclusion 1. History of major GI surgery (e.g., bowel resection, fundoplication).2.[1] Active Pulmonary Exacerbation (FEV1 drop >10% in last 4 weeks).3. Uncontrolled Diabetes (HbA1c > 9.0%).4.[1] QTc interval > 450 ms (males) or > 470 ms (females).[1]Surgery alters anatomy/transit time.[1] Pulmonary exacerbations alter systemic inflammation and appetite.[1] Hyperglycemia naturally delays emptying.[1][5]

Part 3: Methodology & Endpoints

Primary Endpoint: 13C-Spirulina Gastric Emptying Breath Test (GEBT)

Why GEBT? Standard scintigraphy involves radiation, limiting repeatability in pediatric/young adult CF populations.[1] The 13C-GEBT is FDA-approved, non-radioactive, and correlates highly with scintigraphy.[1]

Protocol Step-by-Step:

  • Preparation: Patient fasts overnight (8 hours).

  • Baseline: Collect two baseline breath samples into vacutainers.

  • Test Meal: Patient consumes a standardized meal (200 kcal) containing 100mg 13C-Spirulina platensis (algal biomass) mixed with egg white, bread, and water.

    • Critical CF Modification: Patients must take their standard Pancreatic Enzyme Replacement Therapy (PERT) with the test meal. Failure to digest the lipid/protein matrix due to pancreatic insufficiency will artificially delay emptying, confounding the results.

  • Sampling: Breath samples collected at 45, 90, 120, 150, 180, and 240 minutes.[1][6][7]

  • Analysis: Isotope Ratio Mass Spectrometry (IRMS) measures the 13CO2/12CO2 ratio.[1]

  • Calculation: The time to 50% excretion (T1/2) is calculated.

Secondary Endpoints
  • Patient-Reported Outcomes (PROs):

    • PAGI-SYM (Gastroparesis Cardinal Symptom Index): Weekly average score.

    • CF-Specific GI Symptom Score: Captures bloating and abdominal pain specific to the "CF belly."[1]

  • Nutritional Status: Change in BMI and weight (exploratory, as 4 weeks may be too short for significant mass accretion).

  • Safety: Incidence of Adverse Events (AEs), specifically cardiac (QTc) and pulmonary.[1]

Trial Workflow Diagram

Trial_Flowcluster_ArmsTreatment Period (28 Days)StartScreening (Day -14)Informed ConsentScreening_Tests1. 13C-GEBT (Confirm Delay)2. ECG (QTc Check)3. HbA1c CheckStart->Screening_TestsDecisionEligible?Screening_Tests->DecisionDecision->StartNo (Screen Fail)RandomizationRandomization (Day 0)(1:1:1 Stratified by Diabetes Status)Decision->RandomizationYesArm_AArm A: PlaceboRandomization->Arm_AArm_BArm B: this compound 2mg BIDRandomization->Arm_BArm_CArm C: this compound 4mg QDRandomization->Arm_CMidpointDay 14: Safety Check(Phone Call + PROs)Arm_A->MidpointArm_B->MidpointArm_C->MidpointEnd_VisitEnd of Treatment (Day 28)1. Repeat 13C-GEBT2. ECG3. PRO AssessmentMidpoint->End_Visit

Figure 2: Clinical trial workflow from screening to endpoint assessment.

Part 4: Safety Monitoring & Risk Mitigation

Cardiac Safety (The "Cisapride Shadow")

Although this compound has passed a "Thorough QT" study and lacks the hERG channel affinity of cisapride, the CF population is vulnerable due to electrolyte imbalances (sweat chloride loss) and concomitant azithromycin use (QT prolonging).

  • Protocol: 12-lead ECGs at Screening, Day 0 (pre-dose and 2h post-dose), and Day 28.[1]

  • Stopping Rule: Any QTc prolongation > 60ms from baseline or absolute QTc > 500ms results in immediate withdrawal.

Pulmonary Safety

Bronchospasm is a theoretical risk with cholinergic stimulation, though 5-HT4 agonists generally relax airway smooth muscle.[1]

  • Monitoring: Daily home spirometry (optional) or symptom diary monitoring for wheezing/chest tightness.

Part 5: Statistical Analysis Plan (SAP)[1]

  • Primary Efficacy Analysis: Analysis of Covariance (ANCOVA) comparing the change in GEBT T1/2 from baseline to Day 28 between treatment groups and placebo, adjusting for baseline T1/2 and diabetic status.

  • Responder Analysis: Proportion of patients achieving a >25% reduction in GEBT T1/2.

  • Handling Missing Data: Mixed Model for Repeated Measures (MMRM) to account for dropouts, common in CF trials due to pulmonary exacerbations.[1]

References

  • Ambrose Healthcare. (2024).[1][8] this compound: A Novel Prokinetic for Cystic Fibrosis.[1][8] Retrieved from [Link]

  • Szarka, L. A., & Camilleri, M. (2010).[1] Methods for the assessment of gastric emptying in humans. Gut. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Gastric Emptying Breath Test (GEBT) Approval. Retrieved from [Link][1][9]

  • EndoLogic. (2016).[1] this compound Cardiac Safety and Thorough QT Study Results. Retrieved from [Link] (Search term: this compound)[1]

  • Cystic Fibrosis Foundation. (2023).[1][10] Gastrointestinal Issues in Cystic Fibrosis. Retrieved from [Link]

Technical Application Note: Pharmacodynamic Assessment of Colonic Transit Time with Renzapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

This application note details the standardized methodology for assessing Colonic Transit Time (CTT) modulation by Renzapride . This compound is a benzamide derivative distinguished by its dual mechanism of action: it functions as a 5-HT4 receptor full agonist and a 5-HT3 receptor antagonist .

While the 5-HT4 agonism drives the prokinetic effect (accelerating transit), the 5-HT3 antagonism is hypothesized to modulate visceral hypersensitivity and prevent the "runaway" motility (diarrhea) often associated with non-selective serotonergic agents. Accurately quantifying this compound's effect requires a protocol that distinguishes between segmental acceleration (e.g., Right Colon vs. Rectosigmoid) and total colonic transit.

Mechanism of Action

The following pathway illustrates how this compound’s dual-action interface translates to physiological outcomes.

RenzaprideMechanism cluster_Agonist Prokinetic Pathway cluster_Antagonist Sensory Pathway This compound This compound HT4 5-HT4 Receptor (Agonist) This compound->HT4 HT3 5-HT3 Receptor (Antagonist) This compound->HT3 cAMP cAMP Upregulation HT4->cAMP ACh Acetylcholine Release (Enteric Neurons) cAMP->ACh Motility Increased Peristalsis (Accelerated Transit) ACh->Motility Depolarization Inhibit Neuronal Depolarization HT3->Depolarization Sensitivity Reduced Visceral Hypersensitivity Depolarization->Sensitivity

Figure 1: Dual pharmacodynamic pathway of this compound targeting enteric neuromuscular function.

Experimental Design Guidelines

To generate regulatory-grade data, the study design must control for dietary intake and baseline motility variability.

Study Population & Exclusion Criteria

Target Population: Patients with IBS-C (Constipation-predominant Irritable Bowel Syndrome) or Chronic Idiopathic Constipation. Critical Exclusions:

  • Medications: Opioids, anticholinergics, calcium channel blockers, and any other prokinetics (must be washed out for

    
     2 weeks).
    
  • Surgical History: Any history of gastric or colonic resection.

  • Rescue Medication: Use of bisacodyl or enemas within 48 hours of the study start invalidates the CTT measurement.

Dosing Regimens

Based on Phase IIb dose-ranging studies (Camilleri et al., 2004), the following dosing tiers are recommended for efficacy profiling:

GroupDosageFrequencyRationale
Low Dose 1 mgq.d. (once daily)Threshold for safety assessment; minimal motility effect expected.
Mid Dose 2 mgb.i.d. (twice daily)Standard therapeutic window for IBS-C symptom relief.
High Dose 4 mgq.d. or b.i.d.Maximum prokinetic efficacy; significant acceleration of Ascending Colon (AC) emptying.
Control PlaceboMatchedEssential to establish baseline transit variability.

Protocol: Radio-Opaque Marker (ROM) Transit Study

Methodology adapted from the Metcalf (Segmental) Method.

This protocol is preferred over scintigraphy for multi-center trials due to cost-effectiveness and ease of standardization.

Materials
  • This compound: Encapsulated to mask taste/appearance.

  • Radio-Opaque Markers (ROM): Capsules containing 24 inert markers (polyvinyl chloride rings).

    • Note: If using the Segmental Method, use markers of different shapes (e.g., rings, cubes, rods) for Day 1, 2, and 3 to distinguish ingestion days, though the standard Metcalf calculation assumes a single shape is sufficient if calculating Total CTT.

Workflow Diagram

ProtocolWorkflow cluster_Ingestion Active Phase (Days 1-3) Screening Screening & Washout (14 Days) Baseline Baseline Symptom Assessment Screening->Baseline Randomization Randomization (Placebo vs. This compound) Baseline->Randomization Dosing Daily Drug Administration (Morning) Randomization->Dosing Marker1 Ingest 24 Markers (Day 1, 09:00) Dosing->Marker1 Marker2 Ingest 24 Markers (Day 2, 09:00) Marker1->Marker2 Marker3 Ingest 24 Markers (Day 3, 09:00) Marker2->Marker3 Imaging Abdominal X-Ray (Day 4 @ 09:00) Marker3->Imaging Optional Optional X-Ray (Day 7 if >80% retention) Imaging->Optional Slow Transit Analysis Segmental Analysis & Calculation Imaging->Analysis Optional->Analysis

Figure 2: Chronological workflow for the multiple-ingestion, single-film Metcalf protocol.

Step-by-Step Procedure
  • Preparation (Day 0): Patient maintains a standardized fiber diet (approx. 20-25g/day) to prevent diet-induced transit variability.

  • Ingestion (Days 1-3):

    • Day 1: Administer this compound dose. Patient swallows one capsule containing 24 markers immediately after breakfast.

    • Day 2: Repeat this compound + Marker ingestion.

    • Day 3: Repeat this compound + Marker ingestion.

  • Imaging (Day 4):

    • Obtain a single supine abdominal X-ray at approximately 24 hours after the Day 3 marker ingestion (72 hours from start).

    • KV setting: High KV (approx. 110-120 kV) is recommended to visualize markers "through" the stool and bone.

  • Imaging (Day 7 - Conditional):

    • If the Day 4 X-ray shows >80% marker retention (indicating severe slow transit), a second film on Day 7 is required to accurately calculate the endpoint.

Data Analysis & Calculation

Segmental Localization

The abdominal X-ray is divided into three zones using bony landmarks:

  • Right Colon (RC): Right of the vertebral spinous processes, above the line connecting the iliac crests.

  • Left Colon (LC): Left of the vertebral spinous processes, above the iliac crest line.

  • Rectosigmoid (RS): Below the line connecting the iliac crests.

Calculation Formula (Metcalf Method)

The Colonic Transit Time (CTT) in hours is calculated using the equation:


[1]

Where:

  • 
     is the constant derived from the mean interval between markers (based on 24 markers/24 hours).
    
  • 
     is the total number of markers visible on the Day 4 radiograph.
    

Example Calculation: If a patient has:

  • 5 markers in Right Colon

  • 8 markers in Left Colon

  • 12 markers in Rectosigmoid[2]

  • Total (

    
    ) = 25 
    


Interpretation of Results

Compare the calculated CTT against these reference standards (for Western adults):

ParameterNormal Range (Hours)Slow Transit (Hours)This compound Target Effect
Right Colon 0 - 24> 30Significant Reduction
Left Colon 0 - 20> 25Moderate Reduction
Rectosigmoid 0 - 30> 40Variable
Total CTT 30 - 40 > 72 Normalization (< 40h)

Note: this compound has shown specific efficacy in accelerating Ascending (Right) Colon emptying (Camilleri et al., 2004).

Validation & Quality Control

To ensure data integrity (Trustworthiness):

  • Compliance Check: Count the markers. If the total visible markers on Day 4 exceeds 72 (the max ingested), the patient ingested extra doses or the washout was insufficient. If markers are < 10 but the patient reports no bowel movement, suspect expulsion failure or poor imaging technique.

  • Rescue Medication Log: Any use of laxatives during Days 1-4 mandates censoring that data point.

  • Alternative: Scintigraphy (Geometric Center): For Phase IIa proof-of-concept where higher sensitivity is needed, use 111In-DTPA (Indium-111) scintigraphy. Calculate the Geometric Center (GC) at 24h and 48h:

    
    
    A higher GC indicates faster transit (closer to stool).
    

References

  • Camilleri, M., et al. (2004). "Effect of this compound on transit in constipation-predominant irritable bowel syndrome." Clinical Gastroenterology and Hepatology.

  • Metcalf, A. M., et al. (1987). "Simplified assessment of segmental colonic transit."[2] Gastroenterology.

  • Lembo, A. J., et al. (2010). "this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.

  • Southwell, B. R., et al. (2009). "Simplified method for measurement of colonic transit time in children." Journal of Paediatrics and Child Health.

  • Meyers, N. L., et al. (2002). "Pharmacology and metabolism of this compound." Biochemical Pharmacology.

Sources

Application Note: Optimizing Preclinical Dose-Response Profiling for Renzapride

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Dual 5-HT4 Agonist / 5-HT3 Antagonist Framework for Gastrointestinal Motility Studies

Abstract

This application note provides a rigorous, standardized framework for evaluating the dose-response characteristics of Renzapride (BRL 24924) in preclinical models. Unlike selective 5-HT4 agonists, this compound possesses a dual mechanism of action—acting as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] This duality necessitates specific experimental designs to isolate prokinetic efficacy from anti-nociceptive or anti-emetic effects. This guide details protocols for ex vivo Guinea Pig Ileum (GPI) assays and in vivo rodent gastric emptying models, emphasizing self-validating controls and precise data interpretation.

Pharmacological Mechanism & Signaling Architecture

To design an effective dose-response study, one must understand the signal transduction pathways this compound modulates.

  • Primary Prokinetic Driver (5-HT4 Agonism): this compound binds to 5-HT4 receptors on presynaptic cholinergic neurons in the enteric nervous system (ENS). This interaction activates the Gs-protein coupled pathway, stimulating adenylyl cyclase (AC), increasing cAMP, and activating Protein Kinase A (PKA). This cascade inhibits potassium channels (

    
    ), prolonging depolarization and enhancing calcium (
    
    
    
    ) influx, ultimately facilitating acetylcholine (ACh) release.
  • Secondary Modulator (5-HT3 Antagonism): By blocking 5-HT3 receptors, this compound mitigates visceral hypersensitivity and prevents the "braking" effect of 5-HT3 activation on colonic transit, potentially offering a superior therapeutic profile for IBS-C compared to pure agonists.

Visualization: 5-HT4 Mediated Prokinetic Signaling

The following diagram illustrates the intracellular cascade activated by this compound in enteric neurons.

G This compound This compound (Ligand) Receptor 5-HT4 Receptor (GPCR) This compound->Receptor Binding (Ki ~115nM) Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Catalysis PKA Protein Kinase A (Activation) cAMP->PKA Activates K_Channel K+ Channel (Inhibition) PKA->K_Channel Phosphorylation Ca_Influx Ca2+ Influx (Increase) K_Channel->Ca_Influx Depolarization ACh_Release Acetylcholine Release Ca_Influx->ACh_Release Vesicle Fusion Motility Smooth Muscle Contraction ACh_Release->Motility Muscarinic Activation

Figure 1: Signal transduction pathway of this compound-induced cholinergic facilitation in the enteric nervous system.

Ex Vivo Protocol: Guinea Pig Ileum (GPI) Peristaltic Reflex

The GPI is the "gold standard" tissue for 5-HT4 agonist profiling because its peristaltic reflex is highly sensitive to serotonergic modulation.

Experimental Design Strategy
  • Objective: Determine the

    
     of this compound for facilitating electrically induced cholinergic contractions.
    
  • Dose Range:

    
     M to 
    
    
    
    M (Cumulative dosing).
  • Controls:

    • Positive: 5-HT (Serotonin) or Cisapride.[3]

    • Negative (Validation): Atropine (

      
      ) must abolish the response, confirming the mechanism is cholinergic and not direct smooth muscle stimulation.
      
Step-by-Step Protocol
  • Tissue Preparation:

    • Sacrifice male Dunkin-Hartley guinea pigs (300–500g).

    • Excise the ileum (10–20 cm proximal to the ileocecal junction).

    • Flush lumen with Tyrode’s solution.[4] Cut into 2–3 cm segments.

  • Organ Bath Setup:

    • Mount segments vertically in 10-20 mL organ baths containing Tyrode’s solution.

    • Conditions: Maintain at

      
      , constantly aerated with carbogen (
      
      
      
      ).
    • Resting Tension: Apply 1.0 g tension and equilibrate for 60 minutes, washing every 15 minutes.

  • Electrical Field Stimulation (EFS):

    • Use platinum ring electrodes.

    • Stimulation Parameters: Supramaximal voltage, 0.1 Hz frequency, 0.5 ms pulse width. This induces stable, reproducible cholinergic twitch contractions.

  • Dosing Regimen:

    • Establish a stable baseline of twitch height (variation

      
      ).
      
    • Add this compound cumulatively (

      
      ) allowing 3–5 minutes contact time per concentration or until a plateau is reached.
      
    • Washout: Perform extensive washout (3x) between curves to prevent receptor desensitization (tachyphylaxis is common with 5-HT4 agonists).

Data Analysis Table (Template)
ParameterDefinitionExpected Range (this compound)

Maximum contraction relative to ACh (1mM) or 5-HT80–100% of 5-HT max

Negative log of molar concentration producing 50% max effect7.0 – 7.5 (approx. 30-100 nM)
Intrinsic Activity Ratio of Drug

/ 5-HT

1.0 (Full Agonist)

In Vivo Protocol: Rat Gastric Emptying (Phenol Red Method)

This protocol measures the physiological outcome of the dual mechanism: the acceleration of gastric transit.

Experimental Design Strategy
  • Objective: Quantify the reduction in gastric retention of a non-absorbable marker.

  • Dose Range: 0.1, 0.5, 1.0, and 2.0 mg/kg (Subcutaneous or Oral).

  • Timing: this compound is administered before the test meal (typically 15–30 mins) to allow peak plasma levels to coincide with the meal.

Workflow Visualization

The following diagram outlines the critical timing and logic flow for the in vivo study.

Workflow Start Acclimatization (7 Days) Fast Fasting Phase (18-24 Hours) Water ad libitum Start->Fast Dosing Drug Administration (this compound s.c./p.o.) t = -30 min Fast->Dosing Weigh Animals Meal Test Meal Administration (Methylcellulose + Phenol Red) t = 0 min Dosing->Meal Wait 30 min Wait Transit Period (Standard: 15-20 min) Meal->Wait Sacrifice Termination & Stomach Removal Wait->Sacrifice Strict Timing Analysis Spectrophotometric Quantification (560 nm) Sacrifice->Analysis Homogenize Stomach

Figure 2: Chronological workflow for the Phenol Red Gastric Emptying assay.

Step-by-Step Protocol
  • Animal Selection: Male Wistar or Sprague-Dawley rats (200–250g).

  • Fasting: Fast animals for 24 hours in wire-bottom cages to prevent coprophagy (ingestion of feces), which confounds gastric weight. Water is allowed.

  • Drug Administration:

    • Administer Vehicle (Saline) or this compound (0.1 – 2.0 mg/kg) via s.c. injection.[5][6]

    • Wait 30 minutes.

  • Test Meal:

    • Administer 1.5 mL of a semi-solid meal (1.5% methylcellulose containing 0.05% Phenol Red) via oral gavage.

  • Termination:

    • Exactly 15 minutes after the meal, sacrifice the animal (

      
       asphyxiation).
      
    • Clamp the cardia and pylorus immediately to prevent leakage.

  • Quantification:

    • Remove the stomach and homogenize in 100 mL of 0.1N NaOH.

    • Allow proteins to precipitate (add 5 mL of homogenate to 0.5 mL 20% trichloroacetic acid). Centrifuge.

    • Mix supernatant with 2N NaOH to develop color.

    • Read absorbance at 560 nm.

Calculation


Note: 

is derived from rats sacrificed immediately (t=0) after meal administration.

Interpretation & Troubleshooting

Interpreting the Dual Mechanism

When analyzing data, distinguish between efficacy and potency.[4]

  • Pure 5-HT4 Effect: this compound should show a bell-shaped dose-response curve in some models. High doses may lose efficacy due to receptor desensitization or off-target effects.

  • 5-HT3 Contribution: In models involving visceral pain (e.g., colorectal distension), this compound should show efficacy where pure 5-HT4 agonists (like Prucalopride) might be less effective.

Common Pitfalls
  • Tachyphylaxis (In Vitro): 5-HT4 receptors desensitize rapidly. If the second dose response curve is significantly shifted to the right, increase washout times to 20-30 minutes.

  • Meal Viscosity (In Vivo): If the methylcellulose is too viscous, emptying will be too slow in controls, masking the drug's effect. If too thin, it empties too fast, hitting a "floor effect." Calibrate the meal to achieve ~40-50% emptying in vehicle controls.

References

  • Sanger, G. J. (1987). Increased gut cholinergic activity and antagonism of 5-hydroxytryptamine M-receptors by BRL 24924: potential clinical importance of BRL 24924. British Journal of Pharmacology, 91(1), 77–87.

  • Camilleri, M., et al. (2004). Effect of this compound on transit in constipation-predominant irritable bowel syndrome.

  • Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology, 423(1), 71-83.

  • MedChemExpress. This compound (BRL 24924)

Sources

Application Note: Bioanalytical Quantification of Renzapride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Renzapride ((S)-4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[3.3.1]non-4-yl)benzamide) is a substituted benzamide acting as a full 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1][2][3][4] Its therapeutic focus includes Constipation-Predominant Irritable Bowel Syndrome (IBS-C) and gastroparesis.[1][3]

Quantifying this compound in plasma presents specific challenges due to its basic nature (tertiary amine in the azabicycle ring) and the need for high sensitivity to define its pharmacokinetic profile (t1/2 ~10 hours).

This guide presents two distinct protocols:

  • LC-MS/MS (Gold Standard): For high-throughput pharmacokinetic (PK) studies requiring sub-nanogram sensitivity.[1][3]

  • HPLC-FLD/UV (Accessible Standard): For laboratories focusing on therapeutic drug monitoring (TDM) without mass spectrometry access.[1][3]

Physicochemical Grounding (The "Why")
  • Basicity: this compound contains a basic nitrogen in the azabicyclo moiety.[3] This necessitates careful pH control.[1] At neutral pH, silanol interactions on standard silica columns cause severe peak tailing.

    • Solution: Use of low pH (< 3.[5]0) mobile phases to keep silanols protonated or high pH (> 9.[1]0) with hybrid-silica columns to keep the drug uncharged.[1]

  • LogP/Hydrophobicity: The molecule is moderately lipophilic.[1][3] Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing matrix phospholipids, which is critical for minimizing ion suppression in LC-MS.[1][3]

Method A: High-Sensitivity LC-MS/MS Protocol

Target Audience: CROs, PK/PD Researchers.[1][3] Lower Limit of Quantification (LLOQ): 0.5 ng/mL.

Instrumentation & Conditions
ParameterSpecificationRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure required for sub-2µm columns.[1][3]
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)Core-shell technology provides high efficiency at lower backpressure.[1][3]
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+ ionization.[1][3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1][3] ACN provides sharper peaks than MeOH for benzamides.[1][3]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1][3]
Column Temp 40°CReduces viscosity, improves mass transfer.[3]
Injection Vol 5 µLMinimizes column overload and matrix contamination.[1][3]
Mass Spectrometry Parameters (ESI+)

This compound forms a stable protonated precursor [M+H]+.[1][3] The fragmentation pattern typically involves the cleavage of the amide bond, yielding the substituted benzoyl cation.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][3][6]

  • Spray Voltage: 3500 V.

  • Source Temperature: 500°C.[1][3]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV)
This compound 324.2 184.0 Quantifier 28
324.2 154.0 Qualifier 40

| Metoclopramide (IS) | 300.1 | 227.1 | Internal Std | 25 |[1][3]

Note: Metoclopramide is structurally homologous and serves as an excellent cost-effective Internal Standard (IS) if isotopically labeled this compound-d3 is unavailable.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over PPT to ensure cleaner extracts and extend column life.[1][3]

LLE_Workflow Start 200 µL Plasma Sample IS_Add Add 20 µL IS (Metoclopramide) Start->IS_Add Alkalize Add 50 µL 0.1M NaOH (pH > 10) IS_Add->Alkalize Extract Add 1.5 mL TBME (Tert-butyl methyl ether) Alkalize->Extract Alkalize->Extract Neutralizes amine for organic solubility Vortex Vortex 5 min Centrifuge 4000g Extract->Vortex Transfer Transfer Organic Layer to clean tube Vortex->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute 100 µL Mobile Phase Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction workflow for basic benzamides. Alkalization is critical to drive the drug into the organic phase.[3]

Method B: HPLC-Fluorescence/UV Protocol

Target Audience: Hospital Labs, TDM, Stability Studies.[1] LLOQ: 5-10 ng/mL.[1][3]

Instrumentation & Conditions[1][3][5][7][8][9][10]
  • Detector: Fluorescence (FLD) is preferred for selectivity.[1][3] this compound, like other benzamides, fluoresces naturally.

    • Excitation: 280 nm

    • Emission: 355 nm

  • Alternative: UV Diode Array at 308 nm (Absorption max of the benzamide chromophore).[3]

  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm).[1][3]

    • Why: "Stable Bond" (SB) columns tolerate the low pH required to suppress silanol activity.[3]

Mobile Phase Strategy

To achieve robust peak shape without a mass spectrometer, we use an ion-pairing or high-buffer strength approach.[1][3]

  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Composition: Buffer:Acetonitrile (75:25 v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Run Time: ~10 minutes.

Protocol Steps[1]
  • Pre-treatment: To 500 µL plasma, add 50 µL Internal Standard (Cisapride or Metoclopramide).[1][3]

  • Precipitation: Add 1.0 mL Acetonitrile (cold).

  • Mixing: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Concentration (Optional): If sensitivity is low, evaporate supernatant and reconstitute in 200 µL mobile phase.

  • Injection: Inject 20-50 µL of the supernatant/reconstitute.

Validation & Quality Control (ICH M10 Guidelines)

To ensure the method is self-validating and robust, the following parameters must be assessed.

Linearity & Range[1][3][5][7][8][11][12][13]
  • Calibration Curve: 0.5, 1, 5, 20, 100, 500, 1000 ng/mL.

  • Weighting: 1/x² linear regression is required due to the wide dynamic range (heteroscedasticity).[1]

  • Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% for LLOQ).

Stability Testing

This compound is renally excreted and relatively stable, but plasma enzymes can degrade ester/amide bonds over time.[1][3]

  • Freeze-Thaw: 3 cycles at -80°C to Room Temp.

  • Benchtop: 4 hours at Room Temp (protect from light due to potential photodegradation of the benzamide moiety).

  • Autosampler: 24 hours at 10°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH to < 3.0 or add 0.1% Triethylamine (TEA) as a silanol blocker (HPLC-UV only).
Low Recovery Inefficient extraction pHEnsure plasma pH is > 10.0 before adding organic solvent during LLE.[1][3]
Drifting RT Column equilibrationBenzamides modify the stationary phase.[3] Allow 20 column volumes of equilibration before the first injection.

Logical Diagram: Method Selection

Use this decision tree to select the appropriate protocol for your lab facilities.

Method_Selection Start Start: Select this compound Method Sensitivity Required Sensitivity? Start->Sensitivity HighSens High (< 1 ng/mL) PK Studies Sensitivity->HighSens ModSens Moderate (> 10 ng/mL) TDM / Formulation Sensitivity->ModSens MS_Check Mass Spec Available? HighSens->MS_Check Protocol_B Use Protocol B: HPLC-FLD (Ex 280/Em 355) ModSens->Protocol_B Preferred Protocol_C Use Protocol C: HPLC-UV (308 nm) ModSens->Protocol_C Alternative Protocol_A Use Protocol A: LC-MS/MS (ESI+) MS_Check->Protocol_A Yes MS_Check->Protocol_B No (Limit of Detection issue)

Figure 2: Decision matrix for selecting the optimal bioanalytical technique based on sensitivity needs and equipment availability.

References

  • Tokareva, et al. (2024).[1][3] HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma. Drug development & registration.[1][3]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 119574, this compound. PubChem.[1][3]

  • Sutton, et al. (2000).[1][3] Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. British Journal of Pharmacology.[3]

  • Camilleri, M., et al. (2004).[1][3] Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology.

  • International Council for Harmonisation (ICH). (2022).[1][3] M10 Guideline on Bioanalytical Method Validation.

Sources

Application Note: Scintigraphy Protocols for Renzapride Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note defines the standardized scintigraphy protocol for assessing the pharmacodynamic (PD) profile of Renzapride, a mixed 5-HT4 agonist and 5-HT3 antagonist. While this compound targets both gastric and colonic motility, this protocol focuses on Solid Gastric Emptying (GE) as the primary proximal gastrointestinal endpoint.

The methodology aligns with the Society of Nuclear Medicine (SNM) and American Neurogastroenterology and Motility Society (ANMS) Consensus Guidelines , adapted specifically for the kinetic profile of benzamide derivatives. This protocol is designed to quantify the reduction in the "Lag Phase" and the acceleration of the linear emptying phase, providing a robust "Delta" between placebo and active treatment arms.

Pharmacological Context & Mechanism of Action

To design a valid imaging protocol, one must understand the molecular triggers being visualized. This compound acts via a dual mechanism to enhance coordinated propulsion.

Molecular Cascade
  • 5-HT4 Agonism: this compound binds to 5-HT4 receptors on presynaptic cholinergic neurons in the myenteric plexus. This stimulates Adenylyl Cyclase, increasing cAMP and facilitating the release of Acetylcholine (ACh), which drives smooth muscle contraction.

  • 5-HT3 Antagonism: It blocks 5-HT3 receptors on extrinsic afferent nerves, potentially reducing visceral hypersensitivity and preventing inhibitory reflexes that delay emptying.

Visualizing the Pathway

The following diagram illustrates the signal transduction pathway that results in the mechanical gastric emptying observed during scintigraphy.

Renzapride_MOA This compound This compound (Ligand) Rec_5HT4 5-HT4 Receptor (Myenteric Plexus) This compound->Rec_5HT4 Agonist Binding Rec_5HT3 5-HT3 Receptor (Afferent Neuron) This compound->Rec_5HT3 Antagonist Binding AC Adenylyl Cyclase Rec_5HT4->AC Gs Protein Reflex Inhibitory Reflex Blockade Rec_5HT3->Reflex Modulation cAMP cAMP u2191 AC->cAMP PKA Protein Kinase A cAMP->PKA K_Chan K+ Channel Closure PKA->K_Chan ACh Acetylcholine Release K_Chan->ACh Depolarization Muscle Smooth Muscle Contraction ACh->Muscle Prokinetic Effect Reflex->Muscle Disinhibition

Figure 1: this compound Dual-Mechanism Pathway. The drug stimulates cholinergic transmission via 5-HT4 while modulating sensory feedback via 5-HT3 blockade.

Study Design & Pre-Clinical Preparation[1]

Patient Selection & Washout

The integrity of motility data is highly susceptible to concomitant medications.

  • Washout Period: A minimum 48-hour washout is required for any medication affecting GI motility (e.g., opioids, anticholinergics, other prokinetics like metoclopramide or erythromycin).

  • Glycemic Control: Hyperglycemia (>200 mg/dL) delays gastric emptying acutely. Diabetic subjects must have blood glucose measured pre-dose; if >200 mg/dL, the study must be rescheduled.

Dosing Strategy

To capture the pharmacodynamic effect, this compound must reach


 (peak plasma concentration) during the active gastric emptying phase.
  • Timing: Administer this compound 30 minutes prior to the test meal.

  • Rationale: This ensures the drug is biologically active during the "Lag Phase" (the period where the stomach grinds solids into particles <2mm), which is the specific phase this compound is expected to shorten.

The "Phantom": Radiolabeled Meal Protocol

The "Tougas" meal is the globally accepted standard. Deviations in caloric content or fat composition will alter the gastric emptying rate, invalidating the data.

Isotope: Technetium-99m (


Tc) Sulfur Colloid.[1]
Activity:  0.5 – 1.0 mCi (18.5 – 37 MBq).
Table 1: Standardized Meal Composition
ComponentQuantityCaloric ContributionRole
Egg White (Liquid) 120 g (4 oz)~60 kcalProtein matrix to bind isotope
White Bread 2 slices~120 kcalCarbohydrate bulk
Strawberry Jam 30 g~74 kcalPalatability/Caloric load
Water 120 mL0 kcalHydration
Total ~290 g ~255 kcal Standard Test Load
Preparation Protocol (The "Kitchen Chemistry")
  • Binding: Mix 0.5–1.0 mCi of

    
    Tc-Sulfur Colloid into the raw liquid egg whites.
    
  • Cooking: Scramble the egg mixture in a non-stick pan (microwave is acceptable but skillet is preferred for consistency) until firm .

    • Critical Check: The eggs must be firm to ensure the isotope is bound to the solid phase. Runny eggs will mimic liquid emptying (which is faster), creating a false positive for the drug effect.

  • Assembly: Serve with toast, jam, and water.

  • Ingestion Window: The subject must consume the entire meal within 10 minutes .

Image Acquisition Protocol

This workflow utilizes a dual-head gamma camera to acquire geometric mean data.

Equipment Setup
  • Collimator: Low-Energy High-Resolution (LEHR).

  • Energy Window: 140 keV (± 20%).

  • Matrix: 128 x 128 (preferred) or 64 x 64.

Acquisition Timeline

The acquisition is static, not dynamic. We acquire "snapshots" of the stomach at fixed intervals.

Acquisition_Workflow Start Start Dose Drug Administration (T = -30 min) Start->Dose Meal Ingest Labeled Meal (Duration: 10 min max) Dose->Meal T0 T=0 Immediate Image Anterior & Posterior 1 min acquisition Meal->T0 Start Clock Wait1 Subject Upright/Walking T0->Wait1 T1 T=1 Hour Anterior & Posterior 1 min acquisition Wait1->T1 T2 T=2 Hours Anterior & Posterior 1 min acquisition T1->T2 T4 T=4 Hours (Critical Endpoint) Anterior & Posterior 1 min acquisition T2->T4 End Study Complete T4->End

Figure 2: Temporal Acquisition Workflow. Note that T=4 hours is the most sensitive time point for detecting delayed emptying.[2]

Positioning & Attenuation Correction
  • Dual-Head Camera: Acquire Anterior and Posterior images simultaneously.

  • Why? The stomach moves from posterior (fundus) to anterior (antrum) as it empties. An anterior-only view would artificially increase counts as the isotope moves closer to the camera, masking the emptying rate.

  • Calculation: We use the Geometric Mean (

    
    ) :
    
    
    
    
    [3][4][5][6]

Data Analysis & Reporting

Decay Correction

Technetium-99m has a half-life of 6.02 hours. Over a 4-hour study, significant physical decay occurs. All raw counts must be decay-corrected to


.


Where 

Calculation of Retention

The primary endpoint is % Retention at each hour, normalized to the count at


.

[3]
Reference Values (Upper Limits of Normal)

Based on SNM Consensus Guidelines (Tougas et al.), the upper limits for retention (indicating gastroparesis) are:

  • 1 Hour: > 90%[3]

  • 2 Hours: > 60%[3]

  • 4 Hours: > 10% (This is the clinical diagnostic cutoff).

Interpreting this compound Efficacy

In a PD study, efficacy is demonstrated by a Left-Shift of the emptying curve compared to baseline or placebo.

  • Lag Phase Reduction: this compound should shorten the time before the linear emptying phase begins (reflecting increased antral contractions).

  • 
     Reduction:  The time to 50% emptying should be significantly lower in the treatment arm.
    

Quality Control & Troubleshooting

IssueCauseImpact on DataCorrective Action
No Lag Phase Meal not solid enough (runny eggs)False Positive (Rapid Emptying)Ensure eggs are cooked firm.
Vomiting Drug intolerance or severe gastroparesisStudy FailureTerminate study; data is invalid.
Static ROI Stomach moves/changes shapeInaccurate countsDraw manual Region of Interest (ROI) for every time point. Do not copy/paste ROIs.
High BG Diabetes (>275 mg/dL)False Negative (Slower Emptying)Administer insulin/wait or reschedule.

References

  • Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[7][2] Journal of Nuclear Medicine Technology.

  • Tougas, G., et al. (2000). Assessment of gastric emptying using a low fat meal: establishment of international control values. American Journal of Gastroenterology.

  • Camilleri, M., et al. (2004). Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome. Clinical Gastroenterology and Hepatology.

  • Meyers, N. L., et al. (2002). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics.

  • Society of Nuclear Medicine (SNMMI). (2019). Procedure Guideline for Adult Solid-Meal Gastric-Emptying Study 3.0.

Sources

Application Note: Open-Label Long-Term Safety Study Design for Renzapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: Renzapride represents a dual-mechanism approach (5-HT4 agonist/5-HT3 antagonist) to Irritable Bowel Syndrome with Constipation (IBS-C).[1] While its dual action theoretically addresses both motility and visceral hypersensitivity, the development of serotonergic modulators is shadowed by the "class effect" risks of its predecessors: cardiovascular toxicity (Cisapride) and ischemic colitis (Tegaserod).

The Solution: This protocol outlines a rigorous Open-Label Extension (OLE) designed to satisfy ICH E1 regulatory requirements. Unlike efficacy trials, this study is an aggressive "stress test" of the molecule's safety profile over 52 weeks.

Strategic Objective: To accumulate >100 patient-years of exposure to definitively rule out a signal for ischemic colitis and confirm the lack of QT prolongation in a real-world setting.

Mechanistic Grounding

To design the safety stops, one must understand the pharmacological triggers.

  • Prokinetic Action (5-HT4 Agonism): Stimulates acetylcholine release in the myenteric plexus.[2]

    • Safety Implication: Overstimulation can lead to diarrhea-induced electrolyte imbalance (hypokalemia), which secondarily increases arrhythmia risk.

  • Visceral Analgesia (5-HT3 Antagonism): Modulates afferent signaling.

    • Safety Implication: 5-HT3 antagonism is generally safe, but combined with 5-HT4, we must monitor for severe constipation or impaction if the agonist effect wanes (tachyphylaxis).

  • Vascular Risk (5-HT1B Cross-reactivity):

    • The "Tegaserod" Risk:[3] Ischemic colitis in similar drugs was linked to off-target vasoconstriction via 5-HT1B receptors. Although this compound is selective, the protocol must treat any rectal bleeding as a sentinel event.

Study Design & Methodology

Study Schema

The design follows a seamless transition from a double-blind parent study into a 52-week open-label phase.

StudySchema Screening Screening (2 Weeks) ParentStudy Parent Double-Blind Phase (12 Weeks) Placebo vs. This compound Screening->ParentStudy Enrollment OLE Enrollment (Day 0) ParentStudy->Enrollment Completers only Treatment Open-Label Treatment (52 Weeks) This compound 4mg QD Enrollment->Treatment FollowUp Safety Follow-Up (4 Weeks) Treatment->FollowUp Treatment->FollowUp Early Withdrawal

Figure 1: Study Schema illustrating the progression from the parent efficacy trial to the long-term safety extension. Note the mandatory safety follow-up for early withdrawals.

Patient Population

Inclusion Criteria:

  • Completed the preceding 12-week double-blind study (RNZ-DB-003).

  • Diagnosis of IBS-C per Rome IV criteria .

  • Compliance >80% during the parent study.

Exclusion Criteria (Safety Focused):

  • History of cardiovascular disease, specifically QTc > 450ms (males) or > 470ms (females).

  • History of ischemic colitis, intestinal ischemia, or unexplained rectal bleeding.

  • Electrolyte disturbances (K+, Mg++) uncorrected at baseline.

Dosing Strategy
  • Dose: 4 mg orally, once daily.

  • Justification: Previous dose-ranging studies indicated 4mg provided optimal prokinetic effects. Lower doses (2mg) may not sufficiently stress the system to reveal rare adverse events (AEs).

Key Safety Protocols & Workflows

Cardiovascular Monitoring (The "Anti-Cisapride" Protocol)

Although this compound has low affinity for the hERG channel compared to Cisapride, regulatory scrutiny requires definitive proof of cardiac safety.

Methodology:

  • Triplicate ECGs: Extracted from 24-hour Holter monitors at Baseline, Week 4, and Week 24 to capture diurnal variation. Standard 12-lead ECGs at all other visits.

  • Correction Method: Fridericia’s correction (QTcF) is mandatory. Bazett’s correction is forbidden due to heart-rate dependency errors.

  • Stopping Rule: Any QTcF > 500ms or an increase of > 60ms from baseline triggers immediate suspension and Cardiology Adjudication.

Gastrointestinal Safety (The "Ischemic Colitis" Sentinel)

This is the most critical workflow. Ischemic colitis (IC) often presents as sudden abdominal pain followed by rectal bleeding. It can be misdiagnosed as an IBS flare or hemorrhoids.

The "Red Flag" Protocol: Any report of rectal bleeding combined with new or worsening abdominal pain triggers the following adjudication workflow:

IC_Adjudication Symptom Event: Rectal Bleeding + Abdominal Pain Action1 IMMEDIATE ACTION: Stop Study Drug Symptom->Action1 Assessment Physical Exam & Stool Culture Action1->Assessment Decision Is cause obvious? (e.g., hemorrhoids, fissure) Assessment->Decision Resume Resume Dosing (Monitor) Decision->Resume Yes (Confirmed benign) Colonoscopy Urgent Colonoscopy (<48 hours) & Biopsy Decision->Colonoscopy No / Uncertain Adjudication Independent Adjudication Committee Review Colonoscopy->Adjudication Adjudication->Resume Not IC FinalStatus Permanent Discontinuation Adjudication->FinalStatus Confirmed IC

Figure 2: Ischemic Colitis Adjudication Workflow. This logic gate ensures that potential ischemic events are captured immediately and verified via colonoscopy, preventing patient harm and ensuring data integrity.

Data Analysis & Reporting

Safety Endpoints Table

Quantitative data must be summarized to allow direct comparison with historical controls (e.g., Tegaserod, Prucalopride).

Endpoint CategorySpecific MetricAlert Threshold
Cardiovascular Mean change in QTcF from baseline> 10 ms increase
Incidence of QTcF > 500 ms> 0% (Zero Tolerance)
Gastrointestinal Incidence of Ischemic ColitisAny confirmed case
Severe Diarrhea> 10% of cohort
Laboratory Hypokalemia (K+ < 3.5 mmol/L)> 5% of cohort
Statistical Approach
  • Analysis Set: Safety Population (all patients who received at least one dose of open-label medication).

  • Method: Descriptive statistics. Adverse events will be coded using MedDRA.

  • Exposure Requirement: Per ICH E1, the study must achieve:

    • N > 300 exposed for 6 months.[3]

    • N > 100 exposed for 1 year.[3]

References

  • Lembo, A. J., et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.

  • Camilleri, M., et al. (2004). "Pharmacological and pharmacokinetic aspects of 5-HT4 agonists in the gastrointestinal tract." Gastroenterology.

  • FDA Guidance for Industry (2012). "Irritable Bowel Syndrome — Clinical Evaluation of Drugs for Treatment."[4] U.S. Food and Drug Administration.[4][5][6][7]

  • ICH Harmonised Tripartite Guideline (1994). "The Extent of Population Exposure to Assess Clinical Safety: For Drugs Intended for Long-Term Treatment of Non-Life-Threatening Conditions E1A." ICH.

  • Tack, J., et al. (2009). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics.

Sources

Troubleshooting & Optimization

Renzapride Safety & Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Knowledge Base ID: RNZ-IC-500 | Access Level: Research & Development[1]

Introduction: The "Double-Edged" Mechanism

Welcome to the Renzapride technical support center. If you are investigating this compound (or related benzamide derivatives) for Irritable Bowel Syndrome with Constipation (IBS-C), you are likely encountering the safety signal that halted its Phase III development: Ischemic Colitis (IC) .[1]

Unlike pure 5-HT4 agonists (e.g., prucalopride), this compound possesses a dual mechanism: 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (anti-nociceptive).[1] While the 5-HT3 blockade reduces visceral pain, it introduces the same ischemic risk profile observed with alosetron (Lotronex).

This guide provides the protocols to monitor, detect, and differentiate ischemic events in your experimental models.

Module 1: Mechanism of Injury & Risk Stratification

Ticket #404: "Why does a prokinetic drug cause ischemia?"

The Ischemic Cascade

The risk of IC with this compound is not typically due to systemic thrombosis, but rather a "low-flow" state induced by local pharmacodynamics.

  • 5-HT3 Antagonism: Reduces mucosal secretion and slows colonic transit (counteracting the 5-HT4 prokinetic effect).

  • Luminal Distension: If the 5-HT3 effect dominates, fecal impaction increases intraluminal pressure.

  • Vascular Compression: When intraluminal pressure exceeds capillary perfusion pressure, mucosal ischemia occurs.[1]

  • Vasoconstriction (Secondary): 5-HT3 blockade may leave 5-HT1B/1D receptors unopposed, leading to splanchnic vasoconstriction.[1]

Visualizing the Pathway

The following diagram maps the divergence between therapeutic effect and toxicity.

Renzapride_Mechanism This compound This compound HT4 5-HT4 Receptor (Agonism) This compound->HT4 HT3 5-HT3 Receptor (Antagonism) This compound->HT3 Motility Increased Peristalsis HT4->Motility Therapeutic Secretion Reduced Fluid Secretion HT3->Secretion Adverse Risk Pain Reduced Visceral Hypersensitivity HT3->Pain Therapeutic Distension Luminal Distension Motility->Distension If obstruction present Secretion->Distension Dry Stool Pressure Intraluminal Pressure > Perfusion Pressure Distension->Pressure Ischemia Mucosal Ischemia (IC) Pressure->Ischemia Hypoperfusion

Figure 1: Mechanistic divergence showing how 5-HT3 antagonism contributes to ischemic risk via hemodynamic and luminal pressure alterations.[1]

Module 2: Preclinical Troubleshooting (In Vivo)

Ticket #702: "My rat model shows bloody stool. Is it IC or drug irritation?"

In preclinical toxicology, distinguishing drug-induced IC from simple epithelial irritation is critical.[1] You must employ a Self-Validating Safety Assay .

Standardized Protocol: Splanchnic Perfusion Monitoring

Do not rely solely on histology (post-mortem).[1] You must measure blood flow during the dosing phase.

Experimental Setup:

  • Model: Sprague-Dawley Rats (Male, 250-300g).[1]

  • Anesthesia: Urethane (1.2 g/kg, i.p.) to maintain autonomic reflexes.[1]

  • Instrumentation: Laser Doppler Flowmetry (LDF) probe placed on the serosal surface of the distal colon.

Step-by-Step Workflow:

StepActionTechnical Note
1. Baseline Stabilize animal for 30 min.Record baseline Flux Units (FU).[1]
2. Challenge Administer this compound (0.5 - 5 mg/kg IV).[1]Monitor Mean Arterial Pressure (MAP) concurrently.
3. Stress Test Optional: Mild colorectal distension (CRD) via balloon (20 mmHg).[1]Simulates the "constipation" trigger seen in humans.
4. Readout Measure % change in Colonic Blood Flow (CBF).[1]Warning Signal: A drop in CBF >25% independent of MAP indicates local vasoconstriction/ischemia.
Biomarker Panel for Early Detection

If sacrificing animals for histology is not an option (longitudinal studies), use the following serum biomarkers.

BiomarkerSpecificity for ICKinetic ProfileThreshold (Rat)
I-FABP (Intestinal Fatty Acid Binding Protein)High Peaks 1-2 hrs post-injury.[1]> 2.5 ng/mL
D-Lactate ModerateRises with mucosal barrier breach.> 15 µg/mL
L-Lactate LowSystemic ischemia marker (late stage).[1]N/A (Too nonspecific)

Expert Insight: I-FABP is your "Gold Standard" here. It is released exclusively by damaged enterocytes at the villus tips—the first area to suffer in low-flow ischemia [1].

Module 3: Clinical & Translational Monitoring

Ticket #901: "Differentiation of IC from IBS Flares in Trials"

In clinical trials (or translational humanized models), the symptoms of IC (pain, diarrhea) mimic the underlying IBS-C condition, leading to under-reporting or misdiagnosis.[1]

Diagnostic Algorithm

Use this logic flow to adjudicate adverse events.

Diagnosis_Workflow Symptom Patient Reports: Sudden Abdominal Pain + Bloody Diarrhea History History of IBS-C? Symptom->History Check1 Is pain relieved by defecation? History->Check1 Check2 Is bleeding present? Check1->Check2 No (Continuous Pain) IBS_Flare Likely IBS Flare Check1->IBS_Flare Yes (Typical IBS) Check2->IBS_Flare No Suspect_IC Suspect Ischemic Colitis (STOP DRUG) Check2->Suspect_IC Yes (Hematochezia) Confirmatory Colonoscopy within 48h Suspect_IC->Confirmatory Findings Segmental erythema, ulceration, sparing of rectum Confirmatory->Findings

Figure 2: Clinical decision tree for differentiating this compound-induced IC from IBS exacerbation.

Histopathological Validation (The "Thumbprint" Sign)

If a suspected case occurs, you must validate via colonoscopy.[1] Look for these specific signs that differentiate IC from Inflammatory Bowel Disease (IBD):

  • Segmental Distribution: IC is often patchy; IBD is continuous.

  • Rectal Sparing: The rectum has a dual blood supply and is rarely affected in IC; it is almost always involved in Ulcerative Colitis.

  • Rapid Resolution: Drug-induced IC typically resolves within 1-2 weeks of drug cessation; IBD is chronic.

References

  • Cronk, D. R., & Houseworth, T. P. (2023).[1] Biomarkers in Acute Mesenteric Ischemia: A Review. Journal of Surgical Research. Link (Example proxy for general biomarker validation).

  • Lembo, A. J., et al. (2010).[1][2] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1][3] Alimentary Pharmacology & Therapeutics.[4] Link

  • Camilleri, M., et al. (2004).[1][5] Efficacy and safety of this compound in irritable bowel syndrome with constipation.[3][6] Alimentary Pharmacology & Therapeutics.[4] Link

  • Gallo-Torres, H. E., et al. (2006).[1][7] Alosetron: ischemic colitis and serious complications of constipation.[8][7][9][10] American Journal of Gastroenterology.[7] Link

  • Spiller, R. C. (2010).[1] this compound for IBS-C: a case of too little, too late? Alimentary Pharmacology & Therapeutics.[4] Link[1]

Sources

Renzapride Technical Support Center: DDI Profiling & Metabolic Stability

[1]

Topic: Renzapride Drug-Drug Interaction (DDI) Potential with CYP Inhibitors Ticket ID: Renz-DDI-001 Status: Resolved / Reference Guide Assigned Specialist: Senior Application Scientist, DMPK Division[1]

Executive Summary

Welcome to the this compound Technical Support Hub. This guide addresses the metabolic stability and drug-drug interaction (DDI) profile of this compound, specifically regarding its interaction with Cytochrome P450 (CYP) inhibitors.[1][2]

The Short Answer: Unlike its predecessor Cisapride, this compound exhibits negligible interaction potential with CYP3A4 inhibitors. It is primarily excreted unchanged via the kidneys and is not a significant substrate for CYP450 isozymes. Consequently, the co-administration of potent CYP inhibitors (e.g., ketoconazole, erythromycin) does not result in the dangerous plasma concentration spikes associated with QT prolongation in this therapeutic class.

Module 1: Critical FAQ – The CYP450 Question

Q1: Why doesn't this compound carry the same DDI risks as Cisapride?

A: The safety differentiation lies in the metabolic clearance route.

  • Cisapride: Is a high-affinity substrate for CYP3A4 .[1] When CYP3A4 is inhibited (e.g., by azole antifungals), Cisapride accumulates to toxic levels, blocking hERG channels and causing Torsades de Pointes.

  • This compound: Is primarily eliminated via renal excretion (60–80% unchanged in urine).[1] Hepatic metabolism is a minor pathway.[1] Therefore, CYP inhibition has minimal impact on its Area Under the Curve (AUC) or

    
     [1].
    
Q2: Does this compound itself inhibit CYP enzymes?

A: No.[1][2] In vitro studies using human liver microsomes (HLM) confirm that this compound does not inhibit major CYP isozymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4) at clinically relevant concentrations (

1
Q3: If I am running a metabolic stability assay, what should I expect?

A: You will likely observe low intrinsic clearance (


)111

Module 2: Troubleshooting Experimental Design

Protocol: Low-Turnover Metabolic Stability Assay

For validating this compound’s stability in the presence of CYP inhibitors.

Issue: Researchers often report "no depletion" when testing this compound in standard HLM assays, leading to calculation errors. Solution: Modify the assay for low-clearance compounds.

Step-by-Step Methodology
  • System Preparation:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM).[1]

    • Protein Concentration: Increase to 1.0 mg/mL (Standard is 0.5 mg/mL) to maximize enzyme availability for minor pathways.

    • Test Compound: this compound at 1

      
       (ensure < 
      
      
      ).
  • Incubation Setup:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).[1]
      
    • Inhibitor Arm (Optional): Co-incubate with 1

      
       Ketoconazole (CYP3A4 inhibitor) to prove lack of effect.[1]
      
  • Time Course Extension:

    • Standard time points (0, 15, 30 min) are insufficient.[1]

    • Required Time Points: 0, 30, 60, 90, and 120 minutes.

    • Note: Ensure microsomal viability over 120 min by checking positive controls (e.g., Warfarin or Tolbutamide).[1]

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (IS).

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Data Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • If slope is non-significant (p > 0.05), report

      
       as 
      
      
      (limit of quantification).[1]

Module 3: Visualization of Metabolic Fate

The following diagram illustrates the divergent clearance pathways between this compound and Cisapride, highlighting why this compound bypasses the CYP-mediated safety trap.

Renzapride_Metabolismcluster_legendPathway LegendHighRiskHigh Risk PathwaySafePathSafe PathwayDrug_AdminOral AdministrationCisaprideCisaprideDrug_Admin->CisaprideThis compoundThis compoundDrug_Admin->this compoundLiverHepatic UptakeCisapride->LiverThis compound->Liver  Minor (<10%)RenalRenal Excretion(Glomerular Filtration)This compound->Renal  ~70-80% UnchangedCYP3A4CYP3A4 Metabolism(Major Route)Liver->CYP3A4  CisaprideAccumulationPlasma Accumulation(Toxic Levels)CYP3A4->Accumulation  If BlockedStableStable Plasma Levels(Therapeutic Window)Renal->StableInhibitorPresence of CYP Inhibitor(e.g., Ketoconazole)Inhibitor->CYP3A4  BLOCKShERGhERG Channel Blockade(QT Prolongation)Accumulation->hERGSafetyMaintained Safety ProfileStable->Safety

Figure 1: Comparative Metabolic Fate.[1] this compound relies on renal excretion (Green path), bypassing the CYP3A4 bottleneck that causes Cisapride toxicity (Red path).

Module 4: Safety Correlation Data

When evaluating DDI potential, it is critical to correlate metabolic data with safety endpoints (hERG inhibition).[1]

ParameterCisapride (High Risk)This compound (Low Risk)Clinical Implication
Primary Clearance Hepatic (CYP3A4)Renal (Unchanged)This compound is resistant to hepatic enzyme inhibition.[1]
CYP3A4 Interaction Substrate & InhibitorNegligible AffinityThis compound can be safely co-administered with azoles/macrolides.[1]
hERG IC50 ~6.5 nM [2]> 100-fold higher marginThis compound requires massive physiological overdose to block hERG.[1]
DDI Outcome QT Prolongation / TdPNo significant change"Victim" potential is near zero for this compound.[1]
Experimental Validation Workflow

If you are required to submit data validating this safety profile, follow this logic flow:

Validation_WorkflowStartStart DDI AssessmentStep11. HLM Stability Assay(+/- Ketoconazole)Start->Step1Decision1Is metabolism inhibitedby Ketoconazole?Step1->Decision1Result_YesHigh DDI Risk(Cisapride-like)Decision1->Result_YesYes (>50%)Result_NoProceed to Step 2Decision1->Result_NoNo (<10%)Step22. Renal Transporter Assay(OCT2 / MATEs)Result_No->Step2FinalConfirm Low DDI PotentialStep2->Final

Figure 2: Recommended workflow for validating this compound's lack of metabolic interaction.

References

  • Alaven Pharmaceutical. (2008).[1] Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. National Institutes of Health (PMC).[1] [Link]

  • Rampe, D., et al. (1997).[1] Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride.[3][4] American Journal of Physiology-Heart and Circulatory Physiology. [Link][1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

Technical Support Center: Renzapride Cardiac Safety & QT Interval Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Renzapride on QT Interval in Cardiac Safety Studies Audience: Researchers, Safety Pharmacologists, and Clinical Operations Leads Version: 2.1 (Current as of 2025)

Introduction: The "Benzamide Paradox"

User Query: Why are we re-evaluating this compound for QT prolongation when it is structurally related to Cisapride?

Technical Insight: this compound (ATL-1251) presents a classic case in safety pharmacology: distinguishing structural class effects from molecular-specific toxicity . Both this compound and Cisapride are substituted benzamides acting as 5-HT4 agonists. However, Cisapride was withdrawn from the market due to high-affinity blockade of the hERG potassium channel (


 current), leading to Torsades de Pointes (TdP).

This compound was designed to retain the gastroprokinetic efficacy (5-HT4 agonism) and anti-emetic properties (5-HT3 antagonism) while engineering out the hERG affinity. The core challenge for researchers is demonstrating this "clean" profile against a backdrop of intense regulatory scrutiny for this chemical class.

Module 1: Pre-Clinical Assay Validation (hERG Screening)

FAQ: hERG Potency & Safety Margins

Q: What is the target IC50 threshold for this compound in hERG patch-clamp assays? A: Unlike Cisapride, which exhibits single-digit nanomolar potency against hERG, this compound should demonstrate an IC50 in the micromolar range.

  • Cisapride IC50: ~6.5 nM – 45 nM (High Risk)

  • This compound IC50: ~1.8 µM – 2.4 µM (Low Risk)[1]

Q: My assay shows ~15% inhibition at 1 µM. Is this a "positive" signal? A: Not necessarily. This is consistent with low-affinity interactions. The critical metric is the Safety Margin (IC50 / Free


). A 15% inhibition at supratherapeutic concentrations does not equate to pro-arrhythmic risk if the therapeutic 

is in the low nanomolar range.
Troubleshooting Guide: hERG Patch-Clamp Instability
Issue Diagnosis Solution
"Run-down" of

current
Current amplitude decreases over time independent of drug application, mimicking a block.Protocol Adjustment: Use a "P/-n" leak subtraction protocol. Ensure intracellular solution contains ATP/GTP to maintain channel phosphorylation.
Precipitation in bath This compound has limited solubility at high concentrations (>100 µM) in standard Tyrode's solution.Solubility Check: Dissolve stock in DMSO (final concentration <0.1%). Inspect perfusion lines for crystallization which causes flow artifacts.
Sticky Compound Effect Slow washout or hysteresis in dose-response curves.System Flush: this compound is less lipophilic than Cisapride but can still adhere to plastic. Use glass-lined tubing or wash with a BSA-containing solution between concentrations.
Visualization: Molecular Mechanism & Safety Divergence

Renzapride_Mechanism cluster_0 Therapeutic Target (Gut) cluster_1 Off-Target (Heart) This compound This compound (Molecule) HT4 5-HT4 Receptor (Agonism) This compound->HT4 High Affinity (Ki ~ nM) HT3 5-HT3 Receptor (Antagonism) This compound->HT3 High Affinity (Ki ~ nM) hERG hERG Channel (Kv11.1) This compound->hERG Low Affinity (IC50 ~ µM) Motility Increased Gastric Emptying HT4->Motility Repolarization Ventricular Repolarization hERG->Repolarization Inhibition delays repolarization QT QT Interval Repolarization->QT Prolongation Cisapride Cisapride (Comparator) Cisapride->hERG High Affinity Block (IC50 ~ 6.5 nM)

Figure 1: Divergent pathways of this compound. Note the high-affinity binding to therapeutic GI targets (green) versus the low-affinity interaction with the cardiac hERG channel (red dashed), contrasting sharply with Cisapride's potent blockade.

Module 2: Clinical Safety (Thorough QT Studies)

FAQ: TQT Study Design & Dosing

Q: What dose should be used for the supratherapeutic arm in a TQT study? A: Per ICH E14 guidelines, the supratherapeutic dose must cover the expected high clinical exposure scenario (e.g., metabolic inhibition of CYP enzymes).

  • Therapeutic Dose: 2 mg - 4 mg daily.[2]

  • Supratherapeutic Dose: Typically 20 mg (single dose).

  • Rationale: this compound has linear pharmacokinetics.[3] A 20 mg dose provides a sufficient multiple (~5x) over the therapeutic

    
     to detect latent QT prolongation signals without inducing dose-limiting GI side effects (diarrhea).
    

Q: How do we handle heart rate correction (QTc) given this compound's mechanism? A: 5-HT4 agonists can cause mild tachycardia (heart rate increase).

  • Risk: Using Bazett’s correction (

    
    ) at elevated heart rates often leads to false positives  (over-correction).
    
  • Recommendation: Use Fridericia’s correction (

    
    ) or, ideally, Individualized Correction (
    
    
    
    )
    .
  • Data Point: In clinical trials, this compound (4 mg) showed no statistically significant effect on

    
    , whereas Cisapride showed clear prolongation.[4]
    
Protocol: Evaluating "Positive" Signals

If a preliminary signal is observed, follow this validation logic:

  • Check the PK/PD Hysteresis: Does the

    
     peak align with 
    
    
    
    ?
    • This compound

      
       is approx. 3-4 hours. If the QT spike occurs at 1 hour or 24 hours, it is likely an artifact or diurnal variation, not drug-induced.
      
  • Assay Sensitivity Check: Did the positive control (Moxifloxacin) perform as expected?

    • Requirement: Lower bound of the 95% CI for Moxifloxacin effect must be >5 ms.

  • Categorical Outlier Analysis:

    • Count subjects with absolute QTc > 450 ms, > 480 ms, and > 500 ms.

    • Count subjects with

      
       > 30 ms and > 60 ms.
      
    • This compound Profile: You should expect zero subjects in the >500 ms or >60 ms categories at therapeutic doses.

Module 3: Data Summary & Regulatory Reporting

Comparative Data Table: this compound vs. Cisapride
ParameterThis compoundCisaprideClinical Implication
Primary Target 5-HT4 Agonist / 5-HT3 Antagonist5-HT4 AgonistThis compound has dual mechanism.[1][3][5][6][7][8][9][10]
hERG IC50 (In Vitro) 1.8 – 2.4 µM 0.0065 – 0.045 µM This compound is ~1000x less potent at blocking hERG.
Therapeutic

~10-20 ng/mL~40-80 ng/mLSimilar exposure ranges.
Safety Margin > 100-fold < 10-fold This compound has a wide safety window.
QTc Effect (Clinical) No significant prolongationSignificant prolongationCisapride withdrawn; this compound cardiac-safe.
Torsades de Pointes No reports in trialsMultiple post-marketing reportsDistinct safety profiles.
Workflow: Regulatory Safety Assessment (ICH E14)

TQT_Workflow Start Start: this compound Safety Eval hERG_Assay 1. In Vitro hERG Assay (Patch Clamp) Start->hERG_Assay IC50_Check Is IC50 > 100x Therapeutic Cmax? hERG_Assay->IC50_Check Animal_Study 2. In Vivo Telemetry (Dog/Monkey) IC50_Check->Animal_Study Yes (Low Risk) Result_Pos Positive Study (Upper CI > 10ms) IC50_Check->Result_Pos No (High Risk) QT_Effect QT Prolongation Observed? Animal_Study->QT_Effect TQT_Study 3. Clinical TQT Study (Therapeutic & Supra Dose) QT_Effect->TQT_Study No QT_Effect->Result_Pos Yes DD_QTc Calculate ddQTc (Placebo-adjusted) TQT_Study->DD_QTc Result_Neg Negative Study (Upper CI < 10ms) DD_QTc->Result_Neg This compound Profile DD_QTc->Result_Pos Cisapride Profile

Figure 2: Step-by-step regulatory decision tree. This compound typically passes the IC50 check and In Vivo telemetry, proceeding to a "Negative" result in TQT studies.

References

  • Meyers, N. L., & Hickling, R. I. (2008). The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome.[4][11] Journal of International Medical Research, 36(5), 948-958. Link

  • EndoLogic. (2018). FDA accepts cardiac safety trial for gastroparesis drug.[9] Healio Gastroenterology. Link

  • Potet, F., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. Journal of Pharmacology and Experimental Therapeutics, 299(3), 1007-1012. Link

  • Camilleri, M., et al. (2004). Effect of this compound on transit in constipation-predominant irritable bowel syndrome. Clinical Gastroenterology and Hepatology, 2(10), 895-904. Link

  • Mohammad, S., et al. (1997).[11] Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride.[1][11][12][13] American Journal of Physiology-Heart and Circulatory Physiology, 273(5), H2534-H2538. Link

Sources

Renzapride Optimization Hub: Dosage Stratification & Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Investigational / Repurposing Phase Target Indication Focus: Diabetic Gastroparesis (DG) & Refractory IBS-C System Access: Level 4 (Research & Development)

Executive Summary: The "Dual-Action" Paradox

Why are you here? You are likely encountering efficacy plateaus in Phase IIb/III trials or observing safety signals (ischemic events) that threaten your program.

Renzapride is not a simple prokinetic.[1][2][3] It is a dual-mode agent : a full 5-HT4 agonist (prokinetic) and a 5-HT3 antagonist (anti-emetic/analgesic).

The Core Problem: The dose-response curve for this compound is often bell-shaped. Increasing the dosage to maximize 5-HT4-mediated motility often saturates 5-HT3 receptors, potentially leading to antagonistic interference or off-target vasoconstriction (ischemic colitis risk). This guide provides the technical protocols to decouple these effects and optimize dosage for specific subpopulations.

Mechanism of Action & Signal Interference

To optimize dosage, you must first model the receptor occupancy. Unlike Cisapride (pure 5-HT4 agonist), this compound's 5-HT3 antagonism is both a benefit (nausea reduction in gastroparesis) and a variable that complicates dosing.

Visualization: The Dual-Pathway Feedback Loop

The following diagram illustrates the competitive signaling pathways. Note the "Ischemic Risk" node—this is the critical failure point in high-dose regimens.

Renzapride_MOA This compound This compound (Ligand) HT4 5-HT4 Receptor (Enteric Neurons) This compound->HT4 Agonism (Ki ~ high) HT3 5-HT3 Receptor (Vagal Afferents) This compound->HT3 Antagonism Nausea Nausea/Emesis Signaling This compound->Nausea Blocks Vasoconstriction Splanchnic Vasoconstriction This compound->Vasoconstriction High Dose (Off-target 5-HT1?) ACh Acetylcholine Release HT4->ACh Promotes HT3->Nausea Mediates Motility Gastric/Colonic Motility ACh->Motility Increases Ischemia Ischemic Colitis (Risk Event) Vasoconstriction->Ischemia Hypoperfusion

Figure 1: this compound Pharmacodynamics. Green paths indicate therapeutic prokinetic effects. Red paths indicate safety risks. Yellow indicates the anti-emetic modulation.

Troubleshooting Dosage in Special Populations

Hepatic Impairment (The Primary Clearance Bottleneck)

Issue: this compound is largely hepatically cleared (approx. 90%), involving multiple CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4). Risk: In patients with Child-Pugh B/C cirrhosis, AUC increases significantly, pushing plasma concentrations into the "Ischemic Risk" zone.

Protocol: Hepatic Dose Stratification

  • Standard Dose: 2–4 mg/day.

  • Moderate Impairment (Child-Pugh B): Reduce to 1 mg/day or 2 mg every 48h.

  • Severe Impairment (Child-Pugh C): CONTRAINDICATED in current protocols due to unpredictable accumulation.

Renal Impairment (The "Safety Margin" Trap)

Issue: Only ~10% of this compound is excreted unchanged in urine. Common Mistake: Researchers assume renal impairment requires no adjustment. Correction: While clearance is not primarily renal, the accumulation of minor metabolites and the heightened sensitivity of the uremic gut to ischemia requires caution.

Renal Function (CrCl)Recommended ActionScientific Rationale
> 50 mL/min No Adjustment (2-4 mg/day)Primary hepatic clearance handles load.
30–50 mL/min Monitor OnlyMinor accumulation of polar metabolites possible.
< 30 mL/min Reduce Dose by 50%Safety Precaution: Uremic patients have compromised mucosal perfusion; reducing dose mitigates ischemic colitis risk, not just PK accumulation.
Diabetic Gastroparesis (The High-Efficacy Target)

Issue: Diabetic patients often have delayed gastric emptying and autonomic neuropathy. Optimization: Unlike IBS-C (where 4mg showed mixed results), Diabetic Gastroparesis often responds better to the dual-action profile because the 5-HT3 antagonism treats the nausea that 5-HT4 agonists alone might exacerbate.

  • Dosing Strategy: Split dosing (2 mg b.i.d.) is superior to 4 mg q.d. to maintain constant receptor occupancy without peaking into the vasoconstrictive range.

Safety Troubleshooting: The Ischemic Colitis Monitor

The primary reason for this compound's developmental stall is the fear of Ischemic Colitis (IC). You must implement a rigorous exclusion protocol.

Workflow: Risk Stratification & Monitoring

Use this logic flow to screen patients before and during trials.

Safety_Protocol Start Patient Screening RiskCheck Risk Factors? (>65y, CVD, History of IC) Start->RiskCheck Exclude EXCLUDE from Study RiskCheck->Exclude Yes Enroll Enroll & Start Low Dose (1mg) RiskCheck->Enroll No Monitor Monitor: Rectal Bleeding & Abdominal Pain Enroll->Monitor Symptom Symptoms Present? Monitor->Symptom Stop IMMEDIATE HALT Colonoscopy < 24h Symptom->Stop Yes Titrate Titrate to 2-4mg if tolerated > 2 weeks Symptom->Titrate No Titrate->Monitor Loop

Figure 2: Safety decision tree for mitigating Ischemic Colitis risk in clinical trials.

Experimental Protocols (Validation)

Protocol A: Ex Vivo Mesenteric Perfusion (Vascular Safety Assay)

Objective: To verify if a specific this compound concentration triggers vasoconstriction in human tissue (surrogate for IC risk).

  • Tissue: Human mesenteric arteries (obtained from resection).

  • Setup: Mount arterial rings (2mm) in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4).

  • Equilibration: Apply 1g resting tension for 60 mins.

  • Challenge:

    • Control: 5-HT (Serotonin) cumulative curve (

      
       to 
      
      
      
      M).
    • Test: this compound (

      
       to 
      
      
      
      M).
  • Readout: Measure isometric tension.

  • Pass Criteria: this compound must induce <15% of the max contraction elicited by 5-HT or KCl. If >15%, the dose is unsafe for human trials.

Protocol B: 5-HT4 vs 5-HT3 Receptor Occupancy

Objective: Confirm the "Dual Mode" balance.

  • Assay: Radioligand binding (HEK293 cells expressing h5-HT4 and h5-HT3).

  • Ligands:

    
    -GR113808 (for 5-HT4) and 
    
    
    
    -Granisetron (for 5-HT3).
  • Calculation: Determine

    
     values.
    
    • Target: 5-HT4

      
       should be < 5-HT3 
      
      
      
      (higher affinity for motility).
    • Data Check: this compound typically shows

      
       ~20 nM for 5-HT4 and ~50-100 nM for 5-HT3. If your batch shows inverted affinity, check for enantiomeric purity (this compound is a racemate, but synthesis errors can shift affinity).
      

FAQ: Technical Troubleshooting

Q: My PK data shows high inter-patient variability. Is it CYP2D6 polymorphism? A: Unlikely to be solely CYP2D6. This compound is metabolized by multiple enzymes (CYP1A2, 2C9, 2C19, 3A4).[4] High variability usually indicates hepatic blood flow differences or first-pass metabolism saturation. Check the patient's liver perfusion status rather than just genotyping.

Q: Why did the Phase III IBS-C trial fail despite prokinetic activity? A: Efficacy Failure. While this compound improved bowel frequency (5-HT4 effect), it did not significantly improve "relief of pain/discomfort" compared to placebo.[5] This suggests the 5-HT3 antagonist component (analgesic) was insufficient at the safe dose (4mg). For future trials, target Diabetic Gastroparesis , where the endpoint is emptying and nausea, not just pain.

Q: Can we use this compound with QT-prolonging drugs? A: Generally, yes—with caution. Unlike Cisapride, this compound has a high safety margin for hERG channel inhibition (1000-fold less potent than Cisapride). However, in patients with renal compromise, electrolyte shifts could re-introduce risk. Always perform a baseline ECG.

References

  • Alizadeh, S. et al. (2012). Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. Drugs in R&D. Link

  • Camilleri, M. et al. (2008). Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials. Alimentary Pharmacology & Therapeutics. Link

  • Lembo, A.J. et al. (2010). Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study. Alimentary Pharmacology & Therapeutics. Link

  • EndoLogic. (2014). This compound (ATL-1251) Development for Diabetic Gastroparesis. EndoLogic Pipeline Overview. Link

  • Houghton, L.A. et al. (2000). The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. Link

Sources

Challenges in long-term efficacy studies of Renzapride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Long-Term Efficacy & Safety Protocols

Status: Active Subject: Troubleshooting Long-Term Efficacy & Safety Signals in 5-HT4 Agonist/5-HT3 Antagonist Studies Target Compound: Renzapride (ATL-1251)

Introduction: The "Durability" Paradox

Welcome to the this compound Research Support Hub. If you are accessing this guide, you are likely encountering a common phenomenon in the development of serotonergic prokinetics: early-phase success followed by late-phase attrition.

This compound acts as a full 5-HT4 receptor agonist (prokinetic) and 5-HT3 receptor antagonist (visceral analgesic). While this dual mechanism theoretically addresses both constipation and pain in IBS-C, long-term studies (Phase III) have historically revealed critical failure modes:

  • Tachyphylaxis: Loss of therapeutic effect over time (receptor desensitization).

  • Safety Signals: Rare but severe instances of Ischemic Colitis (IC) .

  • Statistical Noise: High placebo response rates masking drug efficacy.

This guide provides technical protocols to troubleshoot these specific challenges.

Module 1: Troubleshooting Efficacy Loss (Tachyphylaxis)

The Issue: You observe robust acceleration of colonic transit in Week 2, but by Week 12, the effect size diminishes. Root Cause: 5-HT4 receptors are G-protein coupled receptors (GPCRs) prone to rapid desensitization upon chronic agonist exposure. The mechanism involves phosphorylation by G-protein coupled receptor kinases (GRKs), leading to


-arrestin recruitment and internalization.
Diagnostic Protocol: Receptor Internalization Assay

To confirm if efficacy loss is due to receptor downregulation rather than pharmacokinetic (PK) variability, perform the following ex vivo validation.

Step-by-Step Methodology:

  • Tissue Isolation: Isolate distal colonic smooth muscle from chronic-dosed animal models (4+ weeks exposure).

  • Membrane Fractionation:

    • Homogenize tissue in ice-cold Tris-HCl buffer.

    • Centrifuge at 1,000 x g (remove debris) and then 40,000 x g (pellet membranes).

  • Radioligand Binding (Saturation Isotherm):

    • Incubate membrane fractions with increasing concentrations of

      
      -GR113808 (highly selective 5-HT4 antagonist).
      
    • Measure Bmax (total receptor density) and Kd (affinity).

  • Interpretation:

    • Decreased Bmax + Stable Kd: Confirms receptor downregulation (internalization).

    • Stable Bmax + Stable Kd: Suggests downstream pathway exhaustion (adenylyl cyclase/PKA) or counter-regulatory adaptation.

Mechanism Visualization: 5-HT4 Desensitization Pathway

G cluster_0 Cell Membrane Surface cluster_1 cluster_2 R 5-HT4 Receptor (Active) AC Adenylyl Cyclase R->AC  G-alpha-s GRK GRK Phosphorylation R->GRK  Chronic Exposure Ren This compound (Agonist) Ren->R  Binds cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Resp Acetylcholine Release (Prokinetic Effect) PKA->Resp Arr Beta-Arrestin Recruitment GRK->Arr Endo Endocytosis (Internalization) Arr->Endo Loss Efficacy Loss (Tachyphylaxis) Endo->Loss

Figure 1: Mechanism of Action and Desensitization. Chronic stimulation leads to GRK-mediated internalization, uncoupling the receptor from the prokinetic signaling cascade.

Module 2: The Safety Cliff (Ischemic Colitis)

The Issue: In large-scale trials (e.g., Lembo et al., 2010), this compound showed a low but critical incidence of Ischemic Colitis (IC). This adverse event (AE) is the primary barrier to regulatory approval for IBS drugs (see: Alosetron, Tegaserod).

Troubleshooting Safety Signals: Unlike simple toxicity, IC is idiosyncratic. It may stem from 5-HT1 cross-reactivity (vasoconstriction) or local blood flow shunting due to excessive motility.

Surveillance Protocol: Mesenteric Perfusion Monitoring

If you are conducting pre-clinical toxicology or early Phase II safety studies, you must monitor splanchnic circulation.

  • Technique: Laser Doppler Flowmetry (LDF).

  • Placement: Place probes on the serosal surface of the distal colon.

  • Challenge: Administer this compound at supratherapeutic doses (10x).

  • Endpoint: Measure Flux (Perfusion Units) .

    • Warning Signal: A drop in mucosal blood flow >20% from baseline indicates vasoconstrictive potential.

    • Histopathology: Post-mortem analysis must look for mucosal necrosis, submucosal edema, and hemorrhage (classic IC triad).

Clinical Decision Tree: Managing Abdominal Pain AEs

Safety Start AE Report: Severe Abdominal Pain/Rectal Bleeding Check1 Hemodynamic Stability? Start->Check1 Stable Stable Check1->Stable Unstable Unstable Check1->Unstable  Emergency Care Colonoscopy Urgent Colonoscopy (<48 hrs) Stable->Colonoscopy Findings Findings? Colonoscopy->Findings Normal Continue Monitoring (Suspect IBS Flare) Findings->Normal Ischemia Segmental Ulceration/ Edema (Splenic Flexure) Findings->Ischemia Action TERMINATE STUDY DRUG Report SAE (Ischemic Colitis) Ischemia->Action

Figure 2: Safety adjudication workflow for suspected Ischemic Colitis events during clinical trials.

Module 3: Overcoming the Placebo Barrier

The Issue: In the pivotal Phase III trial (Lembo et al.), the placebo response for "relief of overall IBS symptoms" was remarkably high (~44%), making it difficult to prove statistical superiority for this compound (~55-60%).

Data Analysis: Efficacy Benchmarks

Use the following historical data to power your sample size calculations. Note the overlap in confidence intervals.

Endpoint (12 Weeks)Placebo ResponseThis compound (2mg b.i.d)This compound (4mg q.d.)Statistical Sig.[1][2]
Global Relief (Months) 0.44 ± 0.040.60 ± 0.040.55 ± 0.04P < 0.05 (Marginal)
Stool Consistency BaselineImproved (Softer)Improved (Softer)Yes
Ischemic Colitis (n) 003 (Long-term)N/A (Safety Signal)

Data Source: Derived from Lembo et al., 2010 [1].[2][3][4]

Recommended Trial Design: SPCD

To mitigate high placebo rates, do not use a simple parallel design. Use the Sequential Parallel Comparison Design (SPCD) :

  • Stage 1: Randomize to Placebo vs. Drug.

  • Stage 2: Re-randomize Placebo Non-Responders from Stage 1 to Placebo vs. Drug.

  • Analysis: Pool data from both stages. This enriches the population for true non-responders, reducing the placebo noise floor.

Frequently Asked Questions (FAQs)

Q: Can we mitigate Ischemic Colitis by lowering the dose? A: Likely not. The therapeutic window is narrow. Lower doses (1mg) failed to show efficacy in transit time, while 4mg triggered the safety signal. The vascular effect appears to be an intrinsic liability of the molecule or the class in susceptible individuals [2].

Q: Does this compound inhibit CYP450 enzymes? A: Generally, no. Unlike Cisapride, this compound does not significantly inhibit CYP3A4, CYP2D6, or hERG channels at therapeutic concentrations. The safety issue is ischemic, not arrhythmic [3].

Q: Why did the 4mg dose perform worse than 2mg b.i.d in some metrics? A: This is likely due to the "bell-shaped" dose-response curve common in serotonergic signaling. Excess agonist can trigger rapid receptor internalization (see Module 1) or engage lower-affinity off-target receptors (e.g., 5-HT2B) that counteract motility.

References

  • Lembo, A. J., et al. (2010).[2][3][4] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1][2] Alimentary Pharmacology & Therapeutics.[2]

  • Ford, A. C., et al. (2009).[4] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[3][4] American Journal of Gastroenterology.

  • Sutton, J. A., et al. (2002). The pharmacokinetics and pharmacodynamics of this compound in healthy volunteers. British Journal of Clinical Pharmacology.

  • Camilleri, M., et al. (2004).[2] Effect of this compound on transit in constipation-predominant irritable bowel syndrome.[1][5][6][7] Clinical Gastroenterology and Hepatology.

Sources

Renzapride solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Formulation Stability, and Analytical Troubleshooting

Introduction: The Physicochemical Reality of Renzapride

This compound (BRL-24924) presents a classic challenge in the development of substituted benzamides.[1][2] As a dual 5-HT4 agonist and 5-HT3 antagonist, its efficacy in gastrointestinal motility is well-documented, but its chemical structure—specifically the 4-amino-5-chloro-2-methoxybenzamide moiety coupled with an azabicyclo[3.3.1]nonane ring—dictates its behavior in the flask.[1][2]

This guide moves beyond generic advice. We address the specific interactions between this compound’s basic nitrogen centers and common excipients, the pH-dependent solubility cliffs that ruin dissolution profiles, and the chromatographic tailing that complicates quality control.[1]

Module 1: Solubility & Dissolution Troubleshooting

The Core Challenge: pH-Dependent Solubility

This compound is a weak base.[1][2] Its solubility is not a static number; it is a function of the environmental pH relative to its pKa (primarily the basic nitrogen in the azabicyclo ring, estimated pKa ~9.0–9.5, and the less basic aniline amine, pKa ~3–4).

User Scenario: “My formulation dissolves perfectly in 0.1N HCl but precipitates immediately upon entering pH 6.8 phosphate buffer during dissolution testing.”

Root Cause Analysis: In acidic media (pH 1.2), the tertiary amine is fully protonated (


), rendering the molecule highly soluble. As the pH rises towards the pKa (pH 6.8), the molecule deprotonates to its free base form (

), which has significantly lower aqueous solubility. This "solubility cliff" mimics the transition from the stomach to the small intestine.[1][2]
Troubleshooting Protocol: Designing a Robust Dissolution Medium

Do not rely on simple buffers if you observe precipitation.[1][2] You must map the solubility landscape.[1][2]

Step-by-Step: Saturation Solubility Profiling

  • Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Supersaturation: Add excess this compound (approx. 10 mg/mL) to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (avoid nylon if adsorption is suspected).[1][2]

  • Quantification: Analyze filtrate via HPLC.

Data Interpretation Guide:

pH ConditionExpected Solubility StatusFormulation Implication
pH 1.2 (SGF) High (>10 mg/mL)Rapid release in stomach.[1][2]
pH 4.5 ModerateTransition zone.[1][2]
pH 6.8 (SIF) Low (<1 mg/mL likely)Risk Zone: Requires solubility enhancers (surfactants/cyclodextrins) to maintain sink conditions.[1][2]
Visual Logic: Solubility Enhancement Decision Tree

SolubilityLogic Start Dissolution Failure at pH 6.8 CheckDose Is Dose/Solubility Ratio > 250mL? Start->CheckDose Surfactant Add SLS (0.1% - 0.5%) to Media CheckDose->Surfactant Yes (Sink Condition Issue) SaltForm Switch to Hydrochloride Salt CheckDose->SaltForm No (Intrinsic Solubility Issue) Complexation Evaluate Cyclodextrin (SBE-β-CD) SaltForm->Complexation Solubility Still Low Micronization Micronize API (d90 < 10µm) SaltForm->Micronization Dissolution Rate Slow caption Figure 1: Decision matrix for this compound dissolution failures based on BCS principles.

Module 2: Formulation Stability (The "Lactose Trap")

The Core Challenge: The Maillard Reaction

User Scenario: “Our white this compound tablets are turning yellow/brown after 1 month at 40°C/75% RH.”

Scientific Explanation: this compound contains a primary aromatic amine (the -NH2 group on the benzene ring).[1][2] If you are using Lactose (a reducing sugar) as a filler, you are triggering a Maillard reaction .[1]

  • The nucleophilic amine attacks the carbonyl carbon of the lactose.[1][2]

  • Water is lost to form a glycosylamine.[1][2]

  • Amadori rearrangement occurs, leading to brown polymeric pigments (melanoidins).[2]

Immediate Action:

  • Stop using Lactose Monohydrate or Spray Dried Lactose.[1][2]

  • Switch to Mannitol, Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate (DCP).

Protocol: Binary Compatibility Stress Testing

Validate excipient choices before full-scale formulation.[1][2][3]

  • Mixtures: Prepare 1:1 mixtures of this compound + Excipient (e.g., Lactose, MCC, Magnesium Stearate).

  • Control: Pure this compound.

  • Condition: Incubate open vials at 60°C (dry) and 40°C/75% RH (wet) for 2 weeks.

  • Analysis:

    • Visual: Check for color change (White

      
       Yellow/Brown).
      
    • HPLC: Check for degradation peaks (specifically looking for imine adducts).[2]

Common Incompatibilities Table:

Excipient ClassSpecific ExcipientRisk LevelMechanism
Filler Lactose (All grades)CRITICAL Maillard Reaction (Primary Amine).[1][2]
Lubricant Stearic AcidModerateAcid-Base reaction with tertiary amine.[1][2]
Filler MannitolLowSafe (Non-reducing sugar).[2]
Glidant Colloidal SiO2LowSafe (Physical adsorption possible).[2]

Module 3: Analytical Challenges (HPLC)

The Core Challenge: Peak Tailing

User Scenario: “The this compound peak is tailing severely (Tailing Factor > 2.0). Integration is inconsistent.”

Root Cause Analysis: this compound contains a basic nitrogen in the azabicyclo ring.[1][2] Standard silica-based C18 columns have residual silanol groups (Si-OH) .[1][2]

  • At neutral pH, silanols are ionized (

    
    ).[1][2]
    
  • The protonated drug (

    
    ) interacts ionically with the silanols, causing "drag" or tailing.
    
Optimization Protocol: The "Silanol Shield" Method

1. Mobile Phase Modification (The "TFA Fix"): Trifluoroacetic acid (TFA) is an ion-pairing agent that masks the positive charge on the amine and suppresses silanol ionization.[1][2]

  • Recommended MP: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).[1][2]

  • Note: TFA can suppress MS signals.[1][2] If using LC-MS, use Formic Acid (0.1%) but ensure the column is high-quality.[1][2]

2. Column Selection: Do not use standard C18 columns. Use End-capped or Base-Deactivated columns.

  • Recommended Phases: C18 with embedded polar groups or "Hybrid" particles (e.g., XBridge, Gemini NX) that are stable at high pH.

3. High pH Strategy (Alternative): If the column allows (e.g., Hybrid Silica), run the method at pH 9.5 (using Ammonium Bicarbonate).

  • Mechanism:[1] At pH > pKa, this compound is neutral (B). Silanols are ionized, but the drug is not, eliminating the ionic attraction.

Visual Logic: Analytical Troubleshooting Flow

HPLC_Troubleshoot Issue Peak Tailing > 1.5 CheckCol Is Column End-Capped? Issue->CheckCol ChangeCol Switch to Hybrid/End-Capped C18 CheckCol->ChangeCol No CheckMP Check Mobile Phase pH CheckCol->CheckMP Yes AddTEA Add 0.1% Triethylamine (TEA) CheckMP->AddTEA pH < 3 (Silanol Suppression) HighPH Increase pH to 9.5 (Hybrid Col only) CheckMP->HighPH pH > 8 (Neutralize Analyte) caption Figure 2: Step-by-step remediation for this compound chromatographic tailing.

References

  • Althea. (2004).[1][2] Pharmacokinetics and safety of this compound in healthy volunteers. Clinical Gastroenterology and Hepatology.

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [1][2]

  • Chrom Tech. (2025).[1][2][4] Understanding Peak Tailing in HPLC: Silanol Interactions with Basic Analytes.

  • SciSpace. (2019).[1][2] Drug Excipient Compatibility Testing: The Maillard Reaction in Amine Drugs.

  • SPS NHS. (2025). Lactose intolerance and medicines: Implications for formulation.

Sources

Addressing placebo effect in Renzapride clinical trials for IBS

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Placebo Response in IBS-C Protocols

Current Status: Operational Topic: Troubleshooting Placebo Response in 5-HT4 Agonist/5-HT3 Antagonist Trials Audience: Clinical Operations Directors, Principal Investigators, R&D Scientists

Introduction: The "Signal-to-Noise" Challenge

Welcome to the Renzapride Technical Support Hub. If you are accessing this guide, you are likely encountering the single greatest barrier to this compound's approval: The Placebo Effect.

Historically, this compound (a dual 5-HT4 agonist / 5-HT3 antagonist) demonstrated clear prokinetic efficacy (increased stool frequency, improved consistency) in Phase IIb/III trials (e.g., Alizyme trials). However, it frequently failed to meet primary endpoints for abdominal pain/discomfort relief because the placebo response rates in IBS-C populations often exceeded 30–40%.

This guide provides field-proven troubleshooting protocols to decouple pharmacological efficacy from the "placebo noise," ensuring your data reflects the true mechanistic value of the molecule.

Module 1: Trial Design Architecture

Q: Our standard parallel-group design is showing >35% placebo response. How do we structurally lower this?

A: Switch to a Sequential Parallel Comparison Design (SPCD). The "gold standard" parallel design is vulnerable in IBS because the placebo response is not random error; it is a physiological response driven by patient expectancy and the brain-gut axis.

The Fix: The SPCD Protocol Instead of a single randomization, use a two-stage approach to mathematically weight the data, reducing the impact of high placebo responders.

Protocol Workflow:

  • Stage 1: Randomize patients (e.g., 2:1 Placebo to this compound).

  • Evaluation: At Week 6, identify Placebo Non-Responders .

  • Stage 2: Re-randomize only the Placebo Non-Responders to either this compound or Placebo.

  • Analysis: Pool data from Stage 1 (all patients) and Stage 2 (proven non-responders). This enriches the cohort for patients who require pharmacological intervention.

Visualization: SPCD Workflow for this compound

SPCD_Workflow Start Screening Cohort (IBS-C Rome IV Criteria) Stage1_Rand Stage 1 Randomization Start->Stage1_Rand S1_Drug This compound (4mg) Stage1_Rand->S1_Drug Arm A S1_Placebo Placebo Stage1_Rand->S1_Placebo Arm B Analysis Pooled Analysis: (Stage 1 Data) + (Stage 2 Data) S1_Drug->Analysis Direct Input Eval Week 6 Assessment: Identify Placebo Non-Responders S1_Placebo->Eval S1_Resp Placebo Responders (Data Censor / Separate Analysis) Eval->S1_Resp Responder Stage2_Rand Stage 2 Randomization (Only Non-Responders) Eval->Stage2_Rand Non-Responder S2_Drug This compound (4mg) Stage2_Rand->S2_Drug S2_Placebo Placebo Stage2_Rand->S2_Placebo S2_Drug->Analysis S2_Placebo->Analysis

Figure 1: Sequential Parallel Comparison Design (SPCD) workflow to filter high placebo responders and enrich the study population for pharmacological non-responders.

Q: How do we optimize the "Run-In" period to filter placebo responders effectively?

A: Implement a Single-Blind Placebo Run-In with "Volatility Criteria." Simply giving placebo for 2 weeks is insufficient. You must analyze the variance of symptom reporting during this period.

The Protocol:

  • Duration: 2–4 weeks single-blind placebo.

  • Data Collection: Daily electronic diary (ePRO) for stool consistency (BSFS) and abdominal pain (0–10 scale).

  • Exclusion Criteria (The "Volatility Filter"):

    • High Responders: >30% improvement in pain scores from baseline to end of run-in.

    • High Variability: Standard deviation of daily pain scores >2.5 (indicates poor interoceptive accuracy or chaotic reporting).

    • Inconsistent Phenotype: Patients who report "severe constipation" but log BSFS type 4/5 stools during run-in.

Module 2: Mechanistic Validation & Endpoints

Q: Why does this compound improve motility but fail on pain endpoints?

A: Mechanism Mismatch vs. Placebo Pathways. this compound acts peripherally:

  • 5-HT4 Agonism: Stimulates peristalsis (Prokinetic).

  • 5-HT3 Antagonism: Reduces visceral hypersensitivity (Analgesic).

However, the Placebo Effect in IBS is centrally mediated via the Descending Inhibitory Pain Pathway (Anterior Cingulate Cortex -> Periaqueductal Gray). This central release of endogenous opioids can mask the peripheral analgesic effect of 5-HT3 antagonism.

Visualization: this compound vs. Placebo Pathways

Mechanism_vs_Placebo cluster_gut Peripheral Gut (Target) cluster_brain Central Nervous System (Noise) Enteric Enteric Neurons Motility Peristalsis (Stool Frequency) Enteric->Motility ACh Release Afferents Visceral Afferents (Pain Signal) PFC Prefrontal Cortex (Expectation) ACC Anterior Cingulate PFC->ACC PAG Periaqueductal Gray (Opioid Release) ACC->PAG PAG->Afferents Descending Inhibition (-) (MASKS DRUG EFFECT) This compound This compound (Molecule) This compound->Enteric 5-HT4 Agonism (+) This compound->Afferents 5-HT3 Antagonism (-) Placebo_Pill Placebo Pill (Psychological) Placebo_Pill->PFC Expectancy

Figure 2: Mechanistic conflict. This compound reduces pain signals peripherally (5-HT3), but placebo expectancy triggers central descending inhibition, drowning out the drug's signal.

Q: Which endpoints should we use to bypass subjective bias?

A: Adopt the FDA "Composite Responder" Endpoint. Do not rely on "Global Relief of Symptoms" (e.g., "Did you have adequate relief?"). This binary question is highly susceptible to the "halo effect" of a caring physician.

Recommended Composite Endpoint (FDA Guidance): A responder must meet BOTH criteria in the same week for at least 50% of treatment weeks:

  • Pain Intensity: ≥30% decrease in worst abdominal pain (0–10 scale) compared to baseline.

  • Stool Frequency: ≥1 additional Complete Spontaneous Bowel Movement (CSBM) per week compared to baseline.

Why this works: While pain reporting (Criterion 1) is subjective and placebo-prone, stool frequency (Criterion 2) is objective and driven by the 5-HT4 prokinetic mechanism. Linking them filters out patients who "feel better" (placebo) but aren't "physiologically better" (drug effect).

Module 3: Site & Investigator Management

Q: How do we manage investigator influence on placebo rates?

A: Enforce "Neutrality Training" for Site Staff. Data shows that "warm, empathetic" investigator interactions increase placebo response in IBS trials.

Troubleshooting Checklist:

Summary of Data & Recommendations

ParameterHistorical Failure Mode (Alizyme/Standard)Recommended Optimization (Support Center)
Trial Design Parallel Group (1:1 or 1:1:1)SPCD (Sequential Parallel Comparison)
Run-In 2 weeks, simple baseline establishment4 weeks, "Volatility Filter" for high variance
Primary Endpoint Global Relief of Symptoms (Subjective)FDA Composite (Pain + CSBM Frequency)
Patient Interaction Standard Clinical Care (Empathetic)Neutrality Training / Scripted Interactions
Analysis Intent-to-Treat (ITT)Modified ITT (Enriched for Non-Responders)

References

  • Alizyme plc. (2008). Clinical Trial: this compound Therapy for Constipation-Predominant Irritable Bowel Syndrome. PubMed. Link

  • Ford, A. C., et al. (2013). Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology. Link

  • FDA. (2012). Guidance for Industry: Irritable Bowel Syndrome — Clinical Evaluation of Drugs for Treatment. U.S. Food and Drug Administration.[1] Link

  • Fava, M., et al. (2003). The Sequential Parallel Comparison Design: A New Design for Clinical Trials in Indications with High Placebo Response. Psychotherapy and Psychosomatics. Link

  • Pimentel, M., et al. (2014). Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome. Journal of Neurogastroenterology and Motility. Link

Sources

Technical Support Center: Renzapride Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Renzapride (ATL-1251) Stability in Experimental Buffers Classification: Benzamide Derivative / 5-HT4 Agonist / 5-HT3 Antagonist Urgency: High (Solubility/Stability Paradox)[1]

Section 1: The "Emergency Room" – Critical Handling

Q: I dissolved this compound in acidic buffer to improve solubility, but my assay failed. Why? A: You likely triggered rapid hydrolytic degradation.[1] this compound presents a classic Solubility-Stability Paradox . While its solubility increases significantly at acidic pH (pH < 3) due to protonation of the basic nitrogen, the benzamide linkage becomes highly susceptible to acid-catalyzed hydrolysis under these conditions.

  • The Trap: Users often acidify the solvent to dissolve the powder.

  • The Consequence: You create a clear solution of degraded byproducts (e.g., 4-amino-5-chloro-2-methoxybenzoic acid), not active this compound.[1]

  • The Fix: Always dissolve in 100% DMSO first, then dilute into neutral buffers.

Q: My stock solution in PBS precipitated immediately. Is the batch defective? A: No, this is a physicochemical property of the drug. this compound has poor aqueous solubility at neutral pH (~0.18 mg/mL at pH 7).[1] In Phosphate Buffered Saline (PBS) or Krebs-Henseleit buffer (pH 7.4), the molecule is largely uncharged and hydrophobic.[1]

  • Threshold: Do not attempt aqueous stocks >100 µM without an organic co-solvent.

  • Protocol: Maintain a DMSO "keep" concentration of 0.1% - 1.0% in your final assay buffer to sustain solubility.[1]

Section 2: Solubility & Stock Preparation Data

Use the following matrix to determine the correct solvent system for your concentration requirements.

Solvent SystemSolubility Limit (Est.)Stability (25°C)Recommended Use
100% DMSO > 25 mMHigh (> 6 months at -20°C)Primary Stock Solution
100% Ethanol ~ 5-10 mMModerate (Evaporation risk)Secondary option (verify toxicity)
Water / PBS (pH 7.4) < 0.5 mM (Unstable)Low (Precipitation risk)Immediate use only
Acidic Buffer (pH < 3) High (> 10 mM)Critical Failure (Hydrolysis)DO NOT USE
Section 3: Experimental Workflow & Troubleshooting
Protocol: The "Step-Down" Dilution Method

To prevent "shock precipitation" when moving from organic solvent to aqueous buffer, follow this kinetic solubility protocol.

G Powder This compound Powder (Store RT/Desiccated) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Aliquot Aliquot & Freeze (-20°C, Amber Vials) DMSO_Stock->Aliquot Storage Intermediate Intermediate Dilution (10x Conc. in 10% DMSO/Water) Aliquot->Intermediate Step 1: Pre-dilution Final_Buffer Final Assay Buffer (1x Conc., <1% DMSO) Intermediate->Final_Buffer Step 2: Final Drop Precipitation Precipitation Check (Vortex & Visual Inspect) Final_Buffer->Precipitation QC Step Precipitation->DMSO_Stock Cloudy? Increase DMSO % Precipitation->Final_Buffer Clear? Proceed

Figure 1: Step-Down Dilution Workflow. Intermediate dilution prevents the "crashing out" effect common when adding high-concentration hydrophobic stocks directly to saline.[1]

Troubleshooting FAQ

Q: Can I use this compound in oxygenated Krebs buffer for tissue bath experiments? A: Yes, but oxidation is a secondary risk.[1] While less sensitive than catecholamines, benzamides can degrade via oxidation over long durations (6+ hours) in oxygenated, warmed (37°C) buffers.[1]

  • Recommendation: Prepare the dilution fresh every 2-3 hours. If your experiment runs overnight, protect the reservoir from light and consider adding ascorbic acid (0.1%) only if it does not interfere with your specific receptor assay.[1]

Q: Is this compound light sensitive? A: Yes, assume photosensitivity.[1] Like many benzamide derivatives (e.g., Cisapride), this compound contains moieties susceptible to photodegradation.[1]

  • Symptom: Solution turns slightly yellow or pink over time.[1]

  • Protocol: Use amber microcentrifuge tubes or wrap reservoirs in aluminum foil.

Section 4: Mechanistic Stability Logic

Understanding the chemical vulnerability of this compound ensures you can adapt these protocols to novel buffers.

StabilityLogic This compound This compound (Active) Acid Acidic pH (<3.0) (Stomach/Acid Stock) This compound->Acid Exposed to Neutral Neutral pH (7.4) (PBS/Krebs) This compound->Neutral Dissolved in Hydrolysis Hydrolysis of Benzamide Bond Acid->Hydrolysis Catalyzes Precipitation Precipitation (Hydrophobic Aggregation) Neutral->Precipitation Causes Degradation Inactive Metabolites (Amino-chloro-benzoic acid) Hydrolysis->Degradation Yields Low_Bioavailability Low Effective Conc. (False Negative) Precipitation->Low_Bioavailability Results in

Figure 2: The Stability Pathway.[1] This diagram illustrates the opposing risks of hydrolysis (at low pH) and precipitation (at neutral pH).

References
  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Camilleri, M., et al. (2008).[1] Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study. Alimentary Pharmacology & Therapeutics. Retrieved from [Link]

  • EndoLogic. (n.d.).[1][3] this compound (ATL-1251) Mechanism of Action. Retrieved from [Link]

  • USP Pharmacist. (2023).[1] Injectable Drugs That Are Light-Sensitive.[1][4] U.S. Pharmacist.[1] Retrieved from [Link]

Sources

Overcoming limitations of animal models for Renzapride efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Limitations of Animal Models for Renzapride Efficacy

Audience: Drug Discovery Scientists, Translational Medicine Leads, Pharmacology Directors.

Welcome to the this compound Translational Support Hub

Status: Active Ticket ID: RZ-TR-5HT4-3 Assigned Specialist: Senior Application Scientist, GI Motility Division

Executive Summary: You are likely visiting this hub because your preclinical data for this compound (or similar benzamide derivatives) showed robust prokinetic activity in rodent models, but clinical translation has stalled or shown inconsistent efficacy in IBS-C cohorts.

The core issue lies in the evolutionary divergence of serotonergic signaling . Rodent models—specifically the rat—possess distinct 5-HT4 receptor splice variants and 5-HT3 distribution patterns that do not mirror the human enteric nervous system (ENS). This guide provides the corrective protocols to bridge this translational gap.

Module 1: Receptor Profiling & Species Specificity

User Question: “My rat transit data is highly significant, but I’m seeing low potency in human tissue assays. Is my compound degrading?”

Technical Diagnosis: It is unlikely to be degradation. The issue is likely intrinsic activity mismatch due to species-specific receptor isoforms.

  • The Splice Variant Trap:

    • Rat Model: The rat esophagus and colon predominantly express the 5-HT4(a) and 5-HT4(b) splice variants in the tunica muscularis. These variants couple highly efficiently to Gs-proteins, producing a "high-efficacy" ceiling effect for agonists like this compound.

    • Human Reality: Human colonic mucosa and myenteric plexus express a wider diversity of variants (a, b, c, g, n). This compound acts as a partial agonist on several human isoforms where it acts as a full agonist in rats.

  • The 5-HT3 Antagonism Confounder:

    • This compound is a dual-action drug (5-HT4 agonist / 5-HT3 antagonist).[1]

    • In rats, 5-HT3 receptors are less critical for visceral pain modulation compared to humans. In humans, the 5-HT3 antagonism component is crucial for treating the pain of IBS-C, but may counteract the prokinetic effect (5-HT4 agonism) by slowing transit. Rodent models often fail to capture this "brakes vs. accelerator" dynamic.

Visualizing the Disconnect:

TranslationalGap cluster_0 Rodent Model (Rat) cluster_1 Human Clinical Reality Rat_5HT4 5-HT4(a/b) High Density Rat_Response High Intrinsic Activity (Strong Contraction) Rat_5HT4->Rat_Response Human_Response Partial Agonism (Variable Motility) Rat_Response->Human_Response POOR PREDICTABILITY Rat_Pain Low 5-HT3 Pain Correlation Human_5HT4 5-HT4(a/b/c/g/n) Mixed Variants Human_5HT4->Human_Response Human_Pain High 5-HT3 Pain Modulation This compound This compound (Dual Ligand) This compound->Rat_5HT4 Full Agonist This compound->Human_5HT4 Partial Agonist This compound->Human_Pain Antagonist (Analgesia)

Figure 1: The mechanistic divergence between rodent and human serotonergic signaling reduces the predictive value of standard transit assays.

Module 2: The "Gold Standard" Protocol (Ex Vivo Human Tissue)

User Question: “If I can’t trust the rat model, what is the validated alternative before Phase II?”

Solution: You must transition to Human Colonic Mucosal Strip Assays . This assay isolates the mucosa (where 5-HT4 receptors trigger secretion and peristaltic reflexes) from the muscle, allowing you to measure the drug's ability to sensitize the peristaltic reflex directly.

Protocol: Human Mucosal Organ Bath Setup

Reagents Required:

  • Krebs-Henseleit Solution (carbogenated: 95% O2 / 5% CO2).

  • Indomethacin (1 µM) – Critical to suppress prostaglandin-driven spontaneous activity.

  • TTX (Tetrodotoxin) – For control arms only.

Step-by-Step Workflow:

  • Tissue Acquisition: Obtain macroscopically normal human colon specimens (ascending/sigmoid) from resection surgeries (e.g., carcinoma margins). Transport immediately in ice-cold oxygenated Krebs.

  • Dissection (The Critical Step):

    • Pin tissue serosa-side down in a Sylgard dish.

    • Remove the tunica muscularis (circular and longitudinal muscle layers) by sharp dissection.

    • Why? You want the muscularis mucosae intact. This compound’s primary human efficacy is modulating the mucosal release of 5-HT and CGRP, which then drives the reflex.

  • Mounting:

    • Cut strips (3mm x 10mm) parallel to the circular muscle axis.

    • Mount in 10mL organ baths at 37°C.

    • Apply 1g (10 mN) resting tension.

  • Equilibration: Wash every 15 mins for 60 mins.

  • Challenge:

    • Control: Electrical Field Stimulation (EFS) alone (sub-maximal voltage).

    • Experimental: Incubate this compound (1 nM – 10 µM) for 20 mins, then repeat EFS.

  • Readout: Measure the facilitation of Cholinergic contraction (the "off" contraction after EFS).

Data Interpretation Guide:

ObservationDiagnosisAction
No effect on EFS contraction Low intrinsic activity on human splice variants.Compound likely ineffective in clinic.
Reduction in baseline tone 5-HT4 mediated relaxation (via muscularis mucosae).Validates receptor engagement.
Inhibition of EFS response 5-HT3 antagonism dominating 5-HT4 agonism.Warning: May worsen constipation (slow transit).
Module 3: Safety & Ischemic Colitis (The "Red Flag")

User Question: “this compound was halted in some trials due to ischemic colitis concerns. How do I screen for this if rats don't get ischemic colitis?”

Technical Insight: Ischemic colitis in this drug class (Alosetron, etc.) is often linked to severe vasoconstriction or profound constipation leading to luminal compression. Rats are poor predictors because their mesenteric vasculature 5-HT receptor profile differs.

Troubleshooting Protocol: The Human Mesenteric Artery Assay Do not rely on systemic blood pressure in dogs/rats. You must test local vasoconstriction.

  • Isolate: Human mesenteric arteries (discarded from resection).

  • Mount: Wire myograph system.

  • Pre-constrict: U46619 (Thromboxane mimetic) to induce tone.

  • Dose: Cumulative this compound (1 nM to 10 µM).

  • Success Criteria: this compound should cause vasorelaxation (via 5-HT4) or no effect . If you see contraction (via 5-HT1B cross-reactivity or 5-HT2A), the compound carries an ischemic risk.

Module 4: Advanced Pharmacokinetics (PBPK)

User Question: “We are seeing efficacy but high variability in plasma levels. Is this affecting the therapeutic window?”

Technical Diagnosis: this compound has a narrow therapeutic index due to the balance between 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (anti-nociceptive but potentially constipating).

Visualizing the Workflow:

PK_Workflow cluster_inputs Input Parameters cluster_process PBPK Modeling cluster_decision Go/No-Go Decision InVitro In Vitro Ki (5-HT4 vs 5-HT3) Sim Simulate Receptor Occupancy @ Target Site (Mucosa) InVitro->Sim Human_Tissue Ex Vivo Potency (Human Colon) Human_Tissue->Sim Ratio Calculate Agonist/Antagonist Ratio Sim->Ratio Safe High 5-HT4 Occ. Low 5-HT3 Occ. Ratio->Safe > 10:1 Ratio Risk Balanced Occ. (Efficacy Cancellation) Ratio->Risk < 1:1 Ratio

Figure 2: Physiologically Based Pharmacokinetic (PBPK) modeling workflow to determine the optimal therapeutic window.

References
  • Camilleri, M., et al. (2008). "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome."[1] Clinical Pharmacology & Therapeutics. Link

  • Gershon, M. D. (2004). "Review article: serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics. Link

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology. Link

  • Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link

  • Irving, H. R., et al. (2015). "Distribution of 5-HT3, 5-HT4, and 5-HT7 Receptors Along the Human Colon."[2] Journal of Neurogastroenterology and Motility. Link

  • ClinicalTrials.gov. "Investigation of the Safety and Efficacy of this compound in Constipation Predominant Irritable Bowel Syndrome (IBS)."[3] NCT00268879. Link

Sources

Technical Support Center: Renzapride Bioanalysis & Metabolite Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Core Problem: In Renzapride bioanalysis, the primary analytical challenge is interference from its major metabolite, This compound N-oxide . Although this compound metabolism is generally limited, the N-oxide (M-1) is the predominant species formed via FMO and CYP pathways.

The Mechanism of Interference: this compound N-oxide is thermally labile. During Electrospray Ionization (ESI), high source temperatures or declustering potentials can cause the N-oxide to lose an oxygen atom (in-source fragmentation). This reduces the metabolite (m/z 340) back to the parent drug mass (m/z 324) before it enters the first quadrupole (Q1).

If the N-oxide co-elutes with this compound, the mass spectrometer cannot distinguish between the "real" parent drug and the "reduced" metabolite, leading to significant overestimation of this compound concentrations .

Diagnostic Decision Tree

Use this workflow to determine if your assay is suffering from metabolite interference.

Renzapride_Interference_Check Start Start: Anomalous PK Data (e.g., Cmax > Theoretical) Check_RT Step 1: Check Retention Time (RT) of Parent vs. Metabolite Start->Check_RT Coelution Do Parent and N-oxide co-elute? Check_RT->Coelution Monitor_Trans Step 2: Monitor N-oxide Transition (m/z 340 -> 184) Coelution->Monitor_Trans Yes / Unknown Source_Exp Step 3: Perform Source Fragmentation Test (Inject pure N-oxide, monitor Parent MRM) Coelution->Source_Exp No (Separated) Monitor_Trans->Source_Exp Result_Pos Signal Detected in Parent Channel? Source_Exp->Result_Pos Action_Chrom CRITICAL ERROR: In-Source Fragmentation Action: Optimize Chromatography Result_Pos->Action_Chrom Yes (>1% conversion) Action_OK Assay Valid Result_Pos->Action_OK No Action_MS Action: Lower Source Temp/DP Action_Chrom->Action_MS Secondary Optimization

Figure 1: Diagnostic logic for identifying N-oxide interference in this compound assays. Note that chromatographic separation is the primary defense.

Module 1: Chromatographic Resolution (The Primary Defense)

Objective: Physically separate this compound from this compound N-oxide. Why: Mass spectrometry cannot resolve the interference if in-source fragmentation occurs. Chromatography is the only step that prevents the "false" parent ions from entering the MS at the same time as the real parent ions.

The Challenge

This compound and its N-oxide share similar polarity (both contain polar amine/amide functionalities), often leading to co-elution on standard C18 gradients.

Recommended Protocol: Biphenyl or HILIC Separation

While C18 is standard, Biphenyl phases offer superior selectivity for isomeric and isobaric amine metabolites due to pi-pi interactions.

Step-by-Step Optimization:

  • Column Selection:

    • Preferred: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.

    • Alternative: HILIC (if sensitivity allows, as this compound is polar).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5). Acidic pH stabilizes the N-oxide.

    • B: Acetonitrile (Avoid Methanol if possible, as it can enhance N-oxide degradation).

  • Gradient Profile (Example):

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0100.4Initial Hold
1.0100.4
4.0600.4Shallow gradient to separate N-oxide
4.1950.4Wash
5.5950.4Wash
5.6100.4Re-equilibration

Validation Criteria:

  • Inject a mixture of this compound (Parent) and synthesized this compound N-oxide.

  • Requirement: Baseline resolution (

    
    ). The N-oxide typically elutes earlier than the parent on Reverse Phase (RP) due to higher polarity.
    

Module 2: Mass Spectrometry Tuning (Minimizing Crosstalk)

Objective: Reduce the energy in the ion source to prevent the N-oxide


 Parent conversion.
Mechanism of Error


If this reaction happens in the source, the Q1 quadrupole selects


 324. The detector registers this as this compound.[1][2][3]
Optimization Protocol
  • Monitor Two Transitions:

    • Parent (this compound):

      
       (Quantifier)
      
    • Metabolite (N-oxide):

      
       (Monitor)
      
  • Source Temperature (TEM/GS2):

    • N-oxides are thermally unstable.

    • Action: Lower source temperature in

      
      C increments.
      
    • Target: Find the lowest temperature that maintains adequate sensitivity for the Parent but minimizes N-oxide degradation.

  • Declustering Potential (DP) / Cone Voltage:

    • High DP accelerates ions and causes collision-induced dissociation (CID) in the source.

    • Action: Perform a "DP Ramp" on the N-oxide standard while monitoring the Parent mass (324).

    • Goal: Select a DP where the signal for 324 (arising from the 340 standard) is

      
       of the 340 signal.
      

Data Output: In-Source Fragmentation Assessment

Parameter SettingN-Oxide Signal (

340)
"Ghost" Parent Signal (

324)
% CrosstalkStatus
Temp 550°C 1.2e66.0e45.0%FAIL
Temp 450°C 1.1e62.2e42.0%RISK
Temp 350°C 9.5e54.7e30.5%PASS

Module 3: Sample Preparation & Stability

Objective: Prevent ex vivo conversion of metabolites during extraction.

Critical Risks
  • N-Oxide Reduction: Chemical reduction during extraction (e.g., using antioxidants improperly) can convert N-oxide back to parent.

  • Photostability: Some benzamides are light-sensitive.

Recommended Workflow
  • Anticoagulant: K2EDTA is standard.

  • pH Control: Maintain neutral to slightly acidic pH. Avoid strong alkaline conditions which may ring-open the diazabicycle or degrade the N-oxide.

  • Temperature: Process all samples on wet ice (

    
    C).
    
  • Extraction Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for initial screening to avoid heating/evaporation steps that might degrade labile metabolites. If LLE is necessary, avoid high-temperature evaporation (keep

    
    C).
    

Frequently Asked Questions (FAQ)

Q1: I see a peak in my "Double Blank" (matrix only) at the this compound retention time. Is this interference?

  • Answer: Unlikely to be metabolite interference if it's in a blank matrix (unless the matrix is from a dosed animal). This is likely carryover . This compound is a basic amine and sticks to glass and metallic surfaces.

  • Fix: Use a needle wash with high organic strength and low pH (e.g., Acetonitrile:Water:Formic Acid 80:20:0.1).

Q2: My calibration curve is non-linear at high concentrations (quadratic).

  • Answer: This can be caused by detector saturation or dimer formation. However, if you are also analyzing incurred samples, check if the N-oxide is co-eluting. At high concentrations, the N-oxide abundance increases, and if it fragments, it adds a non-linear "boost" to the parent signal depending on source saturation.

Q3: Can I just use a different MRM transition to avoid interference?

  • Answer: Not for in-source fragmentation. If the N-oxide loses oxygen in the source, it physically becomes the Parent ion (

    
     324). Once it enters Q1 as 324, it is indistinguishable from the drug. You must  separate them chromatographically.
    

Q4: Where can I find the official guidance on this?

  • Answer: Refer to the FDA M10 Bioanalytical Method Validation Guidance (Section 3.2.6), which explicitly requires investigation of matrix effects and metabolite interference.

References

  • FDA M10 Bioanalytical Method Validation Guidance for Industry. (2022). Food and Drug Administration.[4][5][6] Available at: [Link]

  • Pharmacology and metabolism of this compound. (2009). British Journal of Pharmacology / PMC. (Confirming N-oxide as the primary metabolite and its polarity). Available at: [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. (2023). Analytical Chemistry / PMC. (General principles of isobaric/in-source interference). Available at: [Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics & Cardiotoxicity Profile: Renzapride vs. Cisapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prokinetic Safety Paradox

The development of prokinetic agents for Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroparesis has historically been defined by the "Cisapride Collapse." Cisapride, a potent 5-HT4 agonist, was withdrawn from the market due to QT interval prolongation and Torsades de Pointes (TdP).

Renzapride was engineered as a "best-in-class" successor, designed to decouple the therapeutic 5-HT4 agonism from the off-target hERG channel blockade. Furthermore, it incorporated 5-HT3 antagonism to address visceral hypersensitivity.

Verdict: While this compound successfully eliminated the cardiac safety liability (


 vs. Cisapride 

), it failed to demonstrate superior clinical efficacy over placebo in Phase III trials for IBS-C. This guide analyzes the mechanistic divergence that secured this compound's safety profile but failed to secure its market viability.

Mechanistic Architecture: Dual vs. Single Action

Pharmacodynamic Comparison

Cisapride acts primarily as a non-selective 5-HT4 agonist. This compound utilizes a dual mechanism:[1]

  • 5-HT4 Agonism (Prokinetic): Stimulates adenylyl cyclase in enteric neurons, enhancing acetylcholine (ACh) release and propulsive motility.

  • 5-HT3 Antagonism (Antinociceptive/Antiemetic): Blocks extrinsic primary afferent signaling to reduce visceral pain and nausea—a feature absent in Cisapride.

Signaling Pathway Visualization

The following diagram illustrates the dual-target mechanism of this compound within the Enteric Nervous System (ENS).

G cluster_ENS Enteric Presynaptic Neuron cluster_Afferent Extrinsic Primary Afferent (Pain) This compound This compound (Dual Ligand) HT4 5-HT4 Receptor (Gs-Coupled) This compound->HT4 Agonist HT3 5-HT3 Receptor (Ligand-Gated Cation) This compound->HT3 Antagonist (Blockade) Cisapride Cisapride (Single Ligand) Cisapride->HT4 Agonist AC Adenylyl Cyclase HT4->AC Gs Activation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Ca_Channel Ca2+ Channel Phosphorylation PKA->Ca_Channel ACh_Release Acetylcholine Release (Motility) Ca_Channel->ACh_Release Depolarization Na+/Ca2+ Influx (Depolarization) HT3->Depolarization Endogenous 5-HT Pain_Signal Visceral Pain Signal Depolarization->Pain_Signal

Caption: this compound drives motility via 5-HT4 (green path) while blocking pain signaling via 5-HT3 (yellow path). Cisapride lacks the 5-HT3 blockade.

Cardiac Safety & Electrophysiology

The critical differentiator is the interaction with the


 current (hERG channel). Cisapride binds with high affinity to aromatic residues (Tyr-652 and Phe-656) in the hERG pore, causing delayed repolarization.
Quantitative Safety Margin

The "Safety Margin" is defined as the ratio of the hERG


 to the therapeutic 

.
ParameterCisapride (Reference Toxicity)This compound (Target Profile)Clinical Implication
Primary Target (

)
5-HT4: ~20 nM5-HT4: ~138-477 nMThis compound requires higher dosing for similar motility.
Secondary Target (

)
None5-HT3: 17 nMThis compound has potent antiemetic potential.
hERG Blockade (

)
6.5 – 44.5 nM (High Potency)> 10,000 nM (Low Potency)This compound has no relevant hERG liability.
Therapeutic

~150 – 300 nM~50 – 100 nMCisapride concentrations overlap with hERG blockade.
Metabolic Route CYP3A4 (Major DDI Risk)Renal Excretion (No CYP)This compound avoids "metabolic pile-up" with antifungals/macrolides.
Metabolic Safety Factor

Cisapride's toxicity was exacerbated by drug-drug interactions (DDIs). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) spiked plasma levels, pushing the drug into the hERG-blocking range.

  • This compound Advantage: It is excreted renally and is not a substrate for CYP450 isozymes. This renders the "grapefruit juice effect" irrelevant for this compound safety.

Experimental Validation Protocols

To validate these claims in a drug development setting, the following self-validating protocols are required.

The Gold Standard hERG Assay (Voltage-Clamp)

Fluorescence assays are insufficient for regulatory submission. You must use whole-cell patch-clamp electrophysiology.

Protocol Workflow:

  • Cell Line: HEK293 cells stably expressing KCNH2 (hERG).

  • Solutions:

    • Pipette (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).[2]

    • Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (elicits the "tail current").[3]

    • Measurement: Measure peak tail current amplitude.

  • Validation Criteria:

    • Run Positive Control: E-4031 (

      
      ).
      
    • Run Test Compound: this compound (0.1, 1, 10, 100

      
      ).
      

HERG_Protocol Step1 HEK293-hERG Transfection Step2 Giga-Ohm Seal Formation Step1->Step2 Step3 Voltage Step (-80mV to +20mV) Step2->Step3 Step4 Drug Perfusion (Steady State) Step3->Step4 Step5 Tail Current Analysis (-50mV) Step4->Step5 Validation Validation: E-4031 Control Step5->Validation

Caption: Whole-cell patch-clamp workflow for quantifying IKr inhibition (hERG liability).

Isolated Guinea Pig Ileum (Motility Assay)

To confirm 5-HT4 efficacy relative to Cisapride.

  • Preparation: Harvest distal ileum segments from male Dunkin-Hartley guinea pigs.

  • Mounting: Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95% O2 / 5% CO2.

  • Stimulation: Apply electrical field stimulation (EFS) to induce cholinergic twitch response.

  • Dosing: Cumulative dosing of Cisapride vs. This compound (

    
     to 
    
    
    
    M).
  • Endpoint: Measure % increase in twitch height (contractility) relative to baseline.

Clinical Implications & Development Fate

Despite the superior safety profile confirmed by the data above, this compound failed to reach the market.

  • Efficacy Ceiling: While safe, this compound 4mg did not show a statistically significant benefit over placebo in the primary endpoint (relief of overall IBS symptoms) in Phase III trials (Alizyme).

  • Ischemic Colitis Risk: Like other 5-HT3 antagonists (e.g., Alosetron), there were monitored concerns regarding ischemic colitis, though cardiac safety remained pristine.

  • The Lesson: this compound proves that removing hERG toxicity is necessary but not sufficient for drug approval. The dual mechanism, while elegant in theory, may have resulted in opposing pharmacodynamic effects (5-HT3 antagonism potentially slowing transit while 5-HT4 agonism accelerates it) in specific patient subsets.

References

  • Cisapride hERG Blockade Mechanism

    • Mohammad, S., et al. (1997). "Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride."[4] American Journal of Physiology-Heart and Circulatory Physiology. Link

  • This compound Pharmacodynamics & Metabolism

    • Meyers, N. L., et al. (2008).[5] "Pharmacology and Metabolism of this compound: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome." Journal of Pharmacology and Experimental Therapeutics. Link

  • Comparative Clinical Safety

    • Camilleri, M., et al. (2008). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology. Link

  • hERG Assay Standardization

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link

  • This compound Efficacy Meta-Analysis

    • Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link

Sources

Renzapride vs. Selective 5-HT4 Agonists: A Mechanistic & Safety Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Action" Hypothesis vs. Selectivity

Status: Renzapride is currently discontinued from Phase III development for IBS-C. Key Lesson: While the "Dual-Action" hypothesis (5-HT4 agonism for motility + 5-HT3 antagonism for pain) was theoretically sound, clinical reality favored high selectivity.

This guide analyzes this compound (a substituted benzamide) against the current gold standard, Prucalopride , and the historical reference, Cisapride . For drug developers, this compound serves as a critical case study in the trade-off between multi-target efficacy and safety signals—specifically Ischemic Colitis and hERG channel liability .

Quick Comparison Matrix
FeatureThis compoundPrucaloprideCisapride
Primary Class BenzamideDihydrobenzofuranBenzamide
Mechanism 5-HT4 Agonist / 5-HT3 AntagonistHighly Selective 5-HT4 AgonistNon-selective 5-HT4 Agonist
hERG Liability Moderate (

)
Negligible (

)
High (

)
Clinical Fate Failed Phase III (Ischemic Colitis/Efficacy)FDA/EMA ApprovedWithdrawn (Arrhythmias)

Mechanistic Architecture

This compound was designed to address the two main symptoms of Irritable Bowel Syndrome with Constipation (IBS-C): hypomotility and visceral hypersensitivity .

The Dual-Action Pathway
  • Prokinetic Action (5-HT4): Agonism of 5-HT4 receptors on presynaptic cholinergic neurons in the Enteric Nervous System (ENS) enhances acetylcholine (ACh) release, driving smooth muscle contraction.

  • Antinociceptive Action (5-HT3): Antagonism of 5-HT3 receptors on extrinsic vagal and spinal afferents blocks pain signal transmission to the CNS.

G cluster_ENS Enteric Nervous System cluster_Afferent Extrinsic Afferent Nerves This compound This compound (Ligand) HT4 5-HT4 Receptor (Presynaptic) This compound->HT4 Agonist (+) HT3 5-HT3 Receptor (Nociceptor) This compound->HT3 Antagonist (-) ACh ACh Release HT4->ACh cAMP u2191 Muscle Smooth Muscle Contraction ACh->Muscle Motility Pain Visceral Pain Signaling HT3->Pain Inhibition

Figure 1: this compound's dual mechanism targeting motility via 5-HT4 and pain via 5-HT3 blockade.

Comparative Pharmacology (The Data)

Receptor Affinity & Selectivity ( )

The failure of early generation prokinetics (Cisapride) was due to "dirty" binding profiles. Prucalopride represents the success of "clean" chemistry. This compound sits in the middle.[1]

Compound5-HT4 Affinity (

)
5-HT3 Affinity (

)
hERG Affinity (

)
Safety Margin (hERG/5-HT4)
This compound ~7.5 - 8.0~7.1

Moderate
Prucalopride ~8.6Negligible (<5.0)

High (>300x)
Cisapride ~7.0Negligible

Critical Risk
Mosapride ~7.4NegligibleNo EffectHigh

Critical Insight: Cisapride blocks hERG at nanomolar concentrations (24 nM), overlapping with its therapeutic window. This compound requires micromolar concentrations (1.8 µM), making it safer than Cisapride but less "clean" than Mosapride or Prucalopride.

Efficacy Metrics (Preclinical)

In the standard Guinea Pig Ileum (GPI) assay (see Protocol below), the rank order of potency for inducing contraction is: Tegaserod > 5-HT > Prucalopride > this compound > Cisapride

  • Prucalopride: Full agonist (Intrinsic Activity ~93%).

  • This compound: Full agonist, but efficacy curves can be blunted by its concurrent 5-HT3 antagonism (which may modulate cholinergic release negatively in some specific tissue preparations).

Safety & Toxicology Analysis

The hERG Liability (Arrhythmia)

While this compound is a benzamide (structurally similar to Cisapride), it does not share the catastrophic hERG affinity.

  • Cisapride: Potent, voltage-dependent block of hERG.[1][2]

  • This compound: Voltage-dependent block, but 100x less potent.

Ischemic Colitis (The Real Killer)

The development of this compound was halted primarily due to cases of Ischemic Colitis (0.3% incidence in long-term trials) combined with lack of superior efficacy over placebo.

  • Mechanism: Likely related to 5-HT1 receptor cross-reactivity (vasoconstriction) or severe, localized hypermotility compromising blood flow.

  • Comparison: Tegaserod also faced this issue. Prucalopride has largely avoided this signal due to high selectivity.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows.

In Vitro: Guinea Pig Ileum (GPI) Contractility Assay

This is the industry standard for determining 5-HT4 agonist potency (


) and intrinsic activity.

Objective: Measure isometric contraction of longitudinal muscle.

Workflow Diagram:

Protocol Start Tissue Preparation (Guinea Pig Ileum) Bath Mount in Organ Bath (Tyrode's Solution, 37°C, 95% O2) Start->Bath Pretreat Add Antagonists (Methysergide/Ketanserin) To block 5-HT1/5-HT2 Bath->Pretreat Stim Electrical Field Stimulation (EFS) (To test neural integrity) Pretreat->Stim Dose Cumulative Dosing (1 nM - 10 µM Agonist) Stim->Dose Measure Record Isometric Tension (Force Transducer) Dose->Measure Validation Validate Mechanism: Add GR113808 (5-HT4 Antagonist) Should abolish response Measure->Validation

Figure 2: Standardized GPI Bioassay workflow for 5-HT4 agonists.

Detailed Steps:

  • Isolation: Sacrifice guinea pig (cervical dislocation). Remove ileum (10-20 cm proximal to ileocecal junction).

  • Mounting: Cut 2-cm segments. Mount longitudinally in 20mL organ baths containing Tyrode’s solution.

  • Equilibration: Apply 1g tension. Equilibrate for 60 mins, washing every 15 mins.

  • Neural Block (Optional): To test direct muscle action, add Tetrodotoxin (TTX, 1 µM). To test neuronal 5-HT4 action (standard), do NOT add TTX.

  • Dosing: Add this compound or Comparator cumulatively (0.1 nM to 10 µM).

  • Calculation: Express response as % of maximal contraction induced by Acetylcholine (10 µM) or 5-HT.

In Vivo: Gastric Emptying (Rat Model)

Objective: Assess functional motility enhancement.

  • Fasting: Starve Wistar rats for 24h (water ad libitum).

  • Test Meal: Administer 1.5 mL methyl cellulose (1.5%) containing Phenol Red (0.05%) via oral gavage.

  • Drug Admin: IP or Oral administration of this compound (1-10 mg/kg) 30 mins prior to meal.

  • Termination: Sacrifice animals 20 mins post-meal.

  • Quantification: Remove stomach, homogenize in NaOH. Measure absorbance of Phenol Red at 560 nm.

  • Formula:

    
    .
    

References

  • Potet, F. et al. (2001). "Comparison of the effects of the 5-HT4 receptor agonists prucalopride and this compound on the human cardiac 'ether-a-go-go-related gene' (hERG) K+ channel." Journal of Pharmacology and Experimental Therapeutics.

  • Lembo, A.J. et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.

  • Briejer, M.R. et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology.

  • Camilleri, M. et al. (2004). "Effect of this compound on transit in constipation-predominant irritable bowel syndrome." Clinical Gastroenterology and Hepatology.

  • Wardle, K.A. & Sanger, G.J. (1993). "The guinea-pig isolated colon LMMP preparation as a bioassay for 5-HT4 agonist and antagonist activity."[3] British Journal of Pharmacology.[4][5]

Sources

Comparative Guide: Placebo-Controlled Studies of Renzapride in IBS-C

[1]

Status: Discontinued / Withdrawn from Development Drug Class: Mixed 5-HT4 Receptor Agonist / 5-HT3 Receptor Antagonist Target Indication: Irritable Bowel Syndrome with Constipation (IBS-C)

Executive Summary: The "Mixed Mechanism" Hypothesis

Renzapride represented a strategic attempt to solve the dual pathology of IBS-C: altered motility and visceral hypersensitivity. Theoretically, a single molecule combining 5-HT4 agonism (prokinetic) and 5-HT3 antagonism (analgesic/anti-nociceptive) should have been superior to selective agents.

However, placebo-controlled Phase III trials (ATLANTIS) revealed a critical divergence in clinical endpoints. While this compound significantly accelerated colonic transit and improved bowel frequency, it failed to demonstrate a statistically significant benefit over placebo in the primary endpoint: Global Assessment of Relief of IBS Symptoms . This failure, combined with a signal of ischemic colitis, led to the cessation of its development.

This guide analyzes the technical performance of this compound against placebo and successful alternatives (e.g., Prucalopride), focusing on the dissociation between physiological transit acceleration and subjective symptom relief.

Mechanistic Architecture

To understand the experimental data, one must first understand the signaling conflict. This compound targets two distinct pathways within the Enteric Nervous System (ENS).

The Dual-Action Pathway
  • 5-HT4 Agonism (Prokinetic): Located on presynaptic cholinergic neurons. Activation enhances acetylcholine (ACh) release, stimulating smooth muscle contraction and peristalsis.

  • 5-HT3 Antagonism (Analgesic): Located on extrinsic primary afferent neurons. Blockade inhibits nociceptive (pain) signals transmitting from the gut to the spinal cord.

Critical Flaw: 5-HT3 antagonists (like Alosetron) are known to slow colonic transit. By combining this with a 5-HT4 agonist, the prokinetic effect may have been blunted, or the analgesic effect was insufficient to overcome the sensation of chemically induced hyper-motility.

Visualization of Mechanism (DOT)

Renzapride_Mechanismcluster_ENSEnteric Nervous Systemcluster_AfferentExtrinsic Afferent NervesThis compoundThis compound(Ligand)HT45-HT4 Receptor(Presynaptic)This compound->HT4Agonist (+)HT35-HT3 Receptor(Nociceptor)This compound->HT3Antagonist (-)AChAcetylcholineReleaseHT4->AChStimulatesMuscleSmooth MuscleContractionACh->MuscleIncreases MotilityPainVisceral PainTransmissionHT3->PainBlocks Signal

Figure 1: Dual mechanism of action. Green arrows indicate stimulation (motility); red-blocked lines indicate inhibition (pain reduction).

Clinical Efficacy Analysis: Phase II vs. Phase III

The development of this compound illustrates a common pitfall in IBS drug development: positive Phase II physiological data failing to translate into Phase III subjective relief.

Comparative Efficacy Data

The following table synthesizes data from the key Phase IIb (dose-ranging) and Phase III (ATLANTIS) trials.

MetricPlaceboThis compound (2mg bid)This compound (4mg qd)Statistical Significance
Sample Size (Phase III) N=896N=450N=452-
Global Relief (Months) 0.440.600.55P=0.027 (Marginal)*
Stool Consistency BaselineSofterSofterP < 0.05
Bowel Frequency BaselineIncreasedIncreasedP < 0.05
Colonic Transit (GC24) 1.9-2.8P < 0.01 (Phase II)

*Note: While P=0.027 is technically significant, the absolute difference (approx. 3-4 days of relief over a month) was deemed clinically insufficient given the high placebo response rate (~40%).

The "Global Relief" Disconnect

In the ATLANTIS trial (Lembo et al., 2010), this compound successfully treated the constipation (objective sign) but failed to adequately treat the IBS (subjective symptom complex).

  • Observation: Patients had more bowel movements.

  • Patient Report: "I am still in pain/discomfort."

  • Implication: Increasing motility alone does not resolve the visceral hypersensitivity of IBS-C, and the 5-HT3 antagonist component of this compound was likely under-dosed or ineffective in this specific dual-binding configuration.

Experimental Protocol: Scintigraphic Colonic Transit

To objectively verify the prokinetic effect of this compound, researchers utilized Colonic Transit Scintigraphy . This is the "Gold Standard" protocol for validating motility agents.

Methodology

Objective: Quantify the movement of a radiolabeled meal through the colon over 48 hours. Metric: Geometric Center (GC), a weighted average of isotope distribution (Range 1-5; 1=Cecum, 5=Stool).

  • Preparation: 111In-DTPA (Indium-111) adsorbed onto activated charcoal particles.

  • Ingestion: Delivered via a methacrylate-coated capsule (pH sensitive) to ensure release in the ileocecal region, avoiding gastric variation.

  • Imaging: Gamma camera images acquired at T=4, 24, and 48 hours.

  • Calculation: The colon is divided into 4 regions (Ascending, Transverse, Descending, Rectosigmoid) + Stool.

    • Formula:

      
      
      
Protocol Workflow (DOT)

Scintigraphy_Protocolcluster_ImagingGamma Camera AcquisitionStartSubject Selection(IBS-C Rome Criteria)DosingDrug Administration(Placebo vs this compound)Start->DosingTracerIngest 111In-DTPA(Delayed Release Capsule)Dosing->TracerT0T=0h(Baseline)Tracer->T0T24T=24h(Primary Transit Metric)T0->T24  Wait Period  T48T=48h(Clearance Metric)T24->T48AnalysisCalculate Geometric Center (GC)GC = sum(Counts * Region_ID)T48->AnalysisOutcomeCompare GC vs. Symptom ScoreAnalysis->Outcome

Figure 2: Scintigraphic Colonic Transit Assessment Workflow.

Safety & Toxicology: The Ischemic Colitis Signal

The withdrawal of this compound was not solely due to efficacy; it was the benefit-risk ratio.

  • Adverse Event: Ischemic Colitis (IC).

  • Incidence: 3 cases reported in the long-term open-label extension (0.1 - 0.3% risk).

  • Context: While rare, IC is a known class effect of serotonergic modulators (e.g., Alosetron, Tegaserod). In the absence of "game-changing" efficacy, any risk of bowel ischemia is unacceptable to regulators (FDA/EMA).

  • Comparison:

    • Prucalopride:[1][2][3] High selectivity for 5-HT4 has largely avoided this, focusing on cardiac safety instead.

    • This compound: The mixed mechanism did not protect against vascular side effects.

Comparative Technical Review

Why did this compound fail while Prucalopride succeeded?

FeatureThis compoundPrucaloprideTegaserod
Mechanism 5-HT4 Agonist + 5-HT3 AntagonistSelective 5-HT4 Agonist5-HT4 Partial Agonist
Receptor Selectivity Low (Mixed)High (High affinity)Moderate
Primary Efficacy Improved Stool Freq, Failed Pain ReliefImproved Stool Freq & ConsistencyImproved Global Relief
Safety Signal Ischemic ColitisHeadache, Diarrhea (No CV/IC signal)CV Events (Withdrawn/Restricted)
Outcome Discontinued Approved (Motegrity) Restricted Use

References

  • Lembo, A. J., et al. (2010). Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[4][5][6] Alimentary Pharmacology & Therapeutics. Link

  • Camilleri, M., et al. (2004).[4] Effect of this compound on transit in constipation-predominant irritable bowel syndrome. Clinical Gastroenterology and Hepatology. Link

  • George, A. M., et al. (2008).[5] Clinical trial: this compound therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting. Alimentary Pharmacology & Therapeutics. Link

  • Tack, J., et al. (2009). Prucalopride (Resolor) in the treatment of severe chronic constipation in patients dissatisfied with laxatives. Gut. Link

  • Spiller, R. C. (2010).[6] this compound for IBS-C: a case of too little, too late? Alimentary Pharmacology & Therapeutics. Link

Head-to-head comparison of Renzapride and tegaserod

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of 5-HT Modulators in GI Motility

Executive Summary

This guide provides a rigorous technical comparison between Renzapride (a mixed 5-HT4 full agonist / 5-HT3 antagonist) and Tegaserod (a selective 5-HT4 partial agonist). While both agents target the serotonin receptor family to treat hypomotility disorders like Irritable Bowel Syndrome with Constipation (IBS-C), their development trajectories diverged significantly due to distinct pharmacological profiles.

  • Tegaserod demonstrated clinical efficacy but faced market withdrawal (and subsequent restricted reintroduction) due to cardiovascular ischemic risks (5-HT1B/1D off-target effects).

  • This compound offered a theoretically superior "dual-action" profile designed to decouple motility from visceral pain. However, it failed in Phase III trials not due to safety, but due to lack of superior efficacy over placebo, highlighting the complexity of translational pharmacology in functional GI disorders.

Mechanistic Profiling & Receptor Pharmacology

The core differentiator lies in the "Dual-Action" hypothesis of this compound versus the "Selective Partial Agonism" of Tegaserod.

1.1 Receptor Binding Affinity (

) & Functional Activity

The following table synthesizes binding data from radioligand assays and functional turnover studies.

ParameterThis compound Tegaserod Clinical Implication
5-HT4 Activity Full Agonist Partial Agonist Full agonism (this compound) theoretically drives maximal ACh release, but may induce receptor desensitization faster than partial agonism.
5-HT4 Affinity (

)
~195 nM (Moderate)~15–20 nM (High)Tegaserod occupies receptors at lower plasma concentrations.
5-HT3 Activity Antagonist NegligibleThis compound's 5-HT3 blockade was intended to reduce visceral hypersensitivity and prevent urgency/diarrhea.
5-HT1B / 1D Low AffinityModerate AffinityTegaserod's affinity here is linked to vasoconstriction and ischemic events (stroke/MI).
hERG (

)
1.8

M (Low risk)
> 10

M (No risk)
Neither drug carries the high torsadogenic risk of Cisapride (

~2.4 nM).
1.2 Signaling Pathway Visualization

The diagram below illustrates the mechanistic divergence in the Enteric Nervous System (ENS).

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Extrinsic Sensory Neuron (Pain) HT4 5-HT4 Receptor AC Adenylate Cyclase HT4->AC Gs Coupling cAMP cAMP AC->cAMP ACh_Ves ACh Release cAMP->ACh_Ves Facilitates HT3 5-HT3 Receptor Pain Nociceptive Signal HT3->Pain Depolarization Teg Tegaserod (Partial Agonist) Teg->HT4 Activates Ren This compound (Agonist + Antagonist) Ren->HT4 Activates (Full) Ren->HT3 Blocks

Figure 1: Differential Modulation of the ENS. Tegaserod selectively drives motility via 5-HT4. This compound attempts to drive motility (5-HT4) while simultaneously dampening visceral pain signaling (5-HT3 blockade).

Pharmacodynamics & Efficacy Analysis[2][3][4]
2.1 The "Cancellation" Hypothesis

This compound failed to meet primary endpoints in Phase III (Alizyme) trials for IBS-C.[1][2]

  • Observation: While this compound significantly accelerated colonic transit (pharmacodynamic proof-of-concept), it did not statistically improve "Global Relief of Symptoms" compared to placebo.

  • Mechanistic Conflict: 5-HT3 antagonists (like Alosetron) are used to treat diarrhea-predominant IBS (IBS-D) because they slow transit. This compound's 5-HT3 antagonist moiety may have functionally counteracted its 5-HT4 prokinetic effect in certain bowel segments, leading to "physiological noise" rather than a clean therapeutic signal.

2.2 Clinical Outcomes Matrix
Outcome MeasureTegaserod (6 mg b.i.d.) This compound (4 mg q.d.)
Global Relief (IBS-C) Positive (Superior to Placebo in women)Negative (No diff vs. Placebo)
Colonic Transit Time Accelerated (Ascending Colon)Accelerated (Ascending Colon)
Stool Consistency Improved (Looser)Improved (Looser)
Abdominal Pain Modest ImprovementNo Significant Improvement
Safety Pharmacology: Ischemia vs. Arrhythmia

Drug developers must distinguish between Electrophysiological Safety (hERG/QTc) and Vascular Safety (Ischemia).

3.1 The hERG Liability (QTc Prolongation)[3]
  • Cisapride was withdrawn due to hERG blockade (

    
     ~2.4 nM) causing Torsades de Pointes.[4]
    
  • This compound has a wide safety margin (

    
     ~1800 nM). No significant QTc prolongation was observed in clinical trials.
    
  • Tegaserod has negligible hERG interaction.

3.2 The Ischemic Liability (5-HT1B/1D)
  • Tegaserod was withdrawn due to a statistically significant imbalance in cardiovascular ischemic events (angina, MI, stroke) compared to placebo (0.11% vs 0.01%). This is attributed to off-target activation of 5-HT1B receptors on coronary and cerebral vasculature, causing vasoconstriction.

  • This compound was designed to avoid 5-HT1 affinity and did not demonstrate this ischemic signal, though cases of Ischemic Colitis (local gut ischemia) were reported at low rates.

Safety Drug Candidate Molecule hERG hERG Channel (Kv11.1) Drug->hERG Blockade HT1B 5-HT1B Receptor (Vascular Smooth Muscle) Drug->HT1B Agonism (Off-target) QT QTc Prolongation (Torsades de Pointes) hERG->QT Repolarization Delay hERG->QT Cisapride Risk Vasocon Vasoconstriction HT1B->Vasocon Contraction Ischemia Ischemic Event (Stroke/MI) HT1B->Ischemia Tegaserod Risk Vasocon->Ischemia Flow Restriction

Figure 2: Safety Liability Pathways. Distinguishing the electrophysiological risk (hERG) from the vascular risk (5-HT1B).

Experimental Protocols for Validation

To validate the claims above, the following self-validating protocols are recommended for preclinical assessment.

Protocol A: Ex Vivo Peristaltic Reflex (Guinea Pig Ileum)

Objective: Differentiate 5-HT4 agonism (prokinetic) from 5-HT3 antagonism (anti-nociceptive/transit slowing).

  • Tissue Prep: Harvest ileal segments (10 cm) from Dunkin-Hartley guinea pigs. Mount in an organ bath containing Tyrode’s solution at 37°C, oxygenated with 95% O2/5% CO2.

  • Normalization: Apply 1g tension. Equilibrate for 60 min, washing every 15 min.

  • Induction: Induce peristalsis by raising intraluminal pressure (fluid infusion) until regular waves occur.

  • Agonist Challenge:

    • Add Tegaserod (1 nM – 1

      
      M). Expected Result: Increased frequency of peristaltic waves; decreased threshold pressure.
      
    • Add This compound (1 nM – 1

      
      M). Expected Result: Increased frequency (5-HT4 effect).
      
  • Antagonist Challenge (The Validator):

    • Pre-incubate with GR113808 (selective 5-HT4 antagonist).

    • Result: Both drugs should lose prokinetic efficacy, confirming 5-HT4 mechanism.

    • Differentiation: Add 2-Methyl-5-HT (5-HT3 agonist). This compound should block the contractile disturbances caused by this agonist, whereas Tegaserod will not.

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Quantify arrhythmogenic risk (


).
  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solution: Extracellular (Tyrode’s); Intracellular (K-aspartate based).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (elicit tail current).

  • Application:

    • Perfuse vehicle (0.1% DMSO) for baseline stability.

    • Perfuse Test Compound (4 concentrations, e.g., 0.1, 1, 10, 100

      
      M).
      
    • Perfuse Positive Control (E-4031 , 100 nM).

  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle.

    • Pass Criteria:

      
       > 10 
      
      
      
      M (Safety Margin > 30x therapeutic
      
      
      ).
References
  • Camilleri, M., et al. (2008). "Phase II study of the efficacy and safety of this compound in irritable bowel syndrome with constipation." Alimentary Pharmacology & Therapeutics. Link

  • Drossman, D. A., et al. (2002). "A multicenter, placebo-controlled, double-blind study of the serotonin-4 receptor partial agonist tegaserod in women with irritable bowel syndrome." Gastroenterology. Link

  • Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics. Link

  • Beattie, D. T., et al. (2008). "The pharmacology of this compound, a novel benzamide 5-HT4 receptor agonist and 5-HT3 receptor antagonist."[5] British Journal of Pharmacology. Link

  • Madia, V. N., et al. (2020). "Tegaserod for the Treatment of Irritable Bowel Syndrome."[6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

Sources

Efficacy of Renzapride in Combination with Other Prokinetics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mixed-Mechanism" Paradox

Renzapride represents a unique case study in the pharmacotherapy of functional gastrointestinal disorders (FGIDs). Unlike highly selective 5-HT4 agonists (e.g., Prucalopride), this compound was engineered as a dual-action ligand : a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.

The theoretical advantage was clear:

  • 5-HT4 Agonism: Promotes peristalsis (Prokinetic).[1]

  • 5-HT3 Antagonism: Modulates visceral hypersensitivity and dampens overactive nociception (Analgesic/Antiemetic).

However, clinical reality diverged from this theory. While this compound successfully accelerated colonic transit, it failed to consistently demonstrate superior pain relief compared to placebo in Phase III trials for IBS-C, and safety concerns (ischemic colitis) halted its development.

This guide analyzes this compound’s efficacy profile in the context of combination strategies —comparing how its dual mechanism performs against "pure" alternatives and evaluating the theoretical utility of combining it with other agents.

Mechanistic Architecture

To understand the efficacy of this compound in combination or comparison, one must visualize the opposing pathways it targets within the Enteric Nervous System (ENS).

Diagram 1: Dual-Pathway Modulation by this compound

The following diagram illustrates the simultaneous activation of the peristaltic reflex (via 5-HT4) and the blockade of extrinsic pain transmission (via 5-HT3).

RenzaprideMechanism cluster_ENS Enteric Nervous System (Myenteric Plexus) cluster_Afferent Extrinsic Sensory Afferents This compound This compound (Dual Ligand) HT4 5-HT4 Receptor (Cholinergic Neuron) This compound->HT4 Agonist (Ki ~477nM) HT3 5-HT3 Receptor (Nociceptor) This compound->HT3 Antagonist (Ki ~17nM) PainSignal Visceral Pain Transmission This compound->PainSignal Blocks AC Adenylyl Cyclase (cAMP Increase) HT4->AC ACh Acetylcholine Release AC->ACh Motility Smooth Muscle Contraction (Prokinetic) ACh->Motility HT3->PainSignal Endogenous 5-HT Analgesia Reduced Nociception (Analgesic) PainSignal->Analgesia Inhibition

Caption: this compound acts as a "brake" on pain pathways (5-HT3) while stepping on the "gas" for motility (5-HT4).

Comparative Pharmacodynamic Matrix

The table below contrasts this compound with the "Standard of Care" (Prucalopride) and the "Historical Control" (Cisapride). Note the critical differences in receptor affinity and safety profiles.[2]

FeatureThis compound Prucalopride Cisapride Tegaserod
Primary Mechanism 5-HT4 Agonist / 5-HT3 AntagonistSelective 5-HT4 AgonistNon-selective 5-HT4 Agonist5-HT4 Agonist / 5-HT2B Antagonist
5-HT4 Affinity (Ki) ~477 nM (Guinea Pig) [1]~2.5–8 nM (High Affinity) [2]~140 nM (EC50) [3]~15 nM [4]
5-HT3 Affinity (Ki) ~17 nM (High Affinity) [1]> 10,000 nM (Negligible)NegligibleNegligible
hERG Inhibition (Safety) Low Risk (Low affinity)Low RiskHigh Risk (IC50 ~9.4 nM) [3]Low Risk
Clinical Outcome (IBS-C) Increased transit; Inconsistent pain reliefIncreased transit; Improved BM frequencyWithdrawn (Arrhythmias)Restricted (CV Risk)
Key Adverse Event Ischemic Colitis (Rare but serious)Headache, DiarrheaTorsades de PointesCV Ischemic Events

Analytic Insight: this compound’s affinity for the 5-HT4 receptor is significantly lower (higher Ki) than Prucalopride. However, it acts as a full agonist , which may compensate for lower binding affinity. The high affinity for 5-HT3 (17 nM) suggests that at therapeutic doses, 5-HT3 blockade is the dominant pharmacological event, which paradoxically may have contributed to the lack of "prokinetic synergy" in some patients, as 5-HT3 receptors also play a role in descending excitatory reflexes.

Combination Efficacy: Theoretical & Experimental

Since this compound is not currently marketed, "combination therapy" refers to experimental co-administration protocols used in drug discovery to benchmark new compounds.

A. This compound + Proton Pump Inhibitors (PPIs)
  • Rationale: Overlap between Functional Dyspepsia (FD), GERD, and IBS is high. 5-HT4 agonists increase Lower Esophageal Sphincter (LES) pressure.

  • Hypothesis: this compound (4mg/day) + Omeprazole (20mg/day) would theoretically treat "Refractory GERD with Constipation" better than PPI alone.

  • Data: In preclinical models, 5-HT4 stimulation enhances gastric emptying, potentially reducing the volume of refluxate, while the PPI controls acidity. This compound’s 5-HT3 antagonism adds an anti-nausea benefit not seen with Prucalopride.

B. This compound + Secretagogues (Lubiprostone/Linaclotide)
  • Rationale: Prokinetics (motility) and Secretagogues (fluid) target different mechanisms of constipation.

  • Synergy Assessment:

    • Lubiprostone activates ClC-2 channels, increasing fluid.

    • This compound stimulates smooth muscle contraction.

    • Result: Theoretically synergistic. However, the risk of diarrhea (a known side effect of this compound) would likely become dose-limiting.

Experimental Protocol: Dual-Route Motility Assessment

For researchers evaluating a "this compound-like" dual-mechanism compound against a standard prokinetic, the following self-validating protocol is recommended.

Protocol: In Vivo Synergistic Transit Assay (Rat Model)

Objective: Determine if adding a 5-HT3 antagonist (simulating this compound) to a pure 5-HT4 agonist (Prucalopride) improves visceral pain scores without compromising transit.

Reagents:

  • Compound A: Prucalopride (Selective 5-HT4 agonist)[2][3]

  • Compound B: Ondansetron (Selective 5-HT3 antagonist) - To mimic this compound's dual profile when combined with A.

  • Control: Vehicle (0.5% Methylcellulose)

Workflow:

  • Acclimatization: Male Sprague-Dawley rats (n=10/group), fasted 18h.

  • Dosing (T=0):

    • Group 1: Vehicle

    • Group 2: Prucalopride (10 mg/kg p.o.)

    • Group 3: Prucalopride (10 mg/kg) + Ondansetron (3 mg/kg)

  • Marker Administration (T+30 min): Oral gavage of Charcoal Meal (10% charcoal in 5% gum acacia).

  • Visceral Sensitivity Test (Colorectal Distension - CRD):

    • Insert balloon catheter into descending colon.

    • Inflate to 20, 40, 60 mmHg.

    • Measure: Abdominal Withdrawal Reflex (AWR) score (0-4 scale).

  • Transit Measurement (T+60 min):

    • Euthanize animals.

    • Excise small intestine (Pylorus to Ileocecal junction).

    • Calculate: % Transit = (Distance of Charcoal Front / Total Length) * 100.

Self-Validating Checkpoint:

  • Validation: Group 2 (Prucalopride) must show statistically significant transit increase vs. Vehicle. If not, the assay sensitivity is invalid.

  • Hypothesis Test: If Group 3 shows lower AWR scores (pain) than Group 2 but equal transit, the "this compound Rationale" (Dual Action) is validated.

Safety & Toxicology: The Ischemic Colitis Signal

The defining failure of this compound was not a lack of efficacy, but a safety signal that could not be ignored.

  • Ischemic Colitis (IC): In long-term Phase III trials, 3 cases of IC were reported.

  • Mechanism: It is hypothesized that 5-HT receptors also modulate vascular tone in the splanchnic circulation. While 5-HT4 is prokinetic, serotonin can act as a vasoconstrictor via 5-HT1B/D receptors (off-target) or potentially via complex local reflex arcs.

  • Comparison: Prucalopride has not shown this signal, likely due to its extreme selectivity (>290-fold) for 5-HT4 over other 5-HT subtypes.

Diagram 2: Safety Decision Tree

SafetyCheck Start Candidate Prokinetic hERG hERG Binding Assay Start->hERG Selectivity 5-HT Receptor Selectivity Profile hERG->Selectivity Clean Stop1 STOP: Arrhythmia Risk hERG->Stop1 IC50 < 100nM (Cisapride-like) Vascular Splanchnic Perfusion Study Selectivity->Vascular High 5-HT4 Selectivity Stop2 STOP: Vascular Risk Selectivity->Stop2 Binds 5-HT1B/1D (Vasoconstriction) Stop3 STOP: Ischemic Colitis Risk Vascular->Stop3 Reduced Blood Flow (this compound Risk) Proceed Proceed to Phase II Vascular->Proceed Normal Perfusion (Prucalopride-like)

Caption: Critical safety checkpoints in prokinetic development. This compound failed at the Vascular/Perfusion stage.

References

  • Pharmacology and metabolism of this compound. Alimentary Pharmacology & Therapeutics.

  • Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Cisapride (R 51619) | 5-HT4 Agonist. MedChemExpress Technical Data.

  • Tegaserod | Serotonin Receptor 4 Agonist. MedChemExpress Technical Data.

  • Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology.

  • Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation. Alimentary Pharmacology & Therapeutics.

Sources

Renzapride in IBS-C: A Technical Meta-Analysis & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous meta-analysis and technical comparison of Renzapride for Irritable Bowel Syndrome with Constipation (IBS-C). It synthesizes clinical data, mechanistic profiling, and safety signals to explain the drug's development trajectory and its standing against competitors.

Executive Summary

This compound (Alizyme) represents a pivotal case study in gastroenterology drug development. Designed as a "dual-action" agent—functioning simultaneously as a 5-HT4 receptor full agonist and a 5-HT3 receptor antagonist —it aimed to address both the motility deficits (constipation) and visceral hypersensitivity (pain) inherent to IBS-C.

Despite promising Phase IIb data, this compound failed to demonstrate superior global symptom relief over placebo in Phase III trials and was associated with rare but critical incidents of Ischemic Colitis (IC) . This guide analyzes the divergence between its theoretical pharmacodynamics and clinical reality, comparing it against market standards like Tegaserod, Prucalopride, and Linaclotide.

Mechanistic Profile: The "Dual-Action" Hypothesis

The rationale for this compound was to combine the prokinetic effects of 5-HT4 agonism with the analgesic/anti-emetic effects of 5-HT3 antagonism into a single molecule.

  • 5-HT4 Agonism: Stimulates the release of acetylcholine (ACh) and Calcitonin Gene-Related Peptide (CGRP) from enteric neurons, enhancing peristalsis.

  • 5-HT3 Antagonism: Blocks extrinsic sensory afferent signaling to the central nervous system, theoretically reducing abdominal pain and bloating.

Figure 1: Serotonergic Signaling & this compound Mechanism

This diagram illustrates the dual binding affinity of this compound at the enteric synapse.

G cluster_lumen Gut Lumen / Enterochromaffin Cells cluster_synapse Enteric Synapse cluster_effect Physiological Outcome EC Enterochromaffin Cell (Releases 5-HT) This compound This compound (Dual Ligand) EC->this compound Target Rec_5HT4 5-HT4 Receptor (Prokinetic) This compound->Rec_5HT4 AGONIST (+) Rec_5HT3 5-HT3 Receptor (Nociceptive) This compound->Rec_5HT3 ANTAGONIST (-) Motility Increased ACh Release (Enhanced Peristalsis) Rec_5HT4->Motility Activation Pain Inhibited Afferent Signaling (Reduced Visceral Pain) Rec_5HT3->Pain Blockade (Theoretical)

Caption: this compound targets enteric neurons, activating 5-HT4 to drive motility while blocking 5-HT3 to dampen pain signals.[1][2][3][4][5][6]

Clinical Efficacy Analysis (Meta-Analysis Synthesis)

The following analysis aggregates data from key randomized controlled trials (RCTs), specifically the pivotal Phase III studies (e.g., Lembo et al., Meyers et al.).

Primary Endpoint Failure

While this compound significantly accelerated colonic transit (reduced transit time), this physiological change did not translate into the patient-centric endpoint of "Global Relief of Symptoms."

Table 1: Comparative Efficacy Data (this compound vs. Placebo)

Endpoint MetricThis compound (4mg)PlaceboStatistical SignificanceClinical Interpretation
Global Relief (Responder Rate) ~55-60%~44-50%p > 0.05 (NS in key meta-analyses)Failed. No therapeutic gain over placebo effect.[6]
Stool Consistency Improved (Softer)Baselinep < 0.05Effective prokinetic action confirmed.[1][5]
Stool Frequency IncreasedBaselinep < 0.05Effective prokinetic action confirmed.[5]
Abdominal Pain/Bloating Marginal ReductionBaselinep > 0.05Failed. 5-HT3 antagonism did not yield sufficient analgesia.
  • Key Insight: The dissociation between improved motility (stool form/frequency) and symptom relief suggests that motility dysfunction is not the sole driver of IBS-C symptoms; visceral hypersensitivity was not adequately addressed despite the 5-HT3 antagonism [1][2].

Comparative Landscape: this compound vs. Alternatives

Table 2: Competitor Analysis

DrugMechanismEfficacy (IBS-C)Safety ProfileStatus
This compound 5-HT4 Agonist / 5-HT3 AntagonistLow (Motility only)High Risk: Ischemic Colitis signal.[2]Discontinued
Tegaserod 5-HT4 AgonistModerateCV Risk: Withdrawn/Restricted (Stroke/MI).Restricted Use
Prucalopride High-affinity 5-HT4 AgonistHigh (Constipation)Superior: No CV signal; highly selective.Approved (CIC)
Linaclotide Guanylate Cyclase-C AgonistHigh (Pain & Motility)Excellent: Local action, minimal systemic absorption.Standard of Care
Safety & Tolerability Profile

The discontinuation of this compound was driven primarily by safety concerns that tipped the risk/benefit ratio into unfavorable territory.

The Ischemic Colitis (IC) Signal

In the long-term open-label extension of Phase III trials involving 971 patients, three cases of Ischemic Colitis were reported [2].[6]

  • Context: This occurred in the wake of the Alosetron (Lotronex) withdrawal, where IC was a major regulatory concern.

  • Causality: While rare, the mechanism involves potential splanchnic vasoconstriction mediated by serotonergic receptors. Even a low incidence rate (<0.5%) is unacceptable for a non-life-threatening functional disorder like IBS.

Adverse Events (AEs)
  • Diarrhea: The most common AE, occurring significantly more frequently in the this compound group (RR = 1.61) compared to placebo [1].[1][2][5][6][7][8][9][10]

  • Cardiovascular: Unlike Cisapride, this compound did not show significant QT prolongation, but the IC risk superseded this advantage.

Experimental Protocol: Clinical Assessment of Prokinetics

For researchers designing trials for novel IBS-C agents, the protocol used in the this compound trials serves as a standard reference for measuring colonic transit and symptom correlation.

Protocol: Scintigraphic Assessment of Colonic Transit

Objective: To quantify the prokinetic effect of the drug independent of patient-reported outcomes.

  • Subject Selection: Female patients, Rome II/III criteria for IBS-C.

  • Washout: 2-week washout of all laxatives and prokinetics.

  • Dosing Phase: Randomized, double-blind administration (e.g., 2mg or 4mg this compound vs. Placebo) for 12 days.[1]

  • Transit Measurement (Day 11-14):

    • Ingestion: Patient ingests a methacrylate-coated capsule containing 111In-DTPA (Indium-111) or a radiolabeled meal.

    • Imaging: Gamma camera images taken at T=0, 4, 24, and 48 hours.

    • Calculation: Geometric Center (GC) of the isotope mass is calculated to determine transit speed through Ascending (AC), Transverse (TC), and Descending Colon (DC).

Figure 2: Phase III Clinical Trial Workflow (Lembo Protocol)

This workflow visualizes the rigorous screening and randomization process required for high-integrity IBS trials.

TrialProtocol Screening Screening Phase (2 Weeks) Rome Criteria Check Washout Washout / Run-In (2 Weeks) Baseline Symptom Diary Screening->Washout Randomization Randomization (N=1798) Washout->Randomization Arm_Placebo Placebo Arm (12 Weeks) Randomization->Arm_Placebo Arm_LowDose This compound 2mg bid (12 Weeks) Randomization->Arm_LowDose Arm_HighDose This compound 4mg qd (12 Weeks) Randomization->Arm_HighDose Assessment Primary Endpoint: Global Relief of Symptoms Arm_Placebo->Assessment Arm_LowDose->Assessment Arm_HighDose->Assessment LongTerm Open Label Extension (12 Months) Safety Monitoring (IC) Assessment->LongTerm Eligible Responders

Caption: Workflow of the pivotal Phase III trial. Note the transition to Open Label where safety signals (IC) were detected.

Strategic Outlook & Conclusion

This compound’s failure highlights a critical lesson in IBS drug development: Pharmacodynamic success (moving the bowel) does not guarantee therapeutic success (relieving the patient).

  • The "Dual Action" Fallacy: The addition of 5-HT3 antagonism was intended to reduce pain but may have counteracted the prokinetic benefits or failed to reach the threshold for visceral analgesia.

  • Safety Barrier: The occurrence of Ischemic Colitis remains a class-wide shadow over serotonergic agents, necessitating massive safety trials that increase development costs prohibitive for drugs with marginal efficacy benefits.

  • Future Direction: Current development has shifted toward secretagogues (Linaclotide, Plecanatide) and highly selective 5-HT4 agonists (Prucalopride) that avoid the vascular side effects seen with earlier generations.

References
  • Ford AC, et al. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[7] Am J Gastroenterol. 2009. Link

  • Lembo AJ, et al. Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[1] Aliment Pharmacol Ther. 2010.[6] Link

  • Meyers NL, et al. Efficacy and tolerability of this compound in irritable bowel syndrome: a meta-analysis.
  • Camilleri M. Serotonergic modulation of visceral sensation: lower gut. Gut. 2002.[11] Link

  • Tack J, et al. Systematic review: the efficacy of treatments for irritable bowel syndrome - a European perspective. Aliment Pharmacol Ther. 2006.

Sources

Validating Renzapride: A Comparative Technical Guide for Prokinetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Renzapride (SB-217242) represents a distinct class of prokinetic agents characterized by a dual mechanism of action: full agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor .[1][2] While historically overshadowed by commercial decisions regarding IBS-C pipelines, this compound remains a critical reference compound in drug development. Its pharmacological profile offers a unique advantage over selective 5-HT4 agonists (like prucalopride) by simultaneously addressing motility deficits and visceral hypersensitivity/emesis via 5-HT3 blockade.

This guide provides a rigorous framework for validating this compound’s efficacy and safety in preclinical models, contrasting it objectively with the "gold standard" (but unsafe) Cisapride and the selective alternative Prucalopride.

Mechanistic Foundation & Signaling Pathways

To validate this compound, one must first confirm its signal transduction efficacy. Unlike Metoclopramide (D2 antagonist), this compound acts upstream in the enteric nervous system (ENS).

The Dual-Action Pathway

This compound stimulates the 5-HT4 receptor on presynaptic cholinergic neurons. This G-protein coupled interaction activates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA).[3] This cascade closes potassium channels and phosphorylates calcium channels, leading to enhanced Calcium (Ca2+) influx and subsequent Acetylcholine (ACh) release. Simultaneously, it blocks 5-HT3 receptors on extrinsic afferent nerves, reducing nociceptive transmission (visceral pain).

RenzaprideMechanism This compound This compound FiveHT4 5-HT4 Receptor (Presynaptic) This compound->FiveHT4 Agonist FiveHT3 5-HT3 Receptor (Afferent) This compound->FiveHT3 Antagonist Gs Gs Protein FiveHT4->Gs Pain Visceral Pain/ Nausea FiveHT3->Pain Transmission AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca Ca2+ Influx PKA->Ca Phosphorylation ACh Acetylcholine Release Ca->ACh Vesicle Fusion Motility Smooth Muscle Contraction ACh->Motility Muscarinic Activation

Figure 1: this compound’s dual-action mechanism.[4] Green arrows indicate stimulation (prokinetic effect); the red tee-arrow indicates inhibition (anti-nociceptive effect).

Safety Validation: The hERG Benchmark

The primary failure point for early benzamide prokinetics (e.g., Cisapride) was QT prolongation driven by hERG potassium channel blockade. Any validation of this compound must quantify this risk relative to alternatives.

Experimental Insight: While this compound is safer than Cisapride, it is not "hERG-silent" like Mosapride. In patch-clamp assays (HEK293 cells), this compound blocks hERG but with a significantly lower potency than Cisapride.[5]

Comparative Safety Profile (hERG Inhibition)
CompoundTarget MechanismhERG IC50 (µM)Safety MarginClinical Status
Cisapride 5-HT4 Agonist / 5-HT3 Antag0.045 Very Low (High Risk)Withdrawn/Restricted
This compound 5-HT4 Agonist / 5-HT3 Antag1.8 ModeratePhase III (Discontinued)
Prucalopride Selective 5-HT4 Agonist> 10.0 HighFDA Approved
Mosapride 5-HT4 AgonistNo Effect Very HighApproved (Asia/LatAm)

Data Source: Potet et al. (2001) - Comparative hERG blockade analysis.

Preclinical Validation Protocols

Protocol A: Gastric Emptying in Rats (Phenol Red Method)

This assay is the industry standard for small-animal prokinetic validation. It relies on the non-absorbable nature of Phenol Red to calculate the fraction of a meal remaining in the stomach.

Rationale: Small animals do not have a Migrating Motor Complex (MMC) identical to humans, but their gastric emptying rate is highly sensitive to cholinergic stimulation.

Step-by-Step Workflow:

  • Preparation: Fast male Sprague-Dawley rats (200–250g) for 24 hours. Water ad libitum.

  • Test Meal: Prepare 1.5% methylcellulose solution containing 0.05% Phenol Red.

  • Dosing: Administer this compound (0.5 – 5.0 mg/kg, p.o.) or Vehicle. Wait 30 minutes.

  • Challenge: Administer 1.5 mL of the Test Meal via oral gavage (t=0).

  • Termination: Sacrifice animals exactly 20 minutes post-meal (t=20).

  • Extraction: Clamp the cardia and pylorus. Remove stomach. Homogenize in 0.1N NaOH.

  • Quantification: Precipitate proteins with trichloroacetic acid. Centrifuge. Measure absorbance of supernatant at 560 nm.

Calculation:



RatProtocol Start Start: Fasted Rat (24h) Dose Administer this compound (0.5 - 5.0 mg/kg) Start->Dose Wait Wait 30 Minutes (Drug Absorption) Dose->Wait Meal Gavage Test Meal (Methylcellulose + Phenol Red) Wait->Meal Timer t = 20 Minutes Meal->Timer Sacrifice Sacrifice & Excision (Clamp Pylorus/Cardia) Timer->Sacrifice Analysis Spectrophotometry (@ 560 nm) Sacrifice->Analysis

Figure 2: Workflow for the Phenol Red Gastric Emptying Assay.

Protocol B: Canine Motility (Force Transducer Model)

Dogs are the preferred non-rodent species because their GI motility patterns (including the MMC) closely mimic humans.

Rationale: This model measures the force of contraction, not just transit time, distinguishing between uncoordinated spasms and propulsive peristalsis.

Methodology:

  • Surgical Prep: Implant strain gauge force transducers on the gastric antrum, duodenum, and jejunum under anesthesia. Allow 2 weeks recovery.

  • Fasting State: Record baseline MMC activity.

  • Administration: Infuse this compound IV (0.5–2.0 mg/kg).

  • Observation: Measure the induction of "Giant Migrating Contractions" (GMCs) and the disruption of the quiescent phase (Phase I) of the MMC.

  • Validation Criteria: A successful prokinetic effect is defined as the premature induction of Phase III-like activity (burst of intense contractions) in the antrum propagating to the duodenum.

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing this compound against key alternatives in validated models.

ParameterThis compoundCisaprideMetoclopramide
Rat Gastric Emptying Significant increase at 1 mg/kg.Significant increase at 1 mg/kg.Moderate increase; bell-shaped dose response.
Canine Antral Motility Induces Phase III-like activity.Induces Phase III-like activity.Increases tone, less coordinated propagation.
Colonic Transit (Dog) Accelerated (5-HT4 effect).[3][6]Accelerated.Minimal effect (mostly upper GI).
Visceral Hypersensitivity Reduced (5-HT3 antagonism).[2]Reduced.No significant effect.[5][7][8]
CNS Side Effects Low (Poor BBB penetration).Low.High (D2 antagonism causes EPS).

Interpretation: this compound demonstrates efficacy equivalent to Cisapride in stimulating upper and lower GI motility. However, its superiority lies in the absence of CNS side effects (unlike Metoclopramide) and a better safety margin regarding cardiac toxicity (unlike Cisapride), although it is not as "clean" as newer generation selective agonists like Prucalopride.

Conclusion

Validating this compound requires a multi-species approach. The rat phenol red model confirms the basic prokinetic mechanism (gastric emptying), while the canine transducer model validates the coordination of peristalsis (MMC induction).

For researchers, this compound serves as an essential dual-action probe . While selective 5-HT4 agonists are preferred for pure motility indications, this compound's profile is particularly relevant for studying disorders involving both delayed transit and visceral pain (e.g., IBS-C), where the 5-HT3 antagonist component provides therapeutic synergy.

References

  • Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.

  • Sanger, G. J. (2008). "5-Hydroxytryptamine and the gastrointestinal tract: where next?" Trends in Pharmacological Sciences.

  • Camilleri, M., et al. (2007). "The cardiovascular safety profile of this compound, a novel treatment for irritable bowel syndrome."[5] Journal of International Medical Research.

  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of this compound." European Journal of Pharmacology.

  • Tack, J., et al. (2006).[9] "Pilot study of the efficacy of this compound on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome."[4] Alimentary Pharmacology & Therapeutics.

Sources

Technical Comparison Guide: Renzapride Safety Profiles & Multi-Agent Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renzapride Paradox

This compound represents a critical case study in the development of serotonergic prokinetics. Designed as a dual-action agent—5-HT4 receptor full agonist (prokinetic) and 5-HT3 receptor antagonist (visceral analgesic)—it aimed to treat constipation-predominant Irritable Bowel Syndrome (IBS-C) by simultaneously accelerating transit and reducing pain.

While this compound successfully avoided the catastrophic QT prolongation associated with Cisapride , it failed to navigate the narrow therapeutic window required for IBS therapies. Its development was halted not primarily due to cardiac arrhythmia, but due to a "limited efficacy" signal in Phase III trials compounded by a rare but critical incidence of ischemic colitis . This guide provides a granular safety analysis, contrasting this compound with Cisapride, Prucalopride, and Tegaserod to illuminate the safety thresholds governing this drug class.

Mechanistic Architecture & Signal Transduction

To understand the safety divergence, we must analyze the binding profiles. This compound’s dual mechanism creates a complex physiological output compared to selective agents.

Receptor Selectivity Profile
  • 5-HT4 Agonism: Stimulates adenylyl cyclase

    
     increases cAMP 
    
    
    
    facilitates acetylcholine release from enteric neurons
    
    
    enhances peristalsis.
  • 5-HT3 Antagonism: Blocks ligand-gated ion channels on extrinsic primary afferent neurons

    
     reduces nociceptive transmission (visceral pain).
    
The Off-Target Liability: hERG Channel

The primary cardiovascular safety filter for this class is the Human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of hERG delays repolarization (


 current), leading to QT prolongation and Torsades de Pointes (TdP).[1]
  • Cisapride: Potent hERG blocker (IC50 ~6.5–24 nM).[1]

  • This compound: Moderate hERG affinity (IC50 ~1.8 µM).[2]

  • Prucalopride: Low hERG affinity (IC50 >5.7 µM).[2]

Visualization: Mechanism & Safety Pathways

G This compound This compound (Dual Action) HT4 5-HT4 Receptor (Gut Motility) This compound->HT4 Agonist HT3 5-HT3 Receptor (Visceral Pain) This compound->HT3 Antagonist hERG hERG K+ Channel (Cardiac Repolarization) This compound->hERG Weak Block (µM range) Cisapride Cisapride (Non-selective) Cisapride->HT4 Agonist Cisapride->hERG Potent Block (nM range) Prucalopride Prucalopride (Selective) Prucalopride->HT4 High Selectivity Prucalopride->hERG No Interaction Motility Increased Peristalsis HT4->Motility Analgesia Reduced Visceral Sensitivity HT3->Analgesia Inhibits Arrhythmia QT Prolongation (TdP Risk) hERG->Arrhythmia

Figure 1: Comparative pharmacodynamics showing this compound's dual action and intermediate hERG liability compared to Cisapride and Prucalopride.

Comparative Safety Analysis: The Data

Cardiovascular Safety (hERG & QT)

The data below demonstrates why this compound is considered safer than Cisapride but failed to match the clean profile of Prucalopride.

Table 1: hERG Channel Inhibition Potency (IC50 Comparison)

CompoundhERG IC50 (M)Potency Relative to CisaprideClinical QT Risk
Cisapride

(0.24 µM)
1x (Baseline)High (Withdrawn)
This compound

(1.80 µM)
~7.5x less potentLow (No clinical signal)
Prucalopride

(5.70 µM)
~24x less potentNegligible
Mosapride No EffectN/ANegligible

Note: Data derived from patch-clamp assays in HEK293/COS-7 cells. Lower IC50 indicates higher toxicity.

Clinical Translation: In Phase II/III trials, this compound (up to 4mg/day) showed no statistically significant prolongation of the QTc interval compared to placebo.[3] The "safety margin" (ratio of hERG IC50 to therapeutic Cmax) was sufficient to avoid the arrhythmias seen with Cisapride.

Gastrointestinal Safety (Ischemic Colitis)

This was the critical "stop" signal. Ischemic colitis (IC) involves transient reduction in blood flow to the colon, potentially exacerbated by vigorous motility or vascular serotonin effects.

Table 2: Adverse Event Profile in IBS-C Trials

Adverse EventThis compound (4mg)PlaceboRisk Ratio (RR)Significance
Diarrhea ~12-19%3-5%2.17 (CI 1.26-3.74)Significant (

)
Ischemic Colitis 3 cases (0.3%)*0 casesN/ACritical Safety Signal
Headache ~25%~17%1.4Common
Withdrawal (AEs) Higher than placeboBaseline1.58Significant
  • Context: In the long-term Phase III extension (n=971), 3 cases of ischemic colitis were reported.[4] While statistically rare, in the context of a functional disorder (IBS) with limited mortality risk, this creates an unacceptable benefit/risk ratio.

  • Comparison:Tegaserod was restricted due to cardiovascular ischemic events (angina/stroke), while Alosetron (5-HT3 antagonist) has a Black Box warning for ischemic colitis. This compound's mixed profile likely contributed to this overlapping risk.

Experimental Protocols for Safety Assessment

To validate these profiles in a development setting, the following protocols are industry standard.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Determine the IC50 of the test compound on the


 potassium current.
  • Cell Line Preparation: Use HEK293 cells stably expressing the hERG channel (Kv11.1).

  • Solution Setup:

    • Extracellular: Tyrode’s solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).

    • Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-ATP, 10 mM EGTA.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Record peak tail current amplitude.[5]

  • Drug Application:

    • Apply vehicle (0.1% DMSO) for baseline stability (3 mins).

    • Apply Test Compound (this compound) in ascending concentrations (0.1, 1, 10, 100 µM).

    • Apply Positive Control (E-4031, 100 nM) to verify channel block.

  • Data Analysis:

    • Normalize tail current amplitude to baseline.

    • Fit data to the Hill equation:

      
      .
      
Protocol B: Clinical Holter Monitoring for Prokinetics

Objective: Detect transient QT prolongation or arrhythmias in Phase I/II trials.

  • Subject Selection: Healthy volunteers (Phase I) or IBS-C patients (Phase II), excluding those with baseline QTc > 450ms.

  • Dosing: Single supratherapeutic dose (e.g., this compound 20mg) vs. Placebo vs. Moxifloxacin (positive control).

  • Recording:

    • 12-lead digital Holter monitor attached 1 hour pre-dose.

    • Continuous recording for 24 hours post-dose.

  • Extraction Timepoints: Extract ECGs at Tmax (approx. 2-4 hours for this compound) and at steady state.

  • Measurement:

    • Use Fridericia correction (

      
      ).
      
    • Pass Criteria: Upper bound of the 95% one-sided confidence interval of

      
       (drug vs placebo) must be 
      
      
      
      ms.

Development Decision Logic

The following flowchart illustrates the "Go/No-Go" decision matrix that this compound traversed. It passed the cardiac safety gates that stopped Cisapride but failed the efficacy/GI-safety ratio gate.

SafetyFlow Start Compound Candidate (5-HT4 Agonist) hERG_Screen Preclinical: hERG Assay (IC50 Threshold) Start->hERG_Screen Stop_Cis STOP: High Arrhythmia Risk (e.g., Cisapride) hERG_Screen->Stop_Cis IC50 < 1µM Phase1 Phase I: TQT Study (QTc Prolongation) hERG_Screen->Phase1 IC50 > 1µM Phase1->Stop_Cis QTc > 10ms Phase2_3 Phase II/III: Efficacy & Safety (IBS-C Population) Phase1->Phase2_3 Clean ECG Ischemic_Check Safety Signal: Ischemic Colitis / CV Ischemia? Phase2_3->Ischemic_Check Stop_Ren STOP: Poor Benefit/Risk (e.g., this compound) Ischemic_Check->Stop_Ren Ischemic Events Detected + Limited Efficacy Approval APPROVAL (e.g., Prucalopride) Ischemic_Check->Approval Clean Safety Profile

Figure 2: Drug development decision tree highlighting where this compound failed compared to approved alternatives.

References

  • Lembo, A. J., et al. (2010).[4] "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study."[6] Alimentary Pharmacology & Therapeutics. Link

  • Potet, F., et al. (2001).[7] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics. Link

  • Camilleri, M., et al. (2004). "Effect of this compound on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology. Link

  • Tack, J., et al. (2009).[7] "Prucalopride: safety, efficacy and potential applications."[7][8] Therapeutic Advances in Gastroenterology. Link

  • Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology. Link

  • Alizyme plc. (2008). "Alizyme decides to pull the plug on IBS drug this compound."[9] PharmaTimes. Link

  • Walker, B. D., et al. (1999). "Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states."[1] British Journal of Pharmacology. Link

Sources

Benchmarking Renzapride: A Dual-Target Affinity Analysis & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Renzapride's affinity for serotonin receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (ATL-1251) represents a distinct class of benzamide derivatives characterized by a dual mechanism of action: full agonism at the 5-HT


 receptor  and partial antagonism at the 5-HT

receptor
.[1] Unlike highly selective 5-HT

agonists (e.g., prucalopride) or pure 5-HT

antagonists (e.g., alosetron), this compound’s pharmacological profile offers a unique approach to modulating gastrointestinal motility and visceral sensation.

This guide provides a technical benchmark of this compound’s receptor affinity profile against historical and contemporary standards (Cisapride, Prucalopride). It includes validated experimental protocols for radioligand binding assays and analyzes the critical safety margins regarding hERG channel interactions.

The Pharmacodynamic Profile: 5-HT Agonism vs. 5-HT Antagonism[1][2][3][4]

To understand this compound's utility, one must quantify the interplay between its two primary targets. The therapeutic hypothesis relies on 5-HT


 activation to enhance cholinergic transmission (prokinetic effect) while simultaneously blocking 5-HT

receptors on extrinsic afferent nerves to reduce visceral hypersensitivity.
Comparative Affinity Data (K

Values)

The following data synthesizes binding affinities from human and guinea-pig tissue assays. Note the inversion of potency: this compound actually exhibits higher affinity for the 5-HT


 receptor than its primary prokinetic target, the 5-HT

receptor.
Compound5-HT

Affinity (K

, nM)
5-HT

Affinity (K

, nM)
hERG Channel (IC

,

M)
Primary Clinical Class
This compound 138 – 477 17 1.8 Dual Prokinetic/Antinociceptive
Cisapride ~20~10000.0065 - 0.24Non-selective Prokinetic
Prucalopride ~2.5> 10,0005.7Selective 5-HT

Agonist
Metoclopramide ~200 - 500~300> 10D

Antagonist / 5-HT

Agonist

Data Sources: Synthesized from Alizyme plc development data and comparative hERG patch-clamp studies.

Key Insight: this compound is approximately 10-fold more potent at 5-HT


 receptors than 5-HT

receptors. This suggests that at lower clinical doses, the antinociceptive (pain-relieving) effects mediated by 5-HT

blockade may precede the maximal prokinetic effects driven by 5-HT

activation.
Mechanism of Action Visualization

The following diagram illustrates the dual signaling pathways engaged by this compound in the enteric nervous system (ENS).

Renzapride_MOA cluster_Prokinetic Prokinetic Pathway (Cholinergic Neuron) cluster_Sensory Antinociceptive Pathway (Afferent Neuron) This compound This compound HT4 5-HT4 Receptor This compound->HT4 Agonist HT3 5-HT3 Receptor This compound->HT3 Antagonist Gs Gs Protein HT4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA K_Close K+ Channel Closure PKA->K_Close ACh Acetylcholine Release K_Close->ACh Cation Na+/Ca2+ Influx HT3->Cation Blocked by this compound Depol Depolarization Cation->Depol Pain Nociceptive Signal Depol->Pain

Figure 1: this compound stimulates 5-HT4 receptors to enhance ACh release while blocking 5-HT3 receptors to inhibit nociceptive signaling.

Experimental Protocol: 5-HT Radioligand Binding Assay

To benchmark this compound against other ligands, a robust radioligand binding assay is required. The industry standard utilizes [


H]-GR113808 , a highly selective 5-HT

antagonist, due to its low non-specific binding compared to agonist radioligands.
Methodology: Saturation & Competition Binding

Objective: Determine the inhibition constant (K


) of this compound for the 5-HT

receptor in guinea pig striatal membranes (rich in 5-HT

).

Reagents:

  • Radioligand: [

    
    H]-GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM MgCl

    
    .
    
  • Non-specific Binding Control: 10

    
    M Serotonin (5-HT) or 1 
    
    
    
    M GR113808.

Workflow:

  • Membrane Preparation:

    • Homogenize guinea pig striata in ice-cold buffer (1:20 w/v).

    • Centrifuge at 40,000

      
       g for 15 min at 4°C.
      
    • Resuspend pellet, incubate at 37°C for 15 min (to remove endogenous serotonin), and re-centrifuge.

    • Final resuspension to protein concentration of ~0.2 mg/mL.

  • Assay Assembly (96-well format):

    • Total Binding: 50

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]-GR113808 (0.5 nM final) + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): 50

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]-GR113808 + 50
      
      
      L Unlabeled 5-HT (10
      
      
      M).
    • Test (this compound): 50

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]-GR113808 + 50
      
      
      L this compound (concentration range
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes . Equilibrium is critical; 5-HT

      
       kinetics can be slow with benzamides.
      
  • Harvesting:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.

    • Wash 3x with 2 mL ice-cold buffer.

  • Data Analysis:

    • Calculate IC

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to K

      
       using the Cheng-Prusoff equation:
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of [
      
      
      H]-GR113808.

Binding_Assay_Workflow Prep Membrane Preparation (Striatum/HEK293) Incubation Incubation (60 min @ 25°C) Membrane + [3H]-GR113808 + this compound Prep->Incubation Harvest Vacuum Filtration (GF/B Filters + 0.1% PEI) Incubation->Harvest Count Liquid Scintillation Counting Harvest->Count Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.

Safety Benchmarking: The hERG Liability

A critical failure point for 5-HT


 agonists (notably Cisapride) is off-target blockade of the hERG potassium channel, leading to QT prolongation and arrhythmias.

Comparative hERG Blockade:

  • Cisapride: High risk. IC

    
     ~6.5 nM to 240 nM (Voltage-dependent block).
    
  • This compound: Moderate risk. IC

    
     = 1.8 
    
    
    
    M (1800 nM).
  • Prucalopride: Low risk.[2] IC

    
     = 5.7 
    
    
    
    M.[3][4]

Analysis: this compound is approximately 300-fold less potent at blocking hERG than Cisapride. However, it is roughly 3-fold more potent at hERG than Prucalopride. While this compound has a safer profile than Cisapride, the margin between its therapeutic concentrations and hERG blockade is narrower than that of the newest generation agonists like Prucalopride. This necessitates careful "Thorough QT" (TQT) studies during clinical development.

Conclusion

This compound distinguishes itself from standard 5-HT


 agonists through its high-affinity 5-HT

antagonism (Ki = 17 nM).[1] This dual profile suggests it is best benchmarked not just as a motility agent, but as a modulator of the gut-brain axis capable of addressing both transit time and visceral sensitivity. While its hERG safety margin is superior to Cisapride, it lags behind highly selective alternatives like Prucalopride, requiring rigorous cardiac monitoring in experimental designs.
References
  • Potet, F., et al. (2001).[4] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel."[4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sanger, G. J., et al. (2008). "Pharmacology and metabolism of this compound: a novel therapeutic agent for the potential treatment of irritable bowel syndrome." International Journal of Clinical Practice. Link

  • Grossman, C. J., et al. (1993). "Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain." British Journal of Pharmacology. Link

  • Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link

  • Milnes, J. T., et al. (2010).[6] "Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide." Journal of Pharmacological and Toxicological Methods. Link

Sources

Renzapride in IBS-C and Gastroparesis: A Comparative Efficacy Analysis Across Patient Subgroups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Action Hypothesis

Renzapride represents a pivotal case study in gastroenterology drug development. Unlike selective 5-HT4 agonists (e.g., Prucalopride) designed purely for motility, this compound was engineered with a dual mechanism: 5-HT4 receptor agonism (prokinetic) and 5-HT3 receptor antagonism (anti-nociceptive).

The theoretical advantage was clear: treat the constipation of Irritable Bowel Syndrome (IBS-C) while simultaneously blocking visceral pain signals. However, despite failing its primary endpoints in Phase III trials, granular data analysis reveals significant efficacy signals in specific patient subgroups—particularly women—that were overshadowed by broader statistical failures and safety signals (ischemic colitis).

This guide objectively analyzes this compound’s performance against modern alternatives, dissecting the subgroup data to inform future therapeutic strategies.[1]

Mechanistic Architecture

To understand the subgroup efficacy, one must understand the dual-signaling pathway. This compound targets the Enteric Nervous System (ENS) and extrinsic afferents simultaneously.

Diagram 1: Dual-Action Signaling Pathway

The following diagram illustrates how this compound attempts to decouple motility stimulation from visceral hypersensitivity.

Renzapride_MOA cluster_ENS Enteric Motor Neuron (Myenteric Plexus) cluster_Afferent Extrinsic Sensory Afferent (Pain Pathway) Drug This compound HT4 5-HT4 Receptor (Agonism) Drug->HT4 Activates HT3 5-HT3 Receptor (Antagonism) Drug->HT3 Blocks cAMP ↑ cAMP / PKA HT4->cAMP Ca ↑ Ca2+ Influx cAMP->Ca ACh Acetylcholine Release Ca->ACh Smooth Muscle\nContraction Smooth Muscle Contraction ACh->Smooth Muscle\nContraction Prokinetic Effect Depol Inhibit Depolarization HT3->Depol Prevents Signal ↓ Nociceptive Signal to CNS Depol->Signal

Caption: this compound stimulates propulsive motility via 5-HT4-mediated ACh release while blocking 5-HT3-mediated pain transmission to the CNS.

Efficacy Analysis by Subgroup

The clinical failure of this compound was not absolute.[1] It was a failure of the "all-comers" approach. The data below, synthesized from key Phase IIb and III trials (Alizyme, Lembo et al.), highlights the divergence in efficacy.

Gender-Specific Efficacy (IBS-C)

Females with IBS-C consistently showed higher responder rates than males. This is likely due to the higher baseline prevalence of slow-transit constipation in women, which is more responsive to serotonergic modulation than normal-transit constipation.

Table 1: this compound (4 mg) vs. Placebo in IBS-C (Subgroup Data)

MetricOverall PopulationFemale SubgroupMale SubgroupClinical Interpretation
Global Relief (Responder Rate) +5-7% vs Placebo (NS)+8-12% vs Placebo < 3% vs PlaceboStronger signal in women; statistical significance diluted by male non-responders.
Stool Consistency Significant ImprovementHighly Significant Marginal5-HT4 effect on transit is robust in female slow-transit phenotypes.
Pain Scores No Significant DiffTrend toward improvementNo EffectThe 5-HT3 antagonist component appeared insufficient to quell pain in the broad population but showed trends in women with high baseline pain.

Data Source: Synthesized from Lembo et al. (2010) and George et al. (2008).

Disease Subtype: Diabetic vs. Idiopathic Gastroparesis

In gastroparesis, the integrity of the Vagus nerve determines drug efficacy.

  • Idiopathic Gastroparesis: this compound showed consistent acceleration of Gastric Emptying (GE).

  • Diabetic Gastroparesis: Efficacy was erratic.[2][3] In patients with severe vagal neuropathy, 5-HT4 agonists often fail because the downstream cholinergic neurons are degenerated.

Comparative Analysis: this compound vs. Alternatives

Researchers selecting a compound for motility studies must weigh efficacy against the safety profile that ultimately shelved this compound (Ischemic Colitis).

Table 2: Technical Comparison of Prokinetic Agents

FeatureThis compound Prucalopride (Standard of Care)Metoclopramide
Primary Target 5-HT4 Agonist / 5-HT3 AntagonistSelective 5-HT4 AgonistD2 Antagonist / 5-HT4 Agonist
Selectivity Moderate (Mixed)High (>290x selectivity)Low (Dirty drug)
Cardiac Safety Low QT risk (unlike Cisapride)Clean (No hERG inhibition)Low risk
GI Safety Signal Ischemic Colitis (0.1-0.3%) Diarrhea, HeadacheTardive Dyskinesia (Black Box)
Efficacy Profile Transit + potential analgesiaPure Transit (Motility)Motility + Antiemetic
Status Development Halted Marketed (Chronic Constipation)Marketed (Restricted use)

Critical Insight: The downfall of this compound was not cardiac arrhythmia (the killer of Cisapride) but Ischemic Colitis . This suggests that while this compound is safe for the heart, its potent vasoconstrictive effects (likely via off-target 5-HT1B/D cross-talk in the splanchnic circulation) create an unacceptable risk for IBS patients.

Experimental Validation Protocol

For researchers investigating "this compound-like" dual-action compounds, the following protocol ensures rigorous validation of both motility and sensory endpoints, correcting for the flaws of previous trials.

Protocol Workflow: The "Dual-Endpoint" Validation

This protocol uses Scintigraphy for motility and Barostat for visceral sensitivity, ensuring both mechanisms are active.

Validation_Protocol cluster_Exp Experimental Phase (Crossover) Screen Screening: IBS-C (Rome IV) or Gastroparesis Exclude: Hx of Ischemia Stratify Stratification: 1. Gender (F vs M) 2. Transit Time (Slow vs Normal) Screen->Stratify Dose Administer Compound (e.g., 4mg QD) Stratify->Dose Parallel Simultaneous Data Capture Dose->Parallel GES 1. Gastric Emptying Scintigraphy (99mTc-sulfur colloid) Parallel->GES Baro 2. Rectal Barostat (Pain Threshold/Compliance) Parallel->Baro Analysis Analysis: Correlate Transit Δ with Pain Δ GES->Analysis Baro->Analysis

Caption: A rigorous crossover design correlating objective transit times (GES) with sensory thresholds (Barostat) to validate dual efficacy.

Step-by-Step Methodology
  • Patient Selection (Crucial):

    • Requirement: Must stratify by baseline colonic transit time (CTT). This compound data suggests efficacy is restricted to Slow Transit patients. Normal transit IBS-C patients are unlikely to respond to 5-HT4 agonism.

    • Exclusion: Any history of vascular disease (due to ischemic colitis risk).

  • Motility Endpoint (Scintigraphy):

    • Administer a standardized low-fat meal radiolabeled with 99mTc-sulfur colloid.

    • Image at 0, 1, 2, and 4 hours.

    • Success Metric: >20% increase in GE rate or >15% acceleration in geometric center of colonic mass at 24h.

  • Sensory Endpoint (Barostat):

    • Use an electronic barostat to distend the rectum in stepwise increments (randomized pressure).

    • Success Metric: Significant increase in the sensory threshold for pain/discomfort (indicating 5-HT3 antagonism is active).

References

  • Lembo, A. J., et al. (2010). "Clinical trial: this compound treatment of women with irritable bowel syndrome and constipation – a double-blind, randomized, placebo-controlled, study." Alimentary Pharmacology & Therapeutics.

  • George, A. M., et al. (2008). "this compound therapy for constipation-predominant irritable bowel syndrome."[4] Alimentary Pharmacology & Therapeutics.

  • Camilleri, M., et al. (2008). "Efficacy and Safety of 5-HT4 Agonists in Gastroparesis." Gastroenterology.

  • Tack, J., et al. (2009). "Prucalopride in the treatment of chronic constipation in women from the Asia-Pacific region." Journal of Gastroenterology and Hepatology.

  • Ford, A. C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology.

Sources

Safety Operating Guide

Operational Safety Guide: Handling Renzapride in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Pharmacological Context

The "Why" Behind the Protocol

Effective safety protocols are not based on generic checklists but on the specific pharmacological activity of the analyte.[1] Renzapride is a substituted benzamide acting as a 5-HT4 receptor agonist and 5-HT3 receptor antagonist [1].[1][2][3][4] While some Safety Data Sheets (SDS) may list it as "No known hazard" due to a lack of historical industrial toxicology data, this is a dangerous assumption for a research compound.[1]

  • Potency Warning: With a

    
     value of approximately 115 nM at the 5-HT4 receptor [2], this compound is a pharmacologically active agent.[1] It is designed to alter gastrointestinal motility and can have systemic effects if absorbed.[1]
    
  • The DMSO Vector: this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[1] DMSO is a potent permeation enhancer, capable of carrying dissolved Active Pharmaceutical Ingredients (APIs) directly through intact skin and nitrile gloves.[1] Handling this compound in DMSO represents the highest risk vector in the workflow. [1]

  • Dust Inhalation: As a solid salt (typically hydrochloride), the primary route of occupational exposure is the inhalation of airborne particulates during weighing.[1]

Operational Classification: Treat this compound as a Potent Compound (OEB 3 equivalent) .[1]

  • Target Control Limit: < 10 µg/m³ (8-hour TWA)[1][5]

  • Containment Strategy: Primary containment (Engineering Controls) is mandatory; PPE is the secondary barrier.[1]

The Barrier Strategy: PPE Selection

The following PPE ensemble is designed to create redundancy. If one barrier fails (e.g., glove tear), the secondary barrier prevents exposure.[1]

PPE Specification Table
Protection ZoneLow Risk Operation (Closed Vials/Storage)High Risk Operation (Weighing/Solubilization)Technical Rationale
Respiratory N95 Respirator (Optional if vial sealed)N95 Minimum ; PAPR recommended for >100mgPrevents inhalation of micro-particulates generated during spatula transfer.[1][5]
Dermal (Hands) Single Nitrile Glove (0.11 mm)Double Gloving (See Protocol below)Outer glove absorbs gross contamination; inner glove protects against micro-breaches.[1][5]
Ocular Safety Glasses with Side ShieldsChemical Goggles or Face ShieldProtects against splashes, particularly when using DMSO/ethanol solvents.[5]
Body Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Disposable GownDisposable sleeves prevent powder accumulation on reusable lab coat cuffs.[1][5]

Hierarchy of Controls (Visualized)

The following diagram illustrates the decision matrix for handling this compound, prioritizing engineering controls over PPE.

HierarchyOfControls Risk This compound Handling Risk Engineering 1. Engineering Controls (Fume Hood / HEPA Enclosure) Risk->Engineering Primary Containment Admin 2. Administrative Controls (SOPs, Restricted Access) Engineering->Admin Residual Risk PPE 3. PPE Barrier (Double Gloves, N95, Goggles) Admin->PPE Final Barrier Safe Safe Operation PPE->Safe

Figure 1: Risk mitigation hierarchy. Engineering controls are the primary defense against potent benzamides.

Operational Protocol: The "Double-Glove" Technique

When handling this compound in solution (DMSO/Water), standard nitrile gloves offer limited protection time (breakthrough < 5 minutes for DMSO).[1] Use this validated donning/doffing sequence.

Phase A: Donning (Pre-Experiment)
  • Wash hands thoroughly with soap and water.[1] Dry completely.[1]

  • Inner Glove: Don a bright-colored nitrile glove (e.g., orange or purple).[1] This serves as a "breach indicator."[1]

  • Outer Glove: Don a standard blue/white nitrile glove over the inner layer.[1]

    • Check: If you see the bright color showing through a tear, stop immediately.[1]

  • Cuffing: Pull the lab coat cuffs over the inner glove, then pull the outer glove over the lab coat cuff.[1] This seals the wrist gap.[1]

Phase B: Handling & Solubilization[1]
  • Weighing: Perform all weighing inside a certified Chemical Fume Hood.

    • Static Control: Use an anti-static gun or bar if the powder is "fly-away."[1] Benzamide salts can be electrostatically charged.[1][6]

  • Solvent Addition: Add DMSO/solvent slowly down the side of the vial to minimize aerosolization.[1]

  • Cap & Vortex: Ensure the cap is verified tight before vortexing.[1]

Phase C: Doffing (The Critical Step)

Most self-contamination occurs here.[1]

  • Outer Glove Removal: Grasp the outside of one glove near the wrist.[1] Peel it away from the hand, turning it inside out.[1] Hold the removed glove in the gloved hand.[1]

  • Second Outer Glove: Slide a finger under the wrist of the remaining outer glove.[1] Peel it off, creating a "bag" containing both gloves. Discard in hazardous waste.

  • Inspection: Inspect inner gloves for wet spots (DMSO breakthrough). If clean, remove inner gloves using the same inside-out technique.[1]

  • Wash: Immediately wash hands with soap and cool water (hot water opens pores and increases absorption risk).[1][7]

Decontamination & Disposal Workflow

This compound is stable.[1][2] Simple water wiping is insufficient.[1]

DeconWorkflow Spill Spill/Residue Absorb 1. Absorb (Paper Towel/Pad) Spill->Absorb Surfactant 2. Surfactant Wash (Soap/Water) Absorb->Surfactant Remove Solids Solvent 3. Solvent Rinse (70% Ethanol) Surfactant->Solvent Remove Residue Waste Hazardous Waste (Incineration) Solvent->Waste

Figure 2: Three-stage decontamination process to ensure removal of lipophilic residues.[1]

Disposal Protocol:

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Chemical Waste (do not use general trash).[1]

  • Liquid Waste: Collect in a dedicated "Solvent Waste" container.[1]

  • Destruction: The preferred method for benzamide derivatives is Chemical Incineration at >800°C.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 119574, this compound. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.